Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-naphthalen-1-yl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWSFANXHXCJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375047 | |
| Record name | ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62071-76-5 | |
| Record name | ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62071-76-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-(Naphthyl)-3-oxopropanoates
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
Within the landscape of synthetic organic chemistry and medicinal chemistry, β-keto esters stand out as exceptionally versatile building blocks. Their unique structural motif, characterized by a ketone and an ester functionality separated by a methylene group, imparts a rich and tunable reactivity profile. This guide focuses on a specific and highly relevant subclass: ethyl 3-(naphthyl)-3-oxopropanoates. While various isomers exist, this document will center on the more extensively characterized ethyl 3-(naphthalen-1-yl)-3-oxopropanoate as a representative model, owing to the greater availability of technical data. The principles of reactivity and synthetic application discussed herein are broadly applicable to other isomers, such as the naphthalen-2-yl variant.
The fusion of the bulky, aromatic naphthalene moiety with the reactive β-keto ester core creates a molecule of significant interest for drug discovery and materials science. The naphthalene scaffold is a well-established pharmacophore, valued for its lipophilicity and ability to engage in π-stacking interactions with biological targets[1]. This guide will provide an in-depth exploration of the chemical properties, synthetic methodologies, and reactivity of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, offering field-proven insights for its strategic application in complex molecule synthesis.
Physicochemical and Spectroscopic Properties
The physicochemical properties of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate are foundational to its handling, purification, and reaction setup. While extensive experimental data for this specific molecule is not compiled in a single source, we can infer its properties from available data and an understanding of its constituent parts.
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Appearance | Likely a solid at room temperature. | Based on the high molecular weight and aromatic nature. Naphthalene itself is a solid.[3] |
| Solubility | Insoluble in water; soluble in common organic solvents like ether, ethanol, and benzene. | The large, nonpolar naphthalene ring dominates the molecule's polarity, making it hydrophobic. Naphthalene exhibits similar solubility.[3] |
| Melting Point | Not consistently reported, but expected to be above room temperature. | The related methyl 3-(naphthalen-2-yl)-3-oxopropanoate is a solid.[4] |
Spectroscopic Signature:
-
¹H NMR: The proton NMR spectrum will be characterized by signals from the ethyl group (a triplet and a quartet), the methylene protons between the carbonyls (a singlet, the position of which is highly dependent on the degree of enolization), and a complex multiplet pattern in the aromatic region corresponding to the seven protons of the naphthalene ring.
-
¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons (ketone and ester), the methylene carbon, the two carbons of the ethyl group, and the ten carbons of the naphthalene ring system. The chemical shifts of the carbonyl carbons are particularly diagnostic.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester. These will likely appear in the region of 1650-1750 cm⁻¹. The presence of the aromatic naphthalene ring will be indicated by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 242.27. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages of the β-keto ester system.
The Core of Reactivity: The Active Methylene Group
The synthetic versatility of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate stems from the reactivity of the α-carbon (the methylene group situated between the two carbonyl groups). This position is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of the α-hydrogens.[6]
This enhanced acidity allows for the easy deprotonation by even mild bases to form a resonance-stabilized enolate. This enolate is a soft nucleophile, poised to react with a wide array of electrophiles. This fundamental reactivity underpins many of the key transformations of β-keto esters.[6]
Figure 1: Key reactivity pathways of a β-keto ester.
Key Synthetic Transformations
The stable enolate of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate serves as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions.
Alkylation
One of the most fundamental reactions of β-keto esters is the alkylation of the α-carbon.[7] This reaction proceeds via an Sₙ2 mechanism where the enolate attacks an alkyl halide or other suitable electrophile.
Experimental Protocol: α-Alkylation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Add a solution of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (1.0 equivalent) in anhydrous ethanol dropwise over 15 minutes. Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add the desired alkyl halide (1.1 equivalents) to the reaction mixture. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and a nitrogen atmosphere is critical to prevent the quenching of the strongly basic sodium ethoxide and the reactive enolate by water.
-
Base Choice: Sodium ethoxide is used as the base because its conjugate acid (ethanol) is the solvent, preventing transesterification side reactions.
-
Stepwise Addition: Adding the β-keto ester to the base ensures that there is always an excess of base present, promoting complete enolate formation and minimizing self-condensation.
Hydrolysis and Decarboxylation
β-keto esters can be hydrolyzed to the corresponding β-keto acid, which can then be decarboxylated upon heating to yield a ketone. This sequence provides a powerful method for synthesizing more complex ketones.[7]
Figure 2: Workflow for hydrolysis and decarboxylation.
Palladium-Catalyzed Reactions
Modern synthetic methods have expanded the utility of β-keto esters through transition metal catalysis. Palladium-catalyzed reactions, in particular, offer novel transformations that are not achievable through traditional methods.[8] For example, allylic esters of β-keto acids can undergo palladium-catalyzed decarboxylation to generate palladium enolates, which can then participate in a variety of reactions including aldol condensations and Michael additions.[8]
Applications in Drug Discovery and Medicinal Chemistry
The naphthalene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[9][10] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][11]
The combination of the naphthalene moiety with the versatile β-keto ester functionality makes ethyl 3-(naphthalen-1-yl)-3-oxopropanoate a highly attractive starting material for the synthesis of novel therapeutic agents. For instance, β-keto esters can react with aromatic amines to form hydroxyquinoline derivatives, a class of compounds with significant biological activities.[12] The reactivity of the active methylene group and the carbonyls allows for the construction of complex heterocyclic systems, which are central to many drug discovery programs. The naphthalene portion of the molecule can be strategically employed to enhance binding to target proteins through hydrophobic and π-stacking interactions.
Conclusion
Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is a powerful and versatile chemical intermediate. Its core reactivity, centered on the acidic methylene protons and the resulting resonance-stabilized enolate, provides access to a vast array of synthetic transformations. From classical alkylation and decarboxylation reactions to modern palladium-catalyzed couplings, this building block offers chemists a reliable and adaptable tool for the construction of complex molecular architectures. For researchers in drug discovery, the incorporation of the biologically relevant naphthalene scaffold presents a compelling strategic advantage for the design and synthesis of novel therapeutics. A thorough understanding of the principles outlined in this guide will empower scientists to fully exploit the synthetic potential of this valuable compound.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular architecture of pharmacologically active compounds is a critical determinant of their biological activity. Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, a β-keto ester featuring a bulky naphthalene moiety, presents a compelling case study in conformational analysis. Its structural flexibility, governed by the rotation around several single bonds and the potential for keto-enol tautomerism, dictates its three-dimensional shape and, consequently, its interaction with biological targets. This guide provides a comprehensive exploration of the conformational landscape of this molecule, integrating theoretical principles with practical methodologies for its elucidation. We will delve into the nuances of its structure, the experimental techniques used to characterize it, and the computational approaches that complement these findings, offering a holistic understanding for professionals in drug discovery and development. The control and understanding of molecular conformation are paramount in designing effective and selective therapeutic agents[1][2].
Introduction: The Significance of Molecular Conformation in Drug Design
The efficacy of a drug molecule is intrinsically linked to its three-dimensional shape, which allows it to bind to specific biological targets like proteins or enzymes with high affinity and selectivity[3]. This "lock and key" model underscores the importance of a molecule's conformation—the spatial arrangement of its atoms. For flexible molecules like Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, which possess multiple rotatable bonds, a spectrum of conformations is possible, each with a different energy level[4]. Identifying the low-energy, biologically active conformation is a cornerstone of modern, structure-based drug design[2].
Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate belongs to the class of β-dicarbonyl compounds, which are known for their unique chemical reactivity and synthetic versatility[5][6][7]. The presence of a naphthalene group introduces significant steric bulk and potential for π-stacking interactions, making its conformational preferences particularly relevant in the context of designing molecules for specific binding pockets.
The Conformational Landscape
The structure of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is characterized by several key features that govern its conformational possibilities: the rotatable single bonds and the phenomenon of keto-enol tautomerism.
Key Rotatable Bonds and Steric Considerations
The primary degrees of freedom in this molecule are the rotations around the C-C single bonds of the propanoate chain and the bond connecting the naphthalene ring to the carbonyl group. The bulky naphthalene ring imposes significant steric hindrance, which will restrict the rotational freedom around the adjacent bond, favoring conformations that minimize steric clash.
Diagram 1: Key Rotatable Bonds
Caption: Rotatable bonds (τ1, τ2, τ3) in Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate.
Keto-Enol Tautomerism
A hallmark of β-dicarbonyl compounds is their ability to exist in a dynamic equilibrium between a keto and an enol form.[8][9][10] This process, known as tautomerism, involves the migration of a proton and the shifting of double bonds.
-
Keto Form: Contains two carbonyl groups separated by a methylene group.
-
Enol Form: Features a hydroxyl group adjacent to a carbon-carbon double bond, forming an enol. This form is stabilized by conjugation and, importantly, by the formation of a six-membered intramolecular hydrogen bond.
The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature.[11] In nonpolar solvents, the enol form is often favored due to the stabilizing intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent as the solvent can form intermolecular hydrogen bonds with the carbonyl groups. The determination of the keto-enol equilibrium constant can be achieved using ¹H NMR spectroscopy by integrating the signals corresponding to each tautomer.[12]
Diagram 2: Keto-Enol Tautomerism
Caption: Equilibrium between the keto and enol tautomers.
Experimental Elucidation of Structure and Conformation
A combination of analytical techniques is required to definitively determine the three-dimensional structure and preferred conformation of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most unambiguous determination of molecular structure in the solid state.[13] It reveals precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule in its lowest energy conformation within the crystal lattice.
Hypothetical Crystallographic Data Summary
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 15.67 |
| β (°) | 98.5 |
| Torsion Angle (τ1) | 45.2° |
| Torsion Angle (τ2) | 175.8° |
This data is illustrative and would need to be determined experimentally.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol/water) to obtain single crystals of sufficient quality.
-
Data Collection: Mount a selected crystal on a goniometer head and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.[13] Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[13]
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Build and refine the molecular model against the experimental data until convergence is reached.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the structure and dynamics of molecules in solution.[14][15][16] For a flexible molecule, the observed NMR parameters are often a population-weighted average of all contributing conformations.[15]
-
¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus and can be used to confirm the molecular connectivity and determine the keto-enol ratio.[12]
-
2D NMR (COSY, HSQC, HMBC): Establish through-bond correlations to assign all proton and carbon signals unambiguously.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is crucial for conformational analysis. NOEs are observed between protons that are close in space (< 5 Å), providing direct evidence for specific spatial arrangements and helping to define the preferred conformation(s) in solution.[14]
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) on a high-field NMR spectrometer. The choice of solvent can be varied to study its effect on the keto-enol equilibrium.
-
Data Analysis: Integrate the ¹H NMR signals to quantify the keto:enol ratio. Analyze the NOESY spectrum to identify through-space correlations. These experimental NOEs are then compared to distances derived from computationally generated models of different conformers.
Computational Modeling: A Theoretical Insight
Computational chemistry provides a powerful complement to experimental data, allowing for the exploration of the entire conformational energy landscape.[17]
-
Conformational Search: Algorithms are used to systematically or stochastically rotate the flexible bonds and generate a large number of possible conformations.
-
Quantum Mechanics (QM) Calculations (e.g., DFT): The energy of each generated conformer is calculated to identify the low-energy structures. Density Functional Theory (DFT) is a common method for obtaining accurate relative energies.[17]
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into the transitions between different conformational states.
The combination of experimental NMR data with computational modeling allows for a detailed and dynamic picture of the molecule's conformational preferences in solution.[18][19]
Diagram 3: Integrated Workflow for Structural Elucidation
Caption: Workflow for determining molecular structure and conformation.
Implications for Drug Development
A thorough understanding of the conformational properties of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is vital for its potential application in drug discovery.
-
Bioactive Conformation: The conformation that the molecule adopts when bound to its target may be one of its low-energy solution conformations, or it may be a higher-energy state. Knowing the energy penalty to adopt the bioactive conformation is critical.
-
Conformational Restriction: If the bioactive conformation is known, the molecule can be modified to "lock" it into this shape. This strategy of conformational restriction can lead to increased potency and selectivity by reducing the entropic penalty of binding.[1]
-
Structure-Activity Relationship (SAR): By understanding how structural modifications affect the preferred conformation and, in turn, the biological activity, a more rational approach to lead optimization can be undertaken.
Conclusion
The molecular structure and conformation of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate are governed by a delicate interplay of steric effects, electronic interactions, and the potential for keto-enol tautomerism. A multi-faceted approach, combining the definitive solid-state analysis of X-ray crystallography, the detailed solution-state insights from NMR spectroscopy, and the comprehensive theoretical exploration from computational modeling, is essential for a complete understanding. This knowledge is not merely academic; it forms the rational basis for the design and development of novel therapeutics, enabling scientists to fine-tune molecular architecture for optimal biological function.
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Navigating the Physicochemical Landscape of Ethyl 3-(naphthalen-yl)-3-oxopropanoates: A Technical Guide for Drug Development Professionals
Executive Summary
In the intricate world of medicinal chemistry and drug development, a profound understanding of the physicochemical properties of novel compounds is paramount. This guide delves into the physical characteristics of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate, a molecule of interest for its potential applications in pharmaceutical synthesis. A conspicuous scarcity of empirical data for this specific isomer necessitates a combined approach of comparative analysis with related isomers and a robust framework for its experimental characterization. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the known properties of homologous compounds, the theoretical underpinnings of isomer-specific physicochemical behavior, and detailed protocols for the precise determination of its melting and boiling points.
Introduction: The Significance of Naphthyl-Substituted β-Ketoesters
Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a β-ketoester moiety, as seen in the Ethyl 3-(naphthalen-yl)-3-oxopropanoate series, offers a versatile scaffold for the synthesis of more complex heterocyclic systems and functionalized molecules. The precise positioning of the substituent on the naphthalene ring can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and physicochemical parameters such as solubility, crystal packing, and, consequently, its melting and boiling points.
A thorough investigation into the physical properties of this compound is a critical first step in its journey from a laboratory curiosity to a potential drug candidate. However, a comprehensive search of the current scientific literature and chemical databases reveals a significant gap in the experimental data for this particular isomer.
Comparative Analysis of Isomeric Ethyl 3-(naphthalen-yl)-3-oxopropanoates
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Data Source |
| Ethyl 3-(naphthalen-7-yl)-3-oxopropanoate | 62550-65-6 | 46 | 370.0 ± 15.0 (Predicted) | [1] |
| Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate | 62071-76-5 | Not available | Not available | |
| Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | Not available | Not available | Not available | |
| This compound | Not available | To be determined | To be determined |
This table will be updated as experimental data becomes available.
The Influence of Substituent Position on Physical Properties
The position of the ethyl 3-oxo-propanoate group on the naphthalene ring is expected to have a discernible impact on the melting and boiling points due to variations in molecular symmetry, dipole moment, and the efficiency of crystal lattice packing.
-
Symmetry and Packing: Molecules with higher symmetry tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and, consequently, higher melting points. The substitution at the 1- and 8-positions (peri positions) of the naphthalene ring can introduce significant steric strain, potentially distorting the planarity of the naphthalene system. This distortion can hinder efficient crystal packing and may lead to a lower melting point compared to less sterically hindered isomers.
-
Dipole Moment: The overall dipole moment of the molecule will vary depending on the orientation of the polar ester and ketone functionalities relative to the naphthalene core. Differences in dipole moments among isomers will affect dipole-dipole interactions in the liquid and solid states, influencing both boiling and melting points.
Given the steric hindrance associated with the 8-position, it is plausible to hypothesize that this compound may exhibit a different melting point compared to the 7-yl isomer, likely influenced by a less efficient crystal packing.
Experimental Determination of Physical Properties
Given the absence of literature data, the experimental determination of the melting and boiling points of this compound is essential. The following protocols describe standard and reliable methods for these measurements.
Melting Point Determination
The melting point is a fundamental indicator of the purity of a crystalline solid. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Protocol:
-
Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
-
Verification: Perform at least two more determinations to ensure the reproducibility of the measurement.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Protocol (Micro method):
-
Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube (fusion tube).
-
Capillary Inversion: Take a capillary tube sealed at one end and place it, open end down, into the liquid in the fusion tube.
-
Apparatus Setup: Attach the fusion tube to a thermometer and immerse the setup in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction may be necessary.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the characterization of a novel compound like this compound.
Caption: Workflow for the Characterization of a Novel Compound.
Conclusion
While the physical properties of this compound are not yet documented, a systematic approach combining comparative analysis with established experimental protocols can effectively fill this knowledge gap. The data for the 7-yl isomer provides a valuable, albeit preliminary, benchmark. The protocols and workflow detailed in this guide offer a clear path for researchers to accurately determine the melting and boiling points, thereby contributing essential data for the advancement of drug discovery and development projects involving this and related molecular scaffolds.
References
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A Comprehensive Technical Guide to the Biological Activities of Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. This guide provides an in-depth exploration of the multifaceted pharmacological potential of naphthalene-based compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing technical data with mechanistic insights, this document aims to be an essential resource for professionals engaged in drug discovery and development. We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental protocols, supported by authoritative references and visual aids to facilitate a comprehensive understanding of this versatile chemical entity.
Introduction: The Versatility of the Naphthalene Scaffold
Naphthalene (C₁₀H₈) is a simple aromatic hydrocarbon consisting of two fused benzene rings.[1][2] This fundamental structure provides a versatile platform for chemical modification, allowing for the synthesis of a vast array of derivatives with diverse pharmacological activities.[3][4] The inherent lipophilicity of the naphthalene core facilitates its interaction with biological membranes and intracellular targets. Furthermore, the electronic properties of the fused ring system can be modulated by the introduction of various substituents, leading to a broad spectrum of biological effects.
Naphthalene derivatives have been successfully developed into a range of therapeutic agents, demonstrating their clinical significance.[2][3] Marketed drugs containing the naphthalene moiety include the antifungal agents naftifine and terbinafine, the non-steroidal anti-inflammatory drug (NSAID) naproxen, and the antitubercular drug bedaquiline.[2][4] These examples underscore the therapeutic potential of this scaffold and continue to inspire the development of novel naphthalene-based drug candidates.
Anticancer Activities of Naphthalene Derivatives
The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Naphthalene derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative activities against various cancer cell lines.[5][6][7] Their mechanisms of action are diverse and often involve the targeting of critical cellular processes essential for cancer cell survival and proliferation.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer effects of naphthalene derivatives are attributed to their ability to interfere with multiple signaling pathways and cellular components that are frequently dysregulated in cancer.
-
Tubulin Polymerization Inhibition: A significant number of naphthalene derivatives exert their anticancer effects by disrupting microtubule dynamics.[5][8][9] Microtubules, polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds can inhibit its polymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5] For instance, certain naphthalene-enamide hybrids have demonstrated potent inhibition of tubulin beta polymerization.[5]
-
Enzyme Inhibition: Naphthalene derivatives can act as inhibitors of various enzymes that play pivotal roles in cancer progression. This includes:
-
Tyrosine Kinases: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Naphthalene-chalcone hybrids have been identified as potent VEGFR-2 inhibitors.[10][11]
-
Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription. Naphthalene derivatives have been reported to inhibit topoisomerases, leading to DNA damage and apoptosis.[4]
-
Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.
-
-
Induction of Apoptosis: Many naphthalene derivatives trigger programmed cell death, or apoptosis, in cancer cells.[5][12] This can be initiated through various mechanisms, including the activation of caspase cascades and the disruption of mitochondrial membrane potential.[5] Some derivatives have been shown to induce apoptosis by regulating cell autophagy.[12]
-
Disruption of the Warburg Effect: Cancer cells often exhibit increased glucose metabolism through aerobic glycolysis, a phenomenon known as the Warburg effect. Certain naphthalene-1,4-dione analogues have been shown to disrupt this metabolic pathway, leading to selective cytotoxicity towards cancer cells.[6]
Structure-Activity Relationship (SAR) Insights
The anticancer potency and selectivity of naphthalene derivatives are highly dependent on their chemical structure. Key SAR observations include:
-
The nature and position of substituents on the naphthalene ring significantly influence activity.
-
The incorporation of specific heterocyclic moieties, such as triazoles or imidazoles, can enhance cytotoxic effects.[6][13]
-
The length and nature of linker groups connecting the naphthalene core to other pharmacophores are critical for optimal activity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the naphthalene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Anticancer Activity of Naphthalene Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-enamide analogs (5f, 5g) | Huh-7 (Hepatocellular Carcinoma) | 2.62, 3.37 | [5] |
| Naphthalene-1,4-dione analogue (44) | Cancer cells | 6.4 | [6] |
| Naphthalene-chalcone derivative (2j) | A549 (Lung Cancer) | 7.835 | [10] |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast Cancer) | 0.03 - 0.06 | [14] |
Visualization: Anticancer Mechanisms
Caption: Mechanisms of anticancer activity of naphthalene derivatives.
Antimicrobial Activities of Naphthalene Derivatives
The rise of antimicrobial resistance poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Naphthalene derivatives have demonstrated broad-spectrum activity against a variety of pathogenic microorganisms, including bacteria and fungi.[2][3][15]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial effects of naphthalene derivatives are often linked to their ability to compromise essential microbial structures and functions.
-
Inhibition of Ergosterol Biosynthesis: In fungi, a primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. This is the mechanism of action for the marketed antifungal drugs tolnaftate, naftifine, and terbinafine.[2]
-
Membrane Destabilization: The lipophilic nature of the naphthalene core allows these compounds to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to increased permeability and leakage of essential cellular components.[3] Quaternary ammonium compounds (QACs) containing a naphthalene moiety have shown potent membrane-disrupting activity.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[3][15]
-
Serial Dilutions: Prepare two-fold serial dilutions of the naphthalene derivative in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Activity of Naphthalene Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Naphthalene-Azole derivatives | Candida species | Outperformed fluconazole | [2] |
| Naphthalene-chalcone derivative (2f) | Staphylococcus epidermidis | 15.6 | [10] |
| Naphthalene-chalcone derivatives (2d, 2j) | Enterococcus faecalis | 15.6 | [10] |
Anti-inflammatory Activities of Naphthalene Derivatives
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Naphthalene derivatives have shown significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders.[4][16][17]
Mechanism of Action: Modulating Inflammatory Pathways
The anti-inflammatory effects of naphthalene derivatives are mediated through the modulation of key inflammatory pathways and cellular responses.
-
Inhibition of Neutrophil Activation: Neutrophils play a crucial role in the inflammatory response. Some naphthalene derivatives have been shown to inhibit the activation of neutrophils stimulated by inflammatory mediators like phorbol myristate acetate (PMA).[16] This can involve the inhibition of superoxide anion production, a key component of the neutrophil oxidative burst.[16]
-
COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some naphthalene derivatives may exert their anti-inflammatory effects through the inhibition of COX enzymes.[4]
Experimental Protocol: Inhibition of Neutrophil Superoxide Production
This assay measures the ability of a compound to inhibit the production of superoxide anions by activated neutrophils.
Principle: Superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c is used to quantify superoxide anion production.
Step-by-Step Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using a density gradient centrifugation method.
-
Pre-incubation: Pre-incubate the isolated neutrophils with the naphthalene derivative or vehicle control.
-
Stimulation: Stimulate the neutrophils with an activating agent such as PMA or fMLP in the presence of ferricytochrome c.
-
Absorbance Measurement: Measure the change in absorbance at 550 nm, which corresponds to the reduction of ferricytochrome c by superoxide anions.
-
Data Analysis: Calculate the percentage of inhibition of superoxide production compared to the control.
Neuroprotective Activities of Naphthalene Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Naphthalene derivatives have emerged as a promising class of compounds with neuroprotective potential.[18][19][20][21]
Mechanism of Action: Targeting Neurodegenerative Pathways
The neuroprotective effects of naphthalene derivatives are multifaceted and involve targeting key pathological processes in neurodegeneration.
-
Inhibition of Acetylcholinesterase (AChE): AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. Some naphthalene derivatives have been identified as potent AChE inhibitors.[18][21]
-
Anti-Amyloidogenic Activity: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Certain naphthalene derivatives have been shown to inhibit the aggregation of Aβ peptides and have a high affinity for amyloid plaques.[19]
-
Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of many neurodegenerative diseases. The production of reactive oxygen species (ROS) can be induced by naphthalene metabolites, and some derivatives may possess antioxidant properties that can mitigate this damage.[22]
Experimental Protocol: In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.
Step-by-Step Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., PC12 cells).
-
Compound Pre-treatment: Pre-treat the cells with the naphthalene derivative for a specified period.
-
Induction of Toxicity: Expose the cells to a neurotoxin (e.g., rotenone or corticosterone) to induce cell death.[20][23]
-
Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay.
-
Data Analysis: Determine the extent to which the compound protects the cells from the toxic insult.
Visualization: Neuroprotective Mechanisms
Caption: Mechanisms of neuroprotective activity of naphthalene derivatives.
Toxicology and Safety Considerations
While naphthalene derivatives hold significant therapeutic promise, it is crucial to consider their potential toxicity. Naphthalene itself can be metabolized into reactive epoxides and quinones by cytochrome P450 enzymes.[24][25] These metabolites can cause oxidative stress and cellular damage.[24] Acute exposure to high levels of naphthalene can lead to adverse effects such as nausea, vomiting, and hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[24][26] Therefore, careful toxicological evaluation is an essential component of the drug development process for any new naphthalene-based compound.
Conclusion and Future Perspectives
The naphthalene scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The versatility of the naphthalene core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of diverse structure-activity relationships.
Future research in this area should focus on several key aspects:
-
Target-Specific Design: The rational design of naphthalene derivatives that selectively target specific enzymes or receptors to minimize off-target effects and improve safety profiles.
-
Hybrid Molecules: The synthesis of hybrid molecules that combine the naphthalene scaffold with other pharmacophores to create multi-target-directed ligands with enhanced efficacy.[4]
-
Advanced Drug Delivery Systems: The development of novel drug delivery systems to improve the bioavailability and therapeutic index of promising naphthalene-based compounds.
-
In-depth Mechanistic Studies: Comprehensive investigations into the molecular mechanisms of action of novel derivatives to identify new therapeutic targets and pathways.
By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the full therapeutic potential of naphthalene derivatives can be realized, leading to the development of next-generation drugs for a wide range of human diseases.
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Solubility characteristics of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate in common lab solvents
An In-Depth Technical Guide to the Solubility Characteristics of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Solubility in a Versatile Synthetic Intermediate
This compound is a β-keto ester featuring a bulky, aromatic naphthalene moiety. Such compounds are pivotal intermediates in organic synthesis, serving as building blocks for more complex molecular architectures, including heterocyclic systems and potential pharmaceutical agents.[1][2] The utility of any synthetic intermediate is fundamentally governed by its physicochemical properties, chief among them being solubility. For researchers in medicinal chemistry and drug development, understanding the solubility profile of a compound is not merely a procedural step but a cornerstone of experimental design. It dictates the choice of reaction solvents, purification methods (such as crystallization and chromatography), and is a critical determinant in the formulation of biologically active compounds.
This guide provides a comprehensive overview of the predicted solubility characteristics of this compound, explains the underlying chemical principles, and offers a robust experimental protocol for its empirical determination in a laboratory setting.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental solubility data for the 8-substituted naphthalene isomer is not extensively documented in public literature, we can predict its behavior with high confidence by analyzing its structure and the properties of analogous compounds.
The molecule's structure is amphipathic in nature. It consists of:
-
A large, non-polar, and rigid naphthalene ring system.
-
A more polar, flexible ethyl keto-ester chain containing two carbonyl groups and an ether linkage, which can act as hydrogen bond acceptors.[3]
This duality governs its interaction with different types of solvents based on the principle of "like dissolves like."[4] The large non-polar surface area of the naphthalene group will dominate the molecule's overall character, suggesting poor solubility in highly polar solvents like water. Conversely, its polar functional groups will allow for some interaction with moderately polar to non-polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Sparingly Soluble | The large, hydrophobic naphthalene ring significantly outweighs the polar contribution of the keto-ester group, preventing effective solvation by the highly structured hydrogen-bonding network of water.[5] Alcohols may show slightly better performance due to their alkyl chains. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble | These solvents can engage in dipole-dipole interactions with the polar keto-ester functional group.[6][7][8] Solvents like DMF and DMSO, with their high polarity, are expected to be particularly effective. |
| Non-Polar | Hexane, Heptane, Toluene, Diethyl Ether, Dichloromethane (DCM) | Sparingly Soluble to Soluble | These solvents will primarily interact with the large naphthalene moiety via van der Waals forces.[9] Dichloromethane and Toluene are often excellent solvents for aromatic compounds. |
Guiding Principles of Solubility: A Molecular Perspective
The dissolution of a solute in a solvent is a three-step thermodynamic process: (1) overcoming solute-solute interactions, (2) overcoming solvent-solvent interactions, and (3) forming new solute-solvent interactions.[10] A compound dissolves readily when the energy released from the formation of solute-solvent bonds is comparable to or greater than the energy required to break the existing bonds.
The diagram below illustrates the key interactions influencing the solubility of this compound.
Caption: Favorable and unfavorable interactions between the solute and solvent classes.
Experimental Protocol for Qualitative and Semi-Quantitative Solubility Determination
This protocol provides a reliable, step-by-step method for determining the solubility of this compound. The core principle is to systematically measure the amount of solute that can be dissolved in a fixed volume of solvent.[11][12]
Pillar 1: Expertise & Experience (The "Why")
This protocol is designed for efficiency and accuracy. Using a standardized starting mass and incremental solvent addition allows for a semi-quantitative assessment ("soluble > X mg/mL"). Vigorous mixing ensures the system reaches equilibrium, while observation against a contrasting background prevents false negatives.[10]
Pillar 2: Trustworthiness (Self-Validation)
Each step is designed to be clear and reproducible. Consistency in sample mass, solvent volume, mixing time, and temperature is crucial for generating reliable and comparable data across different solvents.
Methodology
-
Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry 4 mL glass vial.
-
Initial Solvent Addition: Add 1.0 mL of the selected test solvent to the vial using a calibrated pipette.[13]
-
Agitation: Cap the vial securely and agitate vigorously using a vortex mixer for 60 seconds. For solvents with high viscosity, this time may be extended.
-
Observation: Allow the vial to stand for 2 minutes. Observe the solution against a dark background.
-
Completely Dissolved: If the solution is clear with no visible solid particles, the compound is considered "Soluble" at ≥10 mg/mL. Proceed to step 6 if a more quantitative value is desired.
-
Partially Dissolved/Suspended: If solid particles remain, the compound is "Sparingly Soluble" or "Insoluble." Proceed to step 5.
-
-
Heating (Optional): Gently warm the vial to approximately 40-50°C to assess if solubility increases with temperature. This is a key parameter for applications like recrystallization. Observe any changes upon heating and subsequent cooling to room temperature.
-
Semi-Quantitative Determination (If Soluble in Step 4): If the compound dissolved completely, add another 10 mg of solute to the same vial. Repeat steps 3 and 4. Continue this process until solid material no longer dissolves. Record the total mass of solute that dissolved in the 1.0 mL of solvent to establish a semi-quantitative solubility value (e.g., 30-40 mg/mL).
The following workflow diagram visualizes this experimental process.
Caption: Experimental workflow for determining compound solubility.
Conclusion
This compound is predicted to exhibit poor solubility in polar protic solvents like water and increasing solubility in polar aprotic and non-polar organic solvents. Its large naphthalene ring is the primary driver of its hydrophobic character, while the keto-ester moiety allows for favorable interactions with a range of organic media. The provided experimental protocol offers a standardized method for researchers to confirm these predictions and precisely quantify the compound's solubility, enabling informed decisions in solvent selection for synthesis, purification, and formulation development.
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A Comprehensive Guide to the Thermochemical Characterization of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are fundamental parameters in drug development, influencing everything from reaction safety and process scale-up to formulation stability and drug delivery. Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate, a complex β-keto ester, represents a class of compounds for which such critical data is often unavailable in public databases. This guide provides a comprehensive, field-proven framework for the de novo determination of its thermochemical properties. We present a multi-pronged strategy, integrating high-purity synthesis and characterization, state-of-the-art experimental calorimetry, and high-accuracy computational chemistry. This document is structured not as a rigid protocol, but as an in-depth guide explaining the causality behind each methodological choice, ensuring scientific integrity and empowering researchers to generate reliable, publication-quality data.
The Critical Need for Thermochemical Data: A Foundational Overview
In the landscape of pharmaceutical development, understanding the energetic properties of a molecule is not merely academic; it is a cornerstone of safe, efficient, and robust process design. The standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) govern the thermodynamics of synthesis, purification, and storage. For a molecule like this compound, which contains an energetic naphthalene moiety and a reactive β-keto ester group, this data is paramount for:
-
Hazard Assessment: Predicting the heat release of synthetic reactions or potential decomposition events.
-
Process Optimization: Designing energy-efficient and safe scale-up protocols.
-
Physical Stability Prediction: Understanding polymorphic transitions and amorphous stability in the solid state.
-
Computational Modeling: Providing essential parameters for molecular dynamics and other simulations used in drug design.
A thorough literature and database search, including major repositories such as the NIST Chemistry WebBook and PubChem, reveals no available experimental thermochemical data for this compound. This guide, therefore, outlines the definitive workflow to obtain this data from first principles.
The Workflow: An Integrated Approach to Thermochemical Characterization
We advocate for a synergistic approach where experimental measurements and computational predictions are used to validate and reinforce each other. This self-validating system ensures the highest degree of confidence in the final data.
Caption: Integrated workflow for thermochemical data determination.
Prerequisite: Synthesis and High-Purity Characterization
The integrity of any calorimetric measurement is contingent on the purity of the sample. Impurities can significantly alter melting behavior and heats of combustion, leading to erroneous data.
Synthesis
The synthesis of this compound is not described in detail here, but would likely proceed via a Claisen condensation or a similar acylation reaction involving a naphthalen-8-yl precursor and an ethyl acetate derivative. Post-synthesis, rigorous purification, for example by column chromatography followed by recrystallization or high-vacuum distillation, is mandatory.
Purity and Structural Confirmation
A sample purity of >99.9 mol% is required for high-quality calorimetry. A multi-technique approach to confirmation is essential.
-
Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy must be used to confirm the molecular structure.[1] Special attention should be paid to the potential for keto-enol tautomerism, a common feature of β-keto esters, which can be quantified by NMR.[2][3]
-
Purity Assessment: Differential Scanning Calorimetry (DSC) is a powerful tool for determining purity based on the van't Hoff equation, which relates melting point depression to impurity concentration.[4][5] This should be complemented by quantitative NMR (qNMR) and, if applicable, Gas Chromatography with Mass Spectrometry (GC-MS). Adiabatic calorimetry provides the most accurate method for purity determination for crystalline solids.[6]
Experimental Determination of Thermochemical Properties
Experimental methods provide the "gold standard" for thermochemical data. All procedures require meticulous attention to detail and proper calibration of instruments.
Caption: Workflow for experimental thermochemical measurements.
Enthalpy of Formation via Isoperibol Bomb Calorimetry
The standard enthalpy of formation of a liquid (ΔfH°(l)) is most accurately derived from its enthalpy of combustion (ΔfH°(c)). This is determined by measuring the internal energy change of combustion (ΔUc) in a constant-volume bomb calorimeter.[7][8]
Protocol: Combustion of this compound
-
Calorimeter Calibration:
-
Calibrate the heat capacity (Cs) of the calorimeter system using a certified benzoic acid standard.
-
Perform at least five calibration runs to establish a precise and accurate Cs value.
-
-
Sample Preparation:
-
Accurately weigh (~0.5 - 1.0 g) of the high-purity liquid sample into a platinum crucible.
-
Given the compound may be volatile, special handling techniques, such as sealing the crucible with a lid that is dislodged upon ignition, may be necessary to prevent pre-combustion evaporation.[9]
-
Attach a nickel-chromium fuse wire of known length and mass, ensuring it dips into the liquid sample.
-
Add a small, known amount (~1 mL) of distilled water to the bomb to ensure all combustion products are in their standard states.
-
-
Combustion:
-
Seal the bomb and charge it with high-purity oxygen to a pressure of ~30 atm.
-
Immerse the bomb in the calorimeter's water bath, ensuring thermal equilibrium is reached.
-
Ignite the sample and record the temperature change (ΔT) with high precision (±0.001 °C) until a stable final temperature is achieved.
-
-
Data Analysis:
-
Calculate the total heat released (qtotal) using: q_total = C_s * ΔT.
-
Correct for the heat released by the combustion of the fuse wire and the formation of nitric acid (from trace N2 in the bomb), which is titrated post-combustion.
-
Calculate the internal energy of combustion (ΔUc) per mole of the sample.
-
Convert ΔUc to the standard enthalpy of combustion (ΔHc°) using the equation: ΔHc° = ΔUc + ΔngasRT, where Δngas is the change in moles of gas for the balanced combustion reaction.
-
Finally, calculate the standard enthalpy of formation of the liquid (ΔfH°(l)) using Hess's Law, based on the known ΔfH° values for CO2(g) and H2O(l).
-
Heat Capacity via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, from which heat capacity can be derived.[10] The "Heat-Cool" method is recommended for its improved accuracy and efficiency over the traditional three-step ASTM E1269 method.[11][12]
Protocol: Heat Capacity of Liquid this compound
-
Instrument Calibration:
-
Perform standard temperature and heat flow calibrations using certified standards (e.g., indium).
-
For heat capacity, a sapphire (α-Al2O3) standard with well-known Cp values is used.
-
-
Sample Preparation:
-
Accurately weigh (~10-15 mg) of the liquid sample into a hermetically sealed aluminum DSC pan to prevent volatilization.
-
Prepare an empty, sealed aluminum pan as the reference.
-
-
DSC Measurement (Heat-Cool Method):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate at the starting temperature (e.g., 20 °C).
-
Execute a temperature program consisting of a heating segment followed immediately by a cooling segment at the same rate (e.g., 20 °C/min) over the desired temperature range.
-
Record the heat flow signals during both heating and cooling.
-
-
Data Analysis:
-
The specific heat capacity (cp) is calculated by subtracting the cooling heat flow from the heating heat flow, which minimizes baseline artifacts.[11]
-
The calculation is: c_p = (q_heat - q_cool) / (2 * m * β), where q_heat and q_cool are the heat flow rates (W/g), m is the sample mass, and β is the heating/cooling rate (K/s).
-
This procedure yields Cp as a function of temperature.
-
| Property | Experimental Technique | Key Output |
| Enthalpy of Formation (l) | Isoperibol Bomb Calorimetry | ΔfH°(l) at 298.15 K |
| Heat Capacity (l) | Differential Scanning Calorimetry (DSC) | Cp(T) over a temperature range |
| Purity / Phase Behavior | Differential Scanning Calorimetry (DSC) | mol% Purity, Tm, ΔHfus |
Computational Prediction of Thermochemical Properties
Computational chemistry offers a powerful, independent route to thermochemical data. High-accuracy composite methods, while computationally intensive, can predict gas-phase enthalpies of formation often within "chemical accuracy" (±4.2 kJ/mol).[13]
Caption: Workflow for computational thermochemical predictions.
High-Accuracy Prediction with Gaussian-4 (G4) Theory
G4 theory is a composite method that approximates a very high-level calculation by combining results from several less costly calculations.[14][15] It is a reliable method for molecules of this size containing C, H, and O.
Protocol: G4 Calculation for Gas-Phase Enthalpy of Formation
-
Geometry Optimization: Obtain the equilibrium molecular structure using Density Functional Theory (DFT), specifically the B3LYP functional with the 6-31G(2df,p) basis set.
-
Vibrational Frequencies: Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry, including Coupled Cluster (CCSD(T)) and Møller-Plesset perturbation theory, with various large basis sets.
-
Energy Combination: The G4 protocol combines these energies, including an extrapolation to the complete basis set limit for the Hartree-Fock energy and empirical higher-level corrections, to yield a highly accurate total electronic energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K (ΔfH°(g, 0 K)) is calculated via the atomization method. This involves subtracting the calculated total energies of the constituent atoms from the molecule's total energy. The result is converted to ΔfH°(g, 298 K) using the calculated thermal corrections and known experimental atomic enthalpies of formation.
Rapid Estimation with Benson Group Increment Theory
For a rapid, albeit less accurate, estimation, Benson's Group Increment (GI) theory can be used.[16][17][18] This empirical method estimates thermochemical properties by summing pre-defined values for molecular subgroups.
Procedure:
-
Decomposition: Deconstruct the target molecule into its constituent functional groups (e.g., C-(CO)(C)(H)2, CO-(C)2, O-(CO)(C), etc.).
-
Summation: Sum the established Group Additivity Values (GAVs) for ΔfH°, S°, and Cp(T) for each group.
-
Corrections: Apply corrections for non-additive effects, such as the naphthalene ring system and any gauche interactions in the ethyl chain.
This method is highly dependent on the availability and quality of GAVs for the specific groups present in the molecule.
Data Synthesis and Final Recommendations
The final stage involves a critical evaluation and synthesis of the data obtained from both experimental and computational workflows.
-
Comparison: Compare the experimental ΔfH°(l) with the computationally derived ΔfH°(g). The difference should approximate the enthalpy of vaporization (ΔHvap), providing a crucial cross-validation point.
-
Uncertainty Quantification: Rigorously propagate all sources of error, including the standard deviation of calorimetric calibrations, weighing uncertainties, and the reported uncertainties of computational methods.
-
Final Data Table: Present the final, validated data in a clear, tabular format, including the temperature dependencies for Cp and S°.
| Parameter | Recommended Value (Unit) | Uncertainty (±) | Method(s) of Determination |
| ΔfH°(l) at 298.15 K | To be determined | To be determined | Bomb Calorimetry |
| ΔfH°(g) at 298.15 K | To be determined | To be determined | G4 Theory (Primary); Benson GI (Estimate) |
| S°(l) at 298.15 K | To be determined | To be determined | Integration of DSC Cp data from 0 K (requires low-T data) |
| Cp(l) at 298.15 K | To be determined | To be determined | Differential Scanning Calorimetry (Heat-Cool Method) |
Conclusion
While the thermochemical data for this compound is not currently in the public domain, a definitive pathway to its determination exists. By systematically applying the integrated experimental and computational workflows detailed in this guide, researchers can generate highly accurate and reliable data. This self-validating approach, grounded in fundamental principles of calorimetry and quantum mechanics, ensures the scientific integrity required for critical applications in pharmaceutical development and chemical safety.
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- 33. dl.astm.org [dl.astm.org]
- 34. researchgate.net [researchgate.net]
- 35. ddscalorimeters.com [ddscalorimeters.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Synthesis Protocol: Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Abstract
This document provides a detailed application note and a proposed synthesis protocol for Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate, a β-keto ester derivative of naphthalene. Due to the unique steric and electronic environment imparted by the peri-substitution on the naphthalene ring, this compound is of interest for applications in medicinal chemistry and materials science. This guide outlines a plausible synthetic route based on the Claisen condensation, addressing the inherent challenges of synthesizing 1,8-disubstituted naphthalenes. The protocol is designed to be self-validating, with explanations for key experimental choices and comprehensive references to support the methodology.
Introduction
β-Keto esters are valuable synthetic intermediates, widely utilized in the construction of more complex molecules through various reactions such as alkylation, hydrolysis, and decarboxylation. The target molecule, this compound, incorporates a naphthalene-8-yl moiety, which presents significant synthetic challenges due to steric hindrance between the substituents at the 1 and 8 positions (the peri-interaction).[1][2] This steric strain can influence the reactivity and conformation of the molecule, making it a unique building block for novel chemical entities. This protocol details a proposed synthesis commencing from the precursor, 8-bromo-1-naphthoic acid, and proceeding through the formation of a key intermediate, 8-naphthoyl chloride, followed by a Claisen condensation reaction.
PART 1: Proposed Synthetic Pathway
The proposed synthesis is a multi-step process, beginning with a commercially available or synthetically accessible precursor, 8-bromo-1-naphthoic acid. The pathway involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then undergoes a Claisen condensation with the enolate of ethyl acetate.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
PART 2: Experimental Protocols
Protocol 1: Synthesis of 8-Naphthoyl Chloride
Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that activates the carbonyl group for nucleophilic attack. Oxalyl chloride is often preferred for its mild reaction conditions and the gaseous nature of its byproducts (CO, CO₂, HCl), which simplifies purification.[3][4] A catalytic amount of dimethylformamide (DMF) is typically used to facilitate the reaction.
Materials:
-
8-Naphthoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 8-naphthoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the cooled and stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield crude 8-naphthoyl chloride. This product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound via Claisen Condensation
Rationale: The Claisen condensation is a classic carbon-carbon bond-forming reaction that joins two esters or an ester and a carbonyl compound in the presence of a strong base.[5] In this "crossed" Claisen condensation, one ester (ethyl acetate) has enolizable α-hydrogens, while the other (in the form of 8-naphthoyl chloride) does not, which directs the reaction to the desired product. A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the ethyl acetate to form the nucleophilic enolate.
Materials:
-
8-Naphthoyl chloride (from Protocol 1)
-
Ethyl acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Aqueous solution of hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl acetate (2.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the enolate.
-
In a separate flask, dissolve the crude 8-naphthoyl chloride (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution of 8-naphthoyl chloride dropwise to the enolate suspension at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification
Rationale: The crude product will likely contain unreacted starting materials and side products. Purification by column chromatography is a standard method for separating compounds based on their polarity. A gradient elution from a non-polar solvent to a more polar solvent mixture allows for the separation of the desired β-keto ester.
Materials:
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column for chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.
PART 3: Data and Characterization
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Protocol 1 | |||
| 8-Naphthoic acid | 172.18 | 1.0 | (User Defined) |
| Oxalyl chloride | 126.93 | 1.2 | (Calculated) |
| Anhydrous DCM | - | - | (Sufficient Volume) |
| DMF | - | Catalytic | 1-2 drops |
| Protocol 2 | |||
| 8-Naphthoyl chloride | 190.62 | 1.0 | (From Protocol 1) |
| Sodium hydride (60%) | 24.00 | 2.2 | (Calculated) |
| Ethyl acetate | 88.11 | 2.0 | (Calculated) |
| Anhydrous THF | - | - | (Sufficient Volume) |
Expected Characterization Data:
-
¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the two carbonyls, and a complex multiplet pattern for the aromatic protons of the naphthalene ring.
-
¹³C NMR: Signals corresponding to the ester and ketone carbonyls, the methylene carbon, the ethyl group carbons, and the aromatic carbons of the naphthalene ring are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄O₃, MW: 242.27 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the ester and ketone carbonyl groups (typically in the range of 1650-1750 cm⁻¹) are expected.
Safety and Handling
-
Sodium hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
Oxalyl chloride and Thionyl chloride: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents (DCM, THF): Flammable and should be handled in a fume hood. Ensure all glassware is properly dried to prevent unwanted side reactions.
-
Hydrochloric acid (HCl): Corrosive. Handle with care and appropriate PPE.
Conclusion
The synthesis of this compound presents a significant challenge due to the steric constraints of the peri-substituted naphthalene core. The proposed protocol, based on the well-established Claisen condensation, provides a logical and scientifically sound approach for its preparation. Careful control of reaction conditions, particularly the use of anhydrous solvents and an inert atmosphere, is crucial for success. This detailed guide serves as a valuable resource for researchers aiming to synthesize this and other sterically hindered naphthalene derivatives for further investigation in various scientific disciplines.
References
- Pourahmady, N. (1981). Synthesis of Peri-Substituted Naphthalenes and Tetralins.
- Balasubramaniyan, V. (1966). Peri-substituted naphthalenes. Chemical Reviews, 66(6), 567-641.
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
BYJU'S. Claisen Condensation Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
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- 3. echemi.com [echemi.com]
- 4. CN103980139A - Naphthoic acid compound and preparation method thereof - Google Patents [patents.google.com]
- 5. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate as a Core Intermediate in Pharmaceutical Synthesis
Introduction: The Naphthalene Moiety in Modern Drug Discovery
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds and approved therapeutics.[1][2] Its rigid, lipophilic nature allows it to engage in favorable van der Waals and π-stacking interactions within biological targets, making it a cornerstone for the design of agents targeting enzymes and receptors.[1][3] Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (CAS No: 62071-76-5), a β-keto ester, represents a highly versatile and strategically important starting material for introducing this valuable pharmacophore.[4]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate. It provides not only detailed, validated protocols but also the underlying chemical principles and strategic considerations for its use in constructing complex pharmaceutical agents, particularly heterocyclic compounds with potential anticancer activity.
Note on Isomer Specificity: While the isomeric space of naphthalene is broad, this guide focuses specifically on the 1-naphthalene derivative, which is the most synthetically accessible and widely documented isomer for this class of β-keto esters.
Physicochemical Properties and Characterization
Accurate characterization of the starting intermediate is fundamental to the success of any synthetic campaign. The key properties of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate are summarized below.
| Property | Value | Reference |
| CAS Number | 62071-76-5 | [4] |
| Molecular Formula | C₁₅H₁₄O₃ | [4] |
| Molecular Weight | 242.27 g/mol | [4] |
| Appearance | Light yellow to yellow solid or liquid | [5] |
| Melting Point | ~46 °C | [5] |
| Boiling Point | 370.0 ± 15.0 °C (Predicted) | [5] |
| Storage | Sealed in dry, room temperature conditions | [4] |
Standard Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity and purity of the compound.
-
Infrared (IR) Spectroscopy: Key stretches for the ester carbonyl, ketone carbonyl, and aromatic C-H bonds are diagnostic.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern.
Synthesis of the Intermediate: The Crossed Claisen Condensation
The most efficient and widely adopted method for synthesizing β-keto esters like Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is the Claisen condensation.[6][7] Specifically, a "crossed" or "mixed" Claisen condensation is employed, where one ester partner lacks enolizable α-hydrogens, thereby preventing self-condensation and improving the yield of the desired product.[7]
In this case, an ester of 1-naphthoic acid (e.g., methyl 1-naphthoate) is reacted with ethyl acetate in the presence of a strong base. The base deprotonates ethyl acetate to form a nucleophilic enolate, which then attacks the carbonyl carbon of the naphthalene ester.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 62071-76-5|Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 5. Ethyl 3-(Naphthalen-7-Yl)-3-Oxopropanoate CAS#: 62550-65-6 [m.chemicalbook.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. Claisen Condensation [organic-chemistry.org]
Application Notes and Protocols: The Versatility of β-Keto Esters in Modern Organic Synthesis
Abstract
β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity that stems from the presence of both electrophilic and nucleophilic centers.[1][2][3] This guide provides an in-depth exploration of the applications of β-keto esters, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and showcase their utility in the synthesis of complex molecules and heterocyclic frameworks that are pivotal in medicinal chemistry.
Introduction: The Unique Reactivity of β-Keto Esters
The synthetic utility of β-keto esters arises from their unique structural features. The presence of two carbonyl groups flanking a methylene group (the α-carbon) results in significantly acidic α-protons (pKa ≈ 11 in ethyl acetoacetate). This acidity allows for easy deprotonation to form a resonance-stabilized enolate, a potent nucleophile. Furthermore, the keto and ester carbonyls themselves are electrophilic centers. This duality in reactivity makes β-keto esters exceptional building blocks in a multitude of synthetic transformations.[1][2][3]
This guide will focus on several key classes of reactions that leverage the reactivity of β-keto esters:
-
Acetoacetic Ester Synthesis: A classic method for the preparation of ketones.
-
Synthesis of Heterocycles: Including pyridines, pyrimidines, furans, pyrroles, and thiophenes.
-
Hydrazone Formation: As intermediates for further transformations like indole synthesis.
The Acetoacetic Ester Synthesis: A Classic Route to Ketones
The acetoacetic ester synthesis is a venerable and highly reliable method for the synthesis of α-substituted and α,α-disubstituted acetones.[4] The core principle of this synthesis is the alkylation of the α-carbon of a β-keto ester, followed by hydrolysis and decarboxylation.[4]
Mechanism and Rationale
The synthesis proceeds through a three-step sequence:
-
Enolate Formation: The acidic α-proton is abstracted by a suitable base, typically an alkoxide corresponding to the ester group to prevent transesterification.[5]
-
Alkylation: The resulting nucleophilic enolate attacks an alkyl halide in an SN2 reaction.
-
Hydrolysis and Decarboxylation: Acid- or base-catalyzed hydrolysis of the ester yields a β-keto acid, which readily undergoes decarboxylation upon heating to afford the final ketone.[4][5]
The ester group serves as an "activating group" for the α-carbon, facilitating its alkylation, and is subsequently removed.
Experimental Protocol: Synthesis of 2-Heptanone
This protocol details the synthesis of 2-heptanone from ethyl acetoacetate and 1-bromobutane.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
1-Bromobutane
-
Aqueous sodium hydroxide solution
-
Aqueous hydrochloric acid
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Add ethyl acetoacetate dropwise to the stirred solution at room temperature.
-
Alkylation: After the addition is complete, add 1-bromobutane dropwise and reflux the mixture for 2-3 hours.
-
Work-up: Cool the reaction mixture, and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Hydrolysis and Decarboxylation: Add aqueous sodium hydroxide solution to the ethereal solution of the alkylated ester and stir vigorously.
-
Separate the layers and acidify the aqueous layer with hydrochloric acid.
-
Heat the acidified solution to induce decarboxylation, which is evident by the evolution of CO2.
-
Purification: Cool the mixture and extract the 2-heptanone with diethyl ether. Dry the organic layer and remove the solvent. Purify the crude ketone by distillation.
Logical Flow of Acetoacetic Ester Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Reactions Involving Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental setup for reactions involving Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. With full editorial control, this document is structured to offer not just procedural steps, but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.
Introduction: The Versatility of a Naphthyl β-Keto Ester
This compound is a compelling starting material in synthetic organic chemistry. Its structure, featuring a reactive β-keto ester moiety appended to a sterically demanding naphthalene core, opens avenues for the construction of complex heterocyclic systems. The naphthalene group, a common motif in pharmaceuticals and functional materials, imparts unique photophysical and biological properties to the resulting molecules. One of the most powerful and classic reactions for which this substrate is primed is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction that efficiently generates 1,4-dihydropyridine (DHP) scaffolds.[1][2] These DHPs are of immense interest in medicinal chemistry, with many derivatives exhibiting potent calcium channel blocking activity, leading to their widespread use as antihypertensive agents like nifedipine and amlodipine.[3]
This guide will focus on a detailed protocol for the Hantzsch synthesis of a novel 1,4-dihydropyridine derivative starting from this compound. The principles and procedures outlined herein can be adapted for other reactions involving this versatile β-keto ester.
PART 1: Safety and Handling Precautions
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory. This compound, like many organic compounds, requires careful handling to minimize exposure and risk.
General Handling:
-
Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]
-
Keep the container tightly closed when not in use and store in a cool, dry place away from ignition sources.
Specific Hazards (based on analogous compounds):
-
Organic solvents used in the described protocols, such as ethanol, are flammable. Keep away from open flames, hot surfaces, and sparks.
PART 2: The Hantzsch 1,4-Dihydropyridine Synthesis: A Detailed Protocol
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, allowing for the straightforward assembly of the dihydropyridine core from an aldehyde, a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate).[1] This protocol has been adapted for the synthesis of diethyl 2,6-dimethyl-4-(naphthalen-8-yl)-1,4-dihydropyridine-3,5-dicarboxylate.
Reaction Scheme:
Caption: Hantzsch synthesis of a 1,4-dihydropyridine derivative.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for the Hantzsch reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Nitrogen Source: Ammonium acetate serves as a convenient source of ammonia in situ, which is a key component for the formation of the dihydropyridine ring.
-
β-Keto Ester: Two equivalents of a β-keto ester are required. In this protocol, one equivalent is the title compound, and the other is the readily available ethyl acetoacetate, which will form the other half of the symmetrical dihydropyridine.
-
Aldehyde: Acetaldehyde is used to provide the C4 carbon and its substituent in the dihydropyridine ring. The choice of aldehyde is a key point of diversification in the Hantzsch synthesis.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and ammonium acetate (15 mmol, 1.5 eq).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Aldehyde Addition: Slowly add acetaldehyde (10 mmol, 1.0 eq) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.[3]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Drying: Dry the purified product under vacuum to obtain the final diethyl 2,6-dimethyl-4-(naphthalen-8-yl)-1,4-dihydropyridine-3,5-dicarboxylate.
Microwave-Assisted Synthesis (Alternative Protocol):
For a more rapid and potentially higher-yielding procedure, microwave-assisted synthesis can be employed.[3]
-
Reaction Setup: In a 20 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (5 mmol), ethyl acetoacetate (5 mmol), and ammonium acetate (7.5 mmol) in 10 mL of ethanol.
-
Aldehyde Addition: Add acetaldehyde (5 mmol) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes.
-
Work-up and Isolation: After the reaction, cool the vial to room temperature. The product will precipitate. Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum.
PART 3: Characterization of the Product
Thorough characterization of the synthesized diethyl 2,6-dimethyl-4-(naphthalen-8-yl)-1,4-dihydropyridine-3,5-dicarboxylate is essential to confirm its identity and purity. The following are expected spectroscopic data based on analogous compounds.[5][6][7]
Data Presentation:
| Technique | Expected Observations |
| Appearance | Yellowish solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to the naphthalene protons, the C4-H proton of the dihydropyridine ring (a singlet around 5.0 ppm), the NH proton (a broad singlet), the methyl groups on the dihydropyridine ring (singlets), and the ethyl ester groups (a quartet and a triplet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the naphthalene ring, the sp³ C4 carbon, and the sp² carbons of the dihydropyridine ring, as well as the methyl and ethyl carbons. |
| IR (KBr) | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester groups (around 1680-1700 cm⁻¹), and C=C stretching of the dihydropyridine ring. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product. |
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for the characterization of the synthesized product.
PART 4: Conclusion and Future Directions
This guide has provided a detailed and scientifically grounded protocol for the Hantzsch synthesis of a novel 1,4-dihydropyridine derivative using this compound. The rationale behind the experimental choices has been elucidated to empower researchers to not only follow the procedure but also to understand and adapt it for their specific needs. The outlined characterization workflow provides a clear path to confirming the structure and purity of the synthesized compound.
The versatility of this compound extends beyond the Hantzsch reaction. Future work could explore its utility in other important organic transformations such as the Biginelli reaction for the synthesis of dihydropyrimidinones, or Knoevenagel condensations to form functionalized alkenes. The unique steric and electronic properties of the naphthalen-8-yl moiety are likely to influence the reactivity and selectivity of these reactions, leading to the discovery of novel molecular architectures with potential applications in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues. BenchChem.
- The Royal Society of Chemistry. (2012). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. Green Chemistry.
- Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia.
- The Royal Society of Chemistry. (2023). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry.
- National Center for Biotechnology Information. (2023).
- ChemicalBook. (2023).
- PubMed. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. European Journal of Medicinal Chemistry.
- CEM Corporation. (n.d.). Hantzsch Ester Synthesis.
- Selleck Chemicals. (n.d.).
- ResearchGate. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase.
- Journal of Chemical and Pharmaceutical Research. (2014).
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- National Institutes of Health. (n.d.). Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate.
- American Chemical Society. (2000). Learning from the Hantzsch synthesis.
- International Journal of Research Culture Society. (2018). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society.
- ACG Publications. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer.
- MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- International Union of Crystallography. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
- ResearchGate. (2020). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters.
- ResearchGate. (2018). Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),....
- SciSpace. (2014). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
- National Center for Biotechnology Information. (2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. PMC.
- Royal Society of Chemistry. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Publishing.
- MDPI. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI.
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- 3. benchchem.com [benchchem.com]
- 4. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Ethyl 3-(Naphthalen-1-yl)-3-oxopropanoate as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Compounds
Introduction: The Strategic Value of Ethyl 3-(Naphthalen-1-yl)-3-oxopropanoate in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to a vast array of pharmaceuticals due to their ability to engage with biological targets through diverse non-covalent interactions. Within the synthetic chemist's toolkit, β-keto esters are prized as exceptionally versatile building blocks, possessing multiple reactive sites that can be orchestrated to construct complex molecular architectures.[1] Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, the subject of this guide, merges the reactivity of the β-keto ester functionality with the unique steric and electronic properties of the naphthalene ring system. The lipophilic and extended aromatic nature of the naphthalene moiety is a common feature in many pharmacologically active molecules, often contributing to enhanced binding affinity with biological targets.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and mechanistic insights into the utilization of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate as a precursor for a variety of important heterocyclic systems, including pyrazoles, pyrimidines, and pyridines. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to not only replicate but also innovate upon these methodologies.
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 62071-76-5 | [2] |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Safety and Handling: Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Core Reactivity: A Platform for Cyclization
The synthetic versatility of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate stems from the dual electrophilic nature of its carbonyl groups and the nucleophilic character of the central α-carbon. This arrangement allows for a variety of cyclocondensation reactions with dinucleophilic reagents to form five- and six-membered heterocyclic rings.
Caption: Versatile cyclization pathways of the precursor.
Application Protocol I: Synthesis of Naphthyl-Substituted Pyrazoles via Knorr Cyclization
The Knorr pyrazole synthesis is a classic and highly efficient method for the preparation of pyrazoles and pyrazolones from β-dicarbonyl compounds and hydrazines.[3][4] This reaction is particularly valuable for generating pharmacologically relevant pyrazole cores.
Mechanistic Rationale
The reaction proceeds through an initial condensation between the more reactive ketone of the β-keto ester and one of the nitrogen atoms of the hydrazine to form a hydrazone intermediate. The choice of solvent and catalyst (often a weak acid) is critical to facilitate this step without promoting unwanted side reactions. The subsequent step is an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine on the ester carbonyl. This cyclization, followed by the elimination of ethanol and water, leads to the formation of the stable, aromatic pyrazole ring. The use of a slight excess of hydrazine hydrate ensures the complete consumption of the limiting β-keto ester.[3][5]
Caption: Workflow for the Knorr pyrazole synthesis.
Detailed Experimental Protocol
Objective: To synthesize 5-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one.
Materials:
-
Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial acetic acid (catalytic amount, ~3 drops)
-
Deionized water
Procedure:
-
In a 25-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (e.g., 2.42 g, 10 mmol) and 1-propanol (10 mL).
-
To this stirring suspension, add hydrazine hydrate (e.g., 1.0 g, 20 mmol) followed by 3 drops of glacial acetic acid. The acetic acid catalyzes the initial condensation by protonating the keto-carbonyl, making it more electrophilic.[3]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the starting β-keto ester spot.
-
Once the reaction is complete, remove the heat source and, while the solution is still hot, cautiously add deionized water (15 mL) to the flask with continuous stirring. This will cause the product to precipitate out of the solution.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water to remove any residual hydrazine hydrate and acetic acid.
-
Dry the product under vacuum to a constant weight.
Expected Yield: 80-90%.
Application Protocol II: Multicomponent Synthesis of Dihydropyrimidines (Biginelli Reaction)
The Biginelli reaction is a one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold found in numerous biologically active compounds.[6] This acid-catalyzed reaction is a prime example of the efficiency of multicomponent reactions in generating molecular complexity.[7]
Mechanistic Rationale
The generally accepted mechanism involves the acid-catalyzed condensation of the aromatic aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enolate of the β-keto ester. Subsequent cyclization via attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final dihydropyrimidine product. The choice of a strong acid catalyst like HCl is crucial for promoting the formation of the key N-acyliminium ion intermediate.[7]
Caption: Key steps in the Biginelli reaction mechanism.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (example using benzaldehyde as the aldehyde component).
Materials:
-
Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a 50-mL round-bottom flask, combine ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (e.g., 2.42 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and urea (e.g., 0.90 g, 15 mmol) in ethanol (20 mL).
-
Add a few drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 50:50 hexane:ethyl acetate).[8]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize out of the solution.
-
If precipitation is slow, the mixture can be stored overnight in a refrigerator.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.
Expected Yield: 65-85%.
Application Protocol III: Synthesis of Naphthyl-Dihydropyridines (Hantzsch Synthesis)
The Hantzsch pyridine synthesis is a four-component reaction used to generate dihydropyridine derivatives, which are notable for their applications as calcium channel blockers.[9] The reaction typically involves two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia.[10][11]
Mechanistic Rationale
The reaction mechanism is thought to proceed through two key intermediates. The first is an enamine, formed from the reaction of one equivalent of the β-keto ester with ammonia. The second is an α,β-unsaturated carbonyl compound, formed via a Knoevenagel condensation between the second equivalent of the β-keto ester and the aldehyde.[11] A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the dihydropyridine ring.[12] The large naphthalene group may sterically influence the rate of these condensation steps.
Detailed Experimental Protocol
Objective: To synthesize diethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Naphthaldehyde (1.0 eq, Note: This protocol is adapted for using an aldehyde and two different β-keto esters)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1-naphthaldehyde (e.g., 1.56 g, 10 mmol), ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (2.42 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (25 mL).
-
Heat the mixture under reflux for 3-5 hours.
-
Monitor the reaction to completion by TLC.
-
After cooling, the product often precipitates. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize from ethanol to obtain the pure dihydropyridine product.
Expected Yield: 70-85%.
Conclusion and Future Perspectives
Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is a powerful and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols provided herein for the synthesis of pyrazoles, pyrimidines, and pyridines demonstrate its utility in both classical and multicomponent reaction strategies. The incorporation of the naphthalene moiety provides a direct route to compounds with potential for enhanced biological activity. Researchers are encouraged to use these protocols as a foundation for further exploration, including the use of substituted hydrazines, different aldehydes, and alternative catalysts to expand the chemical space of accessible naphthyl-containing heterocycles for screening in drug discovery programs.
References
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- Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones.
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- Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
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- National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- National Center for Biotechnology Information. (n.d.). Synthesis of quinoline/naphthalene-containing azaphenothiazines and their potent in vitro antioxidant properties.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
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- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
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- National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon.
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Application Notes and Protocols for the Analytical Characterization of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Introduction
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate is a β-keto ester featuring a naphthalene moiety. This structural combination suggests its potential utility in pharmaceutical and materials science research, necessitating robust analytical methods for its comprehensive characterization. As with many β-keto esters, this compound can exist in equilibrium between its keto and enol tautomeric forms, a phenomenon that must be considered during analysis.[1] This guide provides a detailed overview of the essential analytical techniques and protocols for the unambiguous structural elucidation, purity assessment, and physicochemical characterization of this compound.
The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a validated framework for analyzing this compound and similar derivatives. The protocols emphasize not just the procedural steps but also the underlying scientific principles, ensuring that the generated data is both accurate and reliable.
Physicochemical Properties and Expected Tautomerism
Before delving into the analytical protocols, it is crucial to understand the key physicochemical properties of the target molecule. The presence of the bulky, aromatic naphthalene group and the flexible keto-ester chain influences its solubility, chromatographic behavior, and spectroscopic properties. Naphthalene itself is a colorless, volatile solid, sparingly soluble in water but soluble in organic solvents.[2] These properties are expected to be conferred, to some extent, to its derivatives.
A significant characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers in solution.[1] This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation. Spectroscopic techniques are particularly powerful for studying this dynamic process.[1]
A Multi-faceted Approach to Characterization
A comprehensive characterization of this compound requires a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity, purity, and properties. The recommended analytical workflow is depicted below.
Caption: A logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds.[3][4] Both ¹H and ¹³C NMR are indispensable for the analysis of β-keto esters, providing detailed information about the electronic environment of individual atoms and the connectivity within the molecule.[1]
Expected ¹H and ¹³C NMR Spectral Features
The presence of both keto and enol forms in solution will result in two sets of signals in the NMR spectra. The relative integration of these signals can be used to determine the keto-enol ratio under the specific analytical conditions.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Insights |
| Keto Form | |||
| Naphthalene-H | ~7.5 - 8.5 | ~120 - 135 | Aromatic region, complex splitting pattern. |
| α-CH₂ | ~3.9 | ~45 - 55 | Singlet, adjacent to two carbonyls. |
| Ethyl-CH₂ | ~4.2 | ~60 - 65 | Quartet, coupled to CH₃. |
| Ethyl-CH₃ | ~1.2 | ~14 | Triplet, coupled to CH₂. |
| Ketone C=O | - | ~190 - 205 | Characteristic downfield shift. |
| Ester C=O | - | ~165 - 175 | |
| Enol Form | |||
| Enolic-OH | ~12 - 13 | - | Broad singlet, downfield due to H-bonding. |
| Naphthalene-H | ~7.5 - 8.5 | ~120 - 135 | Aromatic region, may differ slightly from keto form. |
| Vinylic-CH | ~5.3 | ~90 - 100 | Singlet, deshielded by adjacent oxygen and double bond. |
| Ethyl-CH₂ | ~4.3 | ~60 - 65 | Quartet, coupled to CH₃. |
| Ethyl-CH₃ | ~1.3 | ~14 | Triplet, coupled to CH₂. |
| Enol C-O | - | ~170 - 180 | Deshielded carbon of the enol. |
| Ester C=O | - | ~165 - 175 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[1]
Protocol for NMR Spectroscopy Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the sample gauge to ensure correct positioning.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum and improve sensitivity.[1] A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively, aiding in the definitive assignment of all signals.[6]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the keto and enol forms.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[7][8][9][10] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Expected Fragmentation Pattern
The mass spectra of β-keto esters are often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[7][9][10] For this compound, key expected fragments would include:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Cleavage of the bond between the carbonyl carbon and the α-carbon.
-
Fragments corresponding to the naphthalene moiety.
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on which provides a better signal for the molecule of interest.
-
Acquire data over a mass range that includes the expected molecular ion.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm that it matches the chemical formula of this compound.
-
Analyze the fragmentation pattern to gain further structural insights.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse of the pharmaceutical industry for separating, identifying, and quantifying the components of a mixture.[11] A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar compounds like this compound.[12][13][14]
Method Development Considerations
The key to a successful HPLC separation is the optimization of several parameters:
-
Stationary Phase: A C18 or C8 column is a good starting point for reversed-phase chromatography.[15]
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. The ratio can be adjusted to control the retention time.
-
Detector: A UV detector is ideal, as the naphthalene moiety is expected to have strong UV absorbance.[11]
Protocol for RP-HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to be used for linearity assessment and as working standards.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the analyte has maximum absorbance (determined by UV-Vis spectroscopy).
-
-
Data Acquisition:
-
Inject a blank (solvent) to ensure there are no interfering peaks.
-
Inject the prepared standards and the sample solution.
-
Run the analysis using either an isocratic or gradient elution method. A gradient method, where the percentage of the organic solvent is increased over time, is often useful for separating impurities with a wide range of polarities.[15]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
If quantitation is required, construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use this curve to determine the concentration of the analyte in the sample.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] For this compound, the IR spectrum will show characteristic absorption bands for the carbonyl groups of the ketone and ester, as well as vibrations associated with the aromatic naphthalene ring.[1]
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1735 - 1750[16][17] |
| C=O (Ketone) | Stretch | ~1715[18][19][20] |
| C-O (Ester) | Stretch | ~1000 - 1300[16][17] |
| C=C (Aromatic) | Stretch | ~1450 - 1600 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Aliphatic) | Stretch | < 3000 |
| O-H (Enol) | Stretch | ~2500 - 3300 (broad) |
The presence of a broad band in the O-H stretching region would be indicative of the enol tautomer.
Protocol for Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
ATR-FTIR is a convenient sampling technique for both liquid and solid samples.[21][22]
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Perform a background scan to subtract the contribution of the atmosphere (e.g., CO₂, H₂O) from the sample spectrum.[1]
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
The acquired spectrum is automatically ratioed against the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the naphthalene ring system.[24][25][26] The UV-Vis spectrum can be used to determine the wavelength of maximum absorbance (λmax), which is important for setting the detector wavelength in HPLC analysis. Naphthalene and its derivatives are known to exhibit strong ultraviolet absorption due to π-π* transitions.[27][28]
Protocol for UV-Vis Spectroscopy Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.[29]
-
Select the desired wavelength range for scanning (e.g., 200 - 400 nm).
-
-
Data Acquisition:
-
Fill a clean cuvette with the solvent to be used as a blank and place it in the reference beam path.
-
Fill another cuvette with the sample solution and place it in the sample beam path.
-
Run a baseline correction with the blank.[25]
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
This λmax value can then be used for the HPLC-UV method to ensure maximum sensitivity.
-
Conclusion
The comprehensive characterization of this compound is achieved through the synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and elemental composition. HPLC is essential for assessing purity and for quantification, and FT-IR and UV-Vis spectroscopy offer valuable information about the functional groups and electronic properties, respectively. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data, which is critical for advancing research and development in any field where this compound may find application.
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Application Notes and Protocols: Safe Handling and Disposal of Ethyl 3-(naphthalen-yl)-3-oxopropanoate and Related Derivatives
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of Ethyl 3-(naphthalen-yl)-3-oxopropanoate, a β-keto ester derivative incorporating a naphthalene moiety. Due to the limited availability of specific toxicological data for the naphthalen-8-yl isomer, this guide synthesizes safety protocols based on the known hazards of its constituent chemical classes: β-keto esters and naphthalene derivatives. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to minimize exposure risks and ensure regulatory compliance.
Compound Profile and Inferred Hazard Identification
Ethyl 3-(naphthalen-yl)-3-oxopropanoate is a versatile intermediate in organic synthesis.[1] Its chemical nature—a combination of a reactive β-keto ester functional group and a polycyclic aromatic hydrocarbon (naphthalene) scaffold—necessitates careful handling. The naphthalene component, in particular, is associated with significant health hazards.[2][3]
1.1. Physicochemical Properties
The following table summarizes key physicochemical properties, with data predicted or extrapolated from related isomers.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | N/A |
| Molecular Weight | 242.27 g/mol | [4] |
| Appearance | Expected to be a solid or high-boiling point liquid | [5] |
| Melting Point | 46 °C (for naphthalen-7-yl isomer) | [4] |
| Boiling Point | ~370 °C (Predicted for naphthalen-7-yl isomer) | [4] |
| Solubility | Negligibly soluble in water; soluble in organic solvents | [5] |
1.2. Hazard Assessment
The primary hazards are derived from the naphthalene moiety. Naphthalene is classified as a possible human carcinogen and can cause a range of toxic effects.[6][7]
| Hazard Class | Description | GHS Pictogram | Rationale and Causality |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | The naphthalene ring can be metabolized into toxic intermediates like naphthoquinones, which can lead to cellular damage.[2][3] Inhalation of naphthalene vapors can cause headaches, nausea, and dizziness.[8][9] | |
| Carcinogenicity | Suspected of causing cancer (Category 2).[7] | Naphthalene is listed as a potential carcinogen by the National Toxicology Program and the International Agency for Research on Cancer.[6] Chronic exposure has been linked to increased incidence of lesions in the respiratory tract in animal studies.[8] | |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[10] | As with many organic chemicals, direct contact can defat the skin, leading to irritation. The compound can cause significant irritation upon contact with the eyes.[9] | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[7] | Polycyclic aromatic hydrocarbons (PAHs) like naphthalene are known to be persistent in the environment and exhibit high toxicity to aquatic organisms. |
Exposure Controls and Personal Protection
Minimizing all chemical exposures is a fundamental principle of laboratory safety.[11] Engineering controls are the first and most effective line of defense, supplemented by appropriate Personal Protective Equipment (PPE).
2.1. Engineering Controls
-
Fume Hood: All work involving the handling of Ethyl 3-(naphthalen-yl)-3-oxopropanoate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[12][13] This is critical to prevent the inhalation of any dust or vapors, which is a primary route of exposure for naphthalene-based compounds.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.[14]
2.2. Personal Protective Equipment (PPE)
PPE serves as the last line of defense against exposure.[15] The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[16] | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[17] If a spill occurs on the glove, it should be changed immediately. |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes.[12][16] | Protects skin and personal clothing from contamination. The lab coat should be kept buttoned. |
Safe Handling and Storage Protocols
Adherence to standardized handling and storage procedures is essential to prevent accidents and maintain the integrity of the chemical.[18]
3.1. Protocol for Handling Ethyl 3-(naphthalen-yl)-3-oxopropanoate
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[19][12] Assemble all necessary equipment and reagents.
-
PPE: Don all required PPE as specified in Section 2.2.
-
Chemical Transport: When moving the chemical from storage to the fume hood, use a secondary container, such as a bottle carrier or a tray, to contain any potential spills.[12]
-
Weighing and Transfer: Perform all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and handle containers carefully to avoid generating dust. If transferring a solution, use a pipette or funnel to minimize splashing.
-
Post-Handling: After use, ensure the primary container is tightly sealed.[16] Clean any contaminated equipment and the work surface within the fume hood.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[19][16]
3.2. Storage Requirements
Proper storage is crucial for both safety and chemical stability.[18]
-
Location: Store in a cool, dry, well-ventilated area.
-
Container: Keep the container tightly closed and clearly labeled with the full chemical name and any hazard warnings.[14][16]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[12][18]
Workflow for Safe Chemical Handling
Caption: Decision tree for chemical spill response.
Waste Disposal Procedures
Chemical waste must be managed in accordance with local, state, and federal regulations to protect human health and the environment. [20][21]In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [22][23] 5.1. Protocol for Waste Segregation and Disposal
-
Waste Identification: All waste generated must be considered hazardous. [24]This includes neat (pure) leftover chemical, contaminated solutions, and grossly contaminated materials (e.g., absorbent from a spill).
-
Containerization:
-
Use a designated, leak-proof hazardous waste container that is compatible with the chemical. [21][25] * Do not mix this waste stream with other incompatible wastes (e.g., strong acids, bases, or oxidizers). [21] * Keep the waste container closed except when adding waste. [24]3. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste." [24][25] * List all chemical constituents by their full name and approximate percentages, accounting for 100% of the contents. [21][25] * Include the date of waste generation and the name of the principal investigator or responsible individual. [25]4. Storage and Collection:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is within a secondary containment bin to prevent spills.
-
When the container is full, contact your institution's EHS department to arrange for pickup and proper disposal.
-
Waste Disposal Workflow
Caption: Workflow for proper hazardous waste disposal.
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Application Notes and Protocols for the Catalytic Transesterification of β-Keto Esters
Introduction: The Strategic Importance of β-Keto Esters and Their Interconversion
β-Keto esters are foundational building blocks in modern organic synthesis, prized for their versatile reactivity stemming from the presence of both electrophilic and nucleophilic centers.[1][2] This unique structural motif serves as a linchpin in the construction of a vast array of complex molecules, including crucial pharmaceutical agents like paclitaxel and prunustatin A, as well as agrochemicals.[3][4][5] The ability to readily modify the ester group of these compounds through transesterification is a strategically important transformation. Direct esterification to produce more complex esters can be challenging due to the poor solubility of the corresponding β-keto acids, which are also prone to decarboxylation.[2][3] Consequently, the transesterification of readily available and commercially abundant methyl or ethyl β-keto esters presents a more practical and efficient route to access a diverse range of ester analogues.[2][3]
This guide provides an in-depth exploration of various catalytic methods for the transesterification of β-keto esters, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and provide insights into the rationale behind experimental choices.
Mechanistic Overview: Pathways to Ester Exchange
The selective transesterification of β-keto esters is generally believed to proceed through one of two primary mechanistic pathways. The requirement for an enolizable α-proton is a key indicator of the most common pathway, which involves the formation of a six-membered chelated enol intermediate with the catalyst.[1][3] An alternative, though less frequently invoked, mechanism is the formation of a highly reactive acylketene intermediate.[1][3]
Figure 1: Proposed Mechanistic Pathways for Transesterification.
Section 1: Boron-Based Catalysis - Mild and Environmentally Benign Approaches
Boron-based catalysts, such as boric acid and various boronic acids, have emerged as highly effective, environmentally benign, and cost-effective options for the transesterification of β-keto esters.[3][6] Their catalytic activity is attributed to the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital capable of coordinating with the carbonyl oxygens of the β-keto ester, thereby activating it for nucleophilic attack by an alcohol.[3]
Boric Acid Catalysis
Boric acid is a readily available, stable, and easy-to-handle solid catalyst that has demonstrated excellent efficacy in transesterification reactions.[6]
Materials:
-
Ethyl acetoacetate
-
Benzyl alcohol
-
Boric acid (H₃BO₃)
-
Xylene (or solvent-free)
-
Silica gel (for purification)
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 mmol), benzyl alcohol (1.2 mmol), and boric acid (10 mol%).
-
Add xylene (5 mL) as the solvent. For a solvent-free reaction, omit the xylene.[7]
-
Heat the reaction mixture to 140-150°C and stir for 5-24 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and filter to remove the boric acid catalyst.[7]
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure benzyl acetoacetate.[7]
Boronic Acid Catalysis
Arylboronic acids, particularly those bearing electron-withdrawing groups, are potent Lewis acid catalysts for this transformation.[3] 3-Nitrobenzeneboronic acid is a notable example that provides excellent yields with low catalyst loading.[8]
| Catalyst | Catalyst Loading (mol%) | Alcohol | Time (h) | Yield (%) | Reference |
| Boric Acid | 10 | Benzyl alcohol | 5 | 75 | [6] |
| Silica-supported Boric Acid | 8.3 | Benzyl alcohol | 5 | 95 | [7] |
| Methylboronic Acid | 10 | Cinnamyl alcohol | 5 | 92 | [3] |
| 3-Nitrobenzeneboronic acid | 2.5 | Cyclohexanol | 6 | 94 | [8] |
Section 2: Amine Catalysis - The Role of Nucleophilic Activation
Organic bases, particularly 4-(dimethylamino)pyridine (DMAP), are well-established catalysts for acylation and transesterification reactions.[9][10] The mechanism involves the nucleophilic attack of DMAP on the ester carbonyl, forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[10]
Figure 2: DMAP Catalytic Cycle in Transesterification.
Protocol 2: 4-DMAP-Catalyzed Transesterification of a Methyl β-Keto Ester with a High-Boiling Alcohol
Materials:
-
Methyl β-keto ester
-
High-boiling alcohol (e.g., cyclohexanol)
-
4-(Dimethylamino)pyridine (DMAP)
-
Cyclohexane
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add the methyl β-keto ester (1.0 equiv), the high-boiling alcohol (1.0-1.2 equiv), and 4-DMAP (5-10 mol%).[11]
-
Add cyclohexane as the solvent, sufficient to fill the Dean-Stark trap.
-
Heat the mixture to reflux. The methanol generated during the reaction will be removed as an azeotrope with cyclohexane, driving the equilibrium towards the product.[11]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and wash with dilute HCl to remove DMAP, followed by a wash with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Section 3: Enzymatic Catalysis - The Green and Selective Approach
Lipases, particularly Candida antarctica lipase B (CALB), are powerful biocatalysts for transesterification, offering high chemo-, regio-, and stereoselectivity under mild, solvent-free conditions.[12][13][14] This makes them highly attractive for the synthesis of chiral β-keto esters, which are valuable intermediates in pharmaceutical manufacturing.[12]
Protocol 3: Lipase-Catalyzed Transesterification for Kinetic Resolution
Materials:
-
Racemic secondary alcohol
-
Ethyl acetoacetate (serves as both reactant and solvent)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Dichloromethane (for workup)
-
Silica gel (for purification)
Procedure:
-
In a vial, combine the racemic secondary alcohol (5 mmol) and ethyl acetoacetate (7.5 mmol).[12]
-
Add immobilized CALB (10% w/w of the alcohol).[12]
-
Stir the mixture at room temperature. The reaction is typically stopped at ~50% conversion of the alcohol to achieve high enantiomeric excess of the remaining alcohol and the product ester.
-
Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a chiral column.
-
Once the desired conversion is reached, add dichloromethane (20 mL) and filter to remove the lipase.[12] The enzyme can be washed and reused.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the transesterified product from the unreacted alcohol.[12]
Section 4: Metal-Based Catalysis - Efficient and Robust Systems
A variety of metal-based catalysts, including zinc oxide (ZnO), have been shown to be effective for the transesterification of β-keto esters.[15] ZnO is an inexpensive, reusable, and environmentally friendly catalyst that exhibits high selectivity for β-keto esters over simple esters.[15]
Protocol 4: Zinc Oxide-Catalyzed Transesterification
Materials:
-
β-Keto ester
-
Alcohol
-
Zinc oxide (ZnO) powder
-
Toluene (optional, can be run neat)
Procedure:
-
In a round-bottom flask, combine the β-keto ester (1.0 equiv), the alcohol (1.5-10 equiv, depending on reactivity), and ZnO (10-20 mol%).[15]
-
The reaction can be performed neat or in a solvent like toluene.
-
Heat the mixture with stirring. Reaction temperatures typically range from 80°C to refluxing toluene.[15]
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to 72 hours depending on the steric hindrance of the alcohol.[9]
-
After completion, cool the mixture and, if necessary, dilute with an organic solvent.
-
Filter to remove the ZnO catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography or distillation.
Applications in Drug Development and Agrochemicals
The catalytic transesterification of β-keto esters is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.
-
Pharmaceuticals: In the synthesis of the cholesterol-lowering drug atorvastatin , a key intermediate is a chiral β,δ-dihydroxy ester, which can be prepared from a δ-hydroxy-β-keto ester. The transesterification of a simpler β-keto ester to a more elaborate one is a common strategy in the early stages of this synthesis. Similarly, in the synthesis of the anti-asthmatic drug montelukast , the construction of the side chain involves intermediates that can be derived from β-keto esters, where transesterification can be employed to introduce specific ester functionalities.[5]
-
Agrochemicals: The synthesis of many herbicides and pesticides involves heterocyclic cores that are often constructed using β-keto esters as starting materials. The ability to easily vary the ester group via transesterification allows for the fine-tuning of the physicochemical properties of the final product, such as solubility and bioavailability.[5][7]
Purification and Characterization Considerations
The purification of β-keto esters by column chromatography can sometimes be challenging due to their propensity to undergo keto-enol tautomerism on silica gel, which can lead to band broadening.[8] To mitigate this, deactivation of the silica gel with a small amount of triethylamine in the eluent is often effective.[8]
When characterizing β-keto esters by ¹H NMR spectroscopy, it is common to observe two sets of signals corresponding to the keto and enol tautomers. The ratio of these tautomers is solvent-dependent.
Conclusion
The catalytic transesterification of β-keto esters is a powerful and versatile transformation in organic synthesis. The choice of catalyst—be it a mild boron-based system, a nucleophilic amine, a highly selective enzyme, or a robust metal oxide—can be tailored to the specific requirements of the substrate and the desired outcome. The protocols and insights provided in this guide are intended to empower researchers to effectively implement these methods in their synthetic endeavors, from fundamental research to the development of life-changing pharmaceuticals and essential agrochemicals.
References
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(37), 22859-22920. [Link]
-
Das, K., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(34), 21493-21502. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. University College Cork CORA. [Link]
-
Taber, D. F., Amedio, J. C., & Patel, Y. K. (1985). Preparation of β-Keto Esters by 4-DMAP-Catalyzed Ester Exchange. The Journal of Organic Chemistry, 50(19), 3618-3619. [Link]
-
Kondaiah, G. C. M., et al. (2010). Boric acid: an efficient and environmentally benign catalyst for transesterification of ethyl acetoacetate. Tetrahedron Letters, 51(10), 1343-1346. [Link]
-
Shafir, A., & Vallribera, A. (2008). Zinc(II) oxide: an efficient catalyst for selective transesterification of β-ketoesters. Tetrahedron, 64(39), 9258-9263. [Link]
-
Bendi, A., & Rao, G. B. D. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10983-11003. [Link]
-
Soliman, M. M. A., et al. (2019). ZnO nanoparticles: An efficient catalyst for transesterification reaction of α-keto carboxylic esters. Catalysis Today, 333, 134-141. [Link]
-
Córdova, A., & Janda, K. D. (2001). A Highly Chemo- and Stereoselective Synthesis of β-Keto Esters via a Polymer-Supported Lipase Catalyzed Transesterfication. The Journal of Organic Chemistry, 66(5), 1906-1909. [Link]
-
Shi, S., & Zheng, G. (2009). Synthesis of β-keto ester by transesterification with boric acid as catalyst. Journal of Beijing University of Chemical Technology, 36(s1), 23-26. [Link]
-
Tale, R. H., et al. (2007). Transesterification of β-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 3-Nitrobenzeneboronic Acid. Letters in Organic Chemistry, 4(5), 343-348. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
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de Mattos, M. C. S., et al. (2017). Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. Brazilian Journal of Chemical Engineering, 34(1), 179-191. [Link]
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Szymańska, K., et al. (2018). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Journal of Polymers and the Environment, 26(8), 3142-3163. [Link]
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Lee, J. H., & Kim, B. H. (2020). Antibacterial Effect of Fructose Laurate Synthesized by Candida antarctica B Lipase-Mediated Transesterification. Journal of Microbiology and Biotechnology, 30(2), 274-280. [Link]
-
Grøndal, C., et al. (2010). 4-dimethylaminopyridine-based organoactivation: From simple esterification to lactide ring-opening ``Living'' polymerization. Progress in Polymer Science, 35(4), 495-537. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]
-
Namekata, N., et al. (2016). Candida antarctica lipase B-catalyzed synthesis of polyesters: starting from ketones via a tandem BVO/ROP process. Polymer Journal, 48(6), 727-732. [Link]
-
Valério, A., et al. (2001). Activity of Different Candida Antarctica Lipase B Formulations in Organic Solvents. Biotechnology and Bioengineering, 75(4), 428-435. [Link]
- Morepen Laboratories Limited. (2006). An improved process for the preparation of montelukast and its pharmaceutically acceptable salts. WO 2006/021974 A1.
-
Juhl, B., et al. (2011). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 151(2), 190-197. [Link]
-
Organic Syntheses. (2009). Preparation of tert-Butyl (1S,5R)-3-Oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate. [Link]
-
Yan, S., et al. (2009). Simultaneous transesterification and esterification of unrefined or waste oils over ZnO-La2O3 catalysts. Catalysis Today, 146(1-2), 144-149. [Link]
-
Chromatography Forum. (2010). beta keto esters by HPLC. [Link]
-
Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-4757. [Link]
-
Das, K., et al. (2022). Trans-esterification of various β-keto esters with structurally diverse alcohols. ResearchGate. [Link]
-
Yan, S., et al. (2009). Simultaneous transesterification and esterification of unrefined or waste oils over ZnO-La2O3 catalysts. ResearchGate. [Link]
- CN104016865B. (2016).
-
Grøndal, C., et al. (2010). 4-dimethylaminopyridine-based organoactivation: From simple esterification to lactide ring-opening ``Living'' polymerization. ResearchGate. [Link]
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Application Notes and Protocols: Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate in Metal-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of β-Keto Esters in Complex Synthesis
β-Keto esters are exceptionally versatile building blocks in modern organic synthesis, prized for the dual reactivity offered by their 1,3-dicarbonyl motif.[1] The acidic α-proton facilitates enolate formation, creating a potent nucleophile for C-C bond formation, while the two carbonyl groups offer sites for a myriad of chemical transformations. Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is a prominent member of this class, incorporating a naphthalene ring system—a privileged scaffold found in numerous pharmaceuticals, dyes, and materials. The ability to selectively functionalize the α-position of this molecule via metal-catalyzed cross-coupling reactions provides a direct and powerful route to complex molecular architectures that would otherwise require lengthy synthetic sequences.
This guide provides an in-depth exploration of the primary application of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate in metal-catalyzed reactions: the palladium-catalyzed α-arylation. We will dissect the mechanistic underpinnings of this transformation, provide a detailed and robust experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Framework: The Palladium-Catalyzed α-Arylation Catalytic Cycle
The palladium-catalyzed α-arylation of carbonyl compounds has become a cornerstone method for constructing C(sp²)-C(sp³) bonds.[2][3][4] The reaction efficiently couples an enolate with an aryl halide. The generally accepted mechanism, particularly with the use of modern, bulky electron-rich phosphine ligands, is illustrated below.[2][5]
The catalytic cycle proceeds through three key stages:
-
Oxidative Addition: A low-valent Pd(0) complex, generated in situ, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This step is often accelerated by electron-rich ligands on the palladium center.[2][6]
-
Enolate Coordination & Transmetalation: A strong, non-nucleophilic base deprotonates the β-keto ester at the α-position to generate an enolate. This enolate then displaces the halide on the Pd(II) center to form a palladium enolate complex.[2][4]
-
Reductive Elimination: This is the crucial C-C bond-forming step. The aryl group and the enolate-derived carbon reductively eliminate from the palladium center, forming the α-arylated product and regenerating the active Pd(0) catalyst.[4][7] The use of sterically hindered ligands is critical to promote this step over competing side reactions like β-hydride elimination.[6][7]
Caption: Standard experimental workflow for α-arylation reactions.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate | 62071-76-5 | Major suppliers | Ensure purity >98% |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | Major suppliers | Substrate scope can be explored |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Major suppliers | Pre-catalyst, sensitive to air/light |
| Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) | 131274-22-1 | Major suppliers | Air-stable ligand precursor, easier to handle than the free phosphine |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | Major suppliers | Strong, non-nucleophilic base; handle in a glovebox |
| Anhydrous Toluene | 108-88-3 | Major suppliers | Dry solvent is crucial for reaction success |
| Diethyl Ether (for extraction) | 60-29-7 | Major suppliers | |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | Lab preparation | For quenching the reaction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major suppliers | For drying organic layers |
| Silica Gel | 7631-86-9 | Major suppliers | For column chromatography |
Step-by-Step Protocol
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (1.0 mmol, 1.0 equiv).
-
Add the aryl bromide (1.2 mmol, 1.2 equiv).
-
In a glovebox, weigh Pd₂(dba)₃ (0.02 mmol, 2 mol %) and P(t-Bu)₃·HBF₄ (0.08 mmol, 8 mol %) into a separate vial, then add them to the Schlenk flask.
-
Also in the glovebox, weigh sodium tert-butoxide (1.4 mmol, 1.4 equiv) and add it to the flask.
-
Seal the flask, remove it from the glovebox (if used), and connect it to the Schlenk line.
-
-
Solvent Addition and Reaction:
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. The color will typically darken to brown or black.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting β-keto ester is consumed (typically 4-12 hours).
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (20 mL).
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure α-arylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Rationale for Experimental Choices (E-E-A-T)
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is crucial. [2]The ligand P(t-Bu)₃ (used here as its air-stable HBF₄ salt) accelerates both the initial oxidative addition and the final C-C bond-forming reductive elimination, while its steric bulk helps prevent undesired side reactions. [6]* Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the active methylene compound to form the nucleophilic enolate. [8]Weaker bases may not be effective, and nucleophilic bases (like NaOH or alkoxides other than tert-butoxide) could lead to saponification of the ester.
-
Solvent: Anhydrous, aprotic solvents like toluene are standard. Protic solvents would quench the enolate and base, halting the reaction.
-
Stoichiometry: A slight excess of the aryl halide and base is used to ensure complete consumption of the limiting Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate.
Advanced Applications & Related Transformations
While α-arylation is the most direct cross-coupling application, the β-keto ester scaffold allows for other strategic transformations.
Decarboxylative Cross-Coupling
The ester group of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate can be selectively hydrolyzed to the corresponding β-keto acid. This intermediate can then participate in decarboxylative coupling reactions, where the loss of CO₂ acts as a thermodynamic driving force. [9][10]For instance, Rhodium-catalyzed decarboxylative coupling with alkynes can generate γ,δ-unsaturated ketones, providing a unique method for forming C-C bonds without pre-generating an enolate. [9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; Insufficiently dry conditions; Weak base | Use fresh Pd₂(dba)₃; Ensure all glassware is oven-dried and solvent is anhydrous; Use a fresh, high-purity batch of NaOt-Bu handled under inert gas. |
| Formation of Arene (from Aryl Halide) | β-Hydride elimination competing with reductive elimination | Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1 for monophosphines). A different, bulkier ligand might be required. [7] |
| Hydrolysis of Ester | Presence of water; Nucleophilic attack by base | Rigorously exclude moisture. Use a non-nucleophilic base like NaOt-Bu or LiHMDS. Avoid alkoxide bases with smaller alkyl groups. |
| Diarylation Product | High reactivity; High concentration | Use a slightly lower excess of the aryl halide (e.g., 1.1 equiv); Run the reaction at a lower concentration. |
Conclusion
Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is a highly effective substrate for palladium-catalyzed α-arylation reactions. The protocols and principles outlined in this guide demonstrate a reliable pathway to synthesize complex α-aryl-β-keto esters, which are valuable intermediates for the pharmaceutical and materials science industries. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and adapt these methods for a wide range of synthetic targets.
References
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]
-
Gockel, B., & Krische, M. J. (2012). Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling. PMC - NIH. [Link]
-
Liu, Y., et al. (2020). Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv. [Link]
-
Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions. ResearchGate. [Link]
-
Various Authors. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic-Chemistry.org. [Link]
-
Noji, M., Konno, Y., & Ishii, K. (2007). Metal Triflate-Catalyzed Cationic Benzylation and Allylation of 1,3-Dicarbonyl Compounds. J. Org. Chem., 72, 5161-5167. [Link]
-
Wang, L., et al. (2015). Synthesis of aromatic β-keto esters via a carbonylative Suzuki–Miyaura coupling reaction of α-iodo esters with arylboronic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wang, C., et al. (2022). Visible-Light-Promoted Cross Dehydrogenative/Decarboxylative Coupling Cascades of Glycine Ester Derivatives and β-Keto Acids. The Journal of Organic Chemistry. [Link]
-
Wang, L., et al. (2015). Synthesis of aromatic β-keto esters via a carbonylative Suzuki–Miyaura coupling reaction of α-iodo esters with arylboronic acids. Organic Chemistry Frontiers, 2(9), 1142-1146. [Link]
-
Gu, P., & Tu, Y. (2010). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. [Link]
-
Mallat, T., & Baiker, A. (2008). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. [Link]
-
O'Brien, P., & Probert, M. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
-
Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation. Macmillan Group Meeting. [Link]
-
Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. PubMed - NIH. [Link]
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- 3. chemrxiv.org [chemrxiv.org]
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- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, a valuable β-keto ester intermediate in drug discovery and materials science. We address common challenges related to reaction yield, purity, and scalability, with a focus on the underlying chemical principles to empower researchers in their experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to rapidly diagnose and solve common issues encountered during the synthesis, which typically proceeds via a crossed Claisen condensation or a related acylation reaction.
Q1: My reaction yield is very low (<30%) or I'm getting no product at all. What are the most critical factors to check?
Low or no yield in this synthesis is a frequent issue, often stemming from a few critical parameters. The Claisen condensation is an equilibrium-limited reaction; its success hinges on driving the equilibrium towards the product.[1] The primary driving force is the final, irreversible deprotonation of the newly formed β-keto ester, which is more acidic than the starting materials.[1][2]
Core Areas for Troubleshooting:
-
Base Stoichiometry and Identity: A full equivalent of a suitable base is required to deprotonate the product and drive the reaction to completion.[1] Using catalytic amounts is insufficient. The choice of base is also critical to avoid side reactions.
-
Reagent and Solvent Purity: The reaction is highly sensitive to moisture. The strong bases used will be quenched by water or protic impurities in the starting materials or solvent, halting the reaction. Ensure all reagents are anhydrous and solvents are freshly dried.
-
Reaction Temperature: While some reactions require heat to overcome activation energy, excessively high temperatures can promote side reactions and decomposition. The optimal temperature must be determined empirically.
Below is a systematic workflow to diagnose the root cause of low yield.
Caption: Desired reaction pathway and major side reactions.
Q3: Which base is optimal for this reaction? I've seen protocols using NaH, NaOEt, and LDA.
The choice of base is one of the most critical decisions in a Claisen condensation. The ideal base should be strong enough to generate the enolate but should not participate in unwanted side reactions. [3]
| Base | Formula | Type | Pros | Cons |
|---|---|---|---|---|
| Sodium Ethoxide | NaOEt | Alkoxide (Nucleophilic) | Ideal for ethyl esters. Regenerates ethanol, preventing transesterification which would scramble the ester group. [4] | Moderately strong; may not be sufficient for difficult substrates. Must be prepared fresh or purchased in high purity. |
| Sodium Hydride | NaH | Non-Nucleophilic | Very strong base, drives deprotonation to completion. Generates H₂ gas, making the deprotonation step irreversible. [2] | Highly reactive with moisture. Often sold as a mineral oil dispersion which must be washed away. |
| LDA | [(CH₃)₂CH]₂NLi | Non-Nucleophilic | Very strong, sterically hindered base. Excellent for quantitative enolate formation at low temperatures. [4] | Must be prepared fresh or titrated. Can be too reactive for some substrates. Not typically required for standard Claisen reactions. |
| Sodium Hydroxide | NaOH | Hydroxide | Inexpensive. | Unsuitable. Will rapidly hydrolyze the ester starting materials and product via saponification, leading to carboxylate salts. [4]|
Recommendation: Start with Sodium Ethoxide (NaOEt) . It is the classic and most appropriate choice for condensations involving ethyl esters. If yield remains low due to poor enolate formation (potentially from steric hindrance), Sodium Hydride (NaH) is the next best choice.
Q4: The 1-position of naphthalene is sterically hindered. How can I improve the reaction rate and yield?
Steric hindrance from the peri-hydrogen at the 8-position of the naphthalene ring can significantly impede the approach of the ethyl acetate enolate to the carbonyl of ethyl 1-naphthoate. [5]This increases the activation energy and slows the reaction, allowing side reactions to become more competitive.
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Temperature: Carefully increasing the temperature (e.g., refluxing in THF or toluene) can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid decomposition.
-
Use a Stronger, Less Hindered Base: Using NaH instead of NaOEt can lead to a higher equilibrium concentration of the enolate, which can increase the reaction rate. [2]3. Change the Order of Addition: Pre-forming the enolate of ethyl acetate at a low temperature before adding the ethyl 1-naphthoate can sometimes improve selectivity, though this is less common for Claisen reactions.
-
Alternative Synthetic Route: If the Claisen condensation proves too low-yielding, consider an alternative approach. For example, reacting 1-naphthoyl chloride (a more potent electrophile) with the pre-formed lithium enolate of ethyl acetate (using LDA) or with the magnesium enolate of ethyl potassium malonate followed by hydrolysis and decarboxylation.
Q5: My product seems to decompose during aqueous workup or column chromatography. How can I improve its stability and isolation?
β-keto esters are susceptible to hydrolysis and subsequent decarboxylation, especially under strong acidic or basic conditions or at elevated temperatures. [6][7] Recommendations for Workup and Purification:
-
Mild Acidic Quench: During workup, neutralize the basic reaction mixture by pouring it into a cold, dilute acid solution (e.g., 1M HCl or saturated NH₄Cl) with vigorous stirring. Avoid using strong, hot acids. The final pH should be weakly acidic to neutral (pH 5-7).
-
Avoid Strong Bases: Do not use basic washes (like NaHCO₃ or Na₂CO₃) if the product is sensitive. A simple water wash is often sufficient.
-
Chromatography Considerations:
-
Use a less acidic stationary phase, such as deactivated silica gel (pre-treated with a solvent containing a small amount of triethylamine, e.g., 0.5-1%) or alumina.
-
Perform flash chromatography quickly to minimize contact time between the product and the stationary phase.
-
If the product is thermally sensitive, avoid concentrating the purified fractions at high temperatures on a rotary evaporator.
-
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate.
Protocol 1: Optimized Crossed Claisen Condensation with Sodium Ethoxide
This method is the standard and recommended starting point for the synthesis.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Reagent Preparation: In the flask, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene or THF (approx. 5 mL per mmol of NaOEt).
-
Reactant Addition: To the dropping funnel, add a solution of ethyl 1-naphthoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous toluene/THF.
-
Reaction Execution: Add the ester solution dropwise to the stirred NaOEt suspension at room temperature over 30 minutes. After the addition is complete, heat the mixture to a gentle reflux (approx. 80-100°C, depending on solvent) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting ethyl 1-naphthoate spot has been consumed.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding cold 1M HCl until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure product.
Protocol 2: Alternative Synthesis using Sodium Hydride
This protocol is recommended if Protocol 1 results in a low yield due to insufficient enolate formation.
-
Apparatus Setup: Use the same flame-dried, inert-atmosphere setup as in Protocol 1.
-
Base Preparation: In the flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF. Wash the NaH with anhydrous hexanes (2x) under argon to remove the mineral oil before adding the THF.
-
Enolate Formation: Cool the NaH suspension to 0°C. Slowly add ethyl acetate (1.5 equivalents) dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Acylation: Cool the resulting enolate solution back to 0°C. Add a solution of ethyl 1-naphthoate (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Execution: After addition, allow the reaction to stir at room temperature for 8-12 hours, or until TLC indicates completion.
-
Workup and Purification: Follow steps 6-8 from Protocol 1. The quench must be performed with extreme care, as unreacted NaH will react violently with acid. A common strategy is to first add ethyl acetate to quench any remaining NaH, followed by a slow addition of saturated NH₄Cl solution.
References
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction - Organic Chemistry. Retrieved from [Link]
-
Quora. (2014). What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate?. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Murphy, C. D., & O'Kennedy, R. (2008). Towards a Synthesis of Naphthalene Derived Natural Products. Molecules, 13(8), 1868–1877. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
Davis, B. R., & Garratt, P. J. (1987). Acylation of Esters, Ketones and Nitriles. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon. Retrieved from [Link]
Sources
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. aklectures.com [aklectures.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Welcome to the technical support center for the purification of crude Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound. Each problem is followed by potential causes and step-by-step solutions.
Problem 1: Low Recovery After Column Chromatography
Potential Causes:
-
Improper Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.[1]
-
Product Instability: The compound might be degrading on the silica gel, which is acidic.
-
Column Overloading: Exceeding the capacity of the column can lead to poor separation and product loss.
-
Improper Column Packing: Channels or cracks in the silica bed can lead to an uneven flow of the mobile phase and inefficient separation.
Solutions:
-
Optimize the Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to find the ideal solvent mixture. A good solvent system will give your target compound an Rf value between 0.3 and 0.7 and provide clear separation from impurities.[2] A common starting point for compounds like this is a mixture of hexane and ethyl acetate.
-
Consider a Different Stationary Phase: If you suspect degradation on silica gel, consider using a neutral stationary phase like alumina.[1][2] Alternatively, you can deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-polar base like triethylamine before packing the column.
-
Proper Sample Loading: Ensure the crude product is dissolved in a minimal amount of the eluent before loading it onto the column.[1] For larger quantities, consider "dry loading" where the crude product is adsorbed onto a small amount of silica gel before being added to the column.
-
Correct Column Packing: Pack the column carefully to create a uniform and compact bed. A well-packed column is crucial for achieving good separation.
Problem 2: Product is a Persistent Oil, Fails to Crystallize
Potential Causes:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization. These could be unreacted starting materials, byproducts, or residual solvent.[3]
-
Incorrect Solvent Choice for Recrystallization: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Supersaturation Issues: The solution may be supersaturated, preventing crystal nucleation.
Solutions:
-
Further Purification: If impurities are suspected, an additional purification step, such as a second column chromatography or a preparative TLC, may be necessary.
-
Systematic Solvent Screening for Recrystallization:
-
Start with a small amount of the oily product in a test tube.
-
Add a few drops of a single solvent and observe solubility at room temperature and upon heating.
-
Good candidate solvents will show poor solubility at room temperature and good solubility when heated. .
-
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of pure product to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Cooling Slowly: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator.
-
Problem 3: Co-elution of a Closely-Related Impurity
Potential Causes:
-
Isomeric Impurities: Structural isomers often have very similar polarities, making them difficult to separate by standard chromatography.
-
Insufficiently Selective Solvent System: The chosen eluent may not have enough resolving power to separate the product from the impurity.
Solutions:
-
Fine-Tune the Eluent System: Make small, incremental changes to the polarity of your eluent. Sometimes, switching to a different solvent system with similar polarity but different chemical properties (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can improve separation.[1]
-
Employ Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the chromatography run.[1] This can help to first elute the less polar components and then increase the eluting power to move your product off the column, leaving more polar impurities behind.
-
Consider High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolution than standard column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A good starting point for the purification of similar compounds by column chromatography on silica gel is an ethyl acetate/hexane mixture.[4][5] Begin with a low polarity mixture, such as 1:25 or 1:15 (ethyl acetate:hexane), and gradually increase the polarity based on TLC analysis.
Q2: My product appears as a white solid after column chromatography. Is this expected?
Yes, for analogous compounds, a white solid is the expected appearance of the purified product.[4]
Q3: Can I use alumina instead of silica gel for column chromatography?
Yes, alumina can be a suitable alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.[2] Alumina is available in acidic, neutral, and basic forms; neutral alumina is often a good choice to avoid potential degradation of acid- or base-sensitive compounds.
Q4: What are the potential impurities I should be aware of during the synthesis and purification?
Potential impurities can arise from incomplete reactions, side reactions, or degradation.[3] In the synthesis of β-keto esters like this compound, common impurities could include unreacted starting materials (e.g., the corresponding naphthaloyl chloride and ethyl acetate), and byproducts from self-condensation of the starting materials or the product.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Before setting up the column, determine the optimal eluent composition by running TLC plates of the crude material in various ratios of hexane and ethyl acetate (e.g., 25:1, 15:1, 10:1). The ideal eluent will give your product an Rf of approximately 0.3-0.7.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed without air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar mobile phase.
-
If a gradient elution is necessary, gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation by performing TLC analysis on the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation: Example Elution Gradient
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 96 | 4 | Elution of non-polar impurities. |
| 2 | 90 | 10 | Elution of the target compound. |
| 3 | 80 | 20 | Elution of slightly more polar impurities. |
| 4 | 50 | 50 | Column flush to elute highly polar impurities. |
Visualizations
Workflow for Column Chromatography Purification
Caption: A typical workflow for the purification of an organic compound using column chromatography.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield after column chromatography.
References
-
Ru(II)-catalyzed P(III)-assisted C8-alkylation of naphthphosphines. The Royal Society of Chemistry. Available from: [Link]
-
Supporting Information - Knowledge UChicago. Available from: [Link]
- WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents.
-
Column chromatography - Columbia University. Available from: [Link]
- Column, Combiflash, and TLC 52 Chem 355 Jasperse Chromatography.
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate - ResearchGate. Available from: [Link]
-
(PDF) Evaluating Impurities in Drugs (Part I of III) - ResearchGate. Available from: [Link]
Sources
Identifying and minimizing side products in beta-keto ester synthesis
Welcome to the comprehensive support center for beta-keto ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side products in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable protocols to get your synthesis back on track.
Q1: Why is my beta-keto ester yield unexpectedly low?
A low yield can be attributed to several factors, often related to side reactions that consume your starting materials or the desired product. Here's a breakdown of the likely culprits and how to address them:
-
Incomplete Reaction: The Claisen condensation, a common method for beta-keto ester synthesis, is an equilibrium process.[1] To drive the reaction to completion, a stoichiometric amount of base is required to deprotonate the resulting beta-keto ester, which is more acidic than the starting ester.[2][3]
-
Solution: Ensure you are using at least one full equivalent of a suitable base. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.[4]
-
-
Self-Condensation of the Ketone (in crossed Claisen reactions): When using a ketone as one of the reactants, it can react with itself instead of the desired ester.
-
Solution: To favor the intended product, use a 1:1 stoichiometry and add the aldehyde slowly to the mixture of the ketone and base.[5]
-
-
Hydrolysis of the Ester: The presence of water in your reaction can lead to the hydrolysis of your starting ester or the beta-keto ester product, especially under basic or acidic conditions.[6]
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
-
Decarboxylation of the Product: Beta-keto esters can undergo hydrolysis to form a beta-keto acid, which is prone to decarboxylation, especially when heated.[6][7][8]
-
Solution: Avoid excessive heating during the reaction and workup. If decarboxylation is desired, it is typically performed as a separate step after the initial synthesis.[9]
-
Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products?
The presence of multiple spots suggests the formation of side products. Here are some common possibilities and how to identify them:
-
Mixture of Condensation Products (in crossed Claisen reactions): If you are performing a crossed Claisen condensation with two different esters that can both form enolates, you will likely get a mixture of four different products, making purification difficult and reducing the yield of your desired product.[10]
-
Over-alkylation: If you are performing an alkylation of a beta-keto ester, it's possible to get dialkylated products in addition to the desired mono-alkylated product.[6][12]
-
Solution: Carefully control the stoichiometry of your alkylating agent and base. Adding the alkylating agent slowly can also help to minimize over-alkylation.
-
-
Dimerization (in Dieckmann condensations): In the intramolecular Dieckmann condensation, dimerization can occur as a side reaction, especially when attempting to form rings with more than seven members.[13]
Q3: My reaction has turned into a dark, tarry mess. What went wrong?
The formation of a dark, polymeric material is often a sign of decomposition or unwanted polymerization, particularly with aldehydes.
-
Cause: This is often the result of harsh reaction conditions, such as high temperatures or a high concentration of a strong base.[4]
-
Solution:
-
Reduce the reaction temperature.
-
Lower the concentration of the base.
-
Ensure slow, controlled addition of the base to the reaction mixture.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions about beta-keto ester synthesis.
Q1: What is the mechanism of the Claisen condensation?
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[2][15][16] The reaction proceeds through the following steps:
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester molecules to form a resonance-stabilized enolate ion.[3][15]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule.[3]
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, and an alkoxide ion is eliminated, reforming the carbonyl group and yielding the β-keto ester.[3]
-
Deprotonation: The resulting β-keto ester is more acidic than the starting ester, and it is deprotonated by the alkoxide base. This final, irreversible acid-base reaction drives the equilibrium towards the product.[1]
Q2: How do I choose the right base for my beta-keto ester synthesis?
The choice of base is critical for a successful reaction. An ideal base should be strong enough to deprotonate the α-carbon of the ester without causing side reactions like nucleophilic substitution.[2]
| Base | Common Applications | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Classic Claisen and Dieckmann condensations.[13] | Inexpensive, readily available. | Can participate in transesterification if a different ester is used. |
| Sodium Hydride (NaH) | General Claisen condensations. | Stronger base, often leads to higher yields.[2] | Flammable solid, requires careful handling. |
| Lithium Diisopropylamide (LDA) | Crossed Claisen condensations.[2] | Non-nucleophilic, sterically hindered, allows for selective enolate formation. | Requires low temperatures, sensitive to air and moisture. |
Q3: What is the difference between a Claisen condensation and a Dieckmann condensation?
The Dieckmann condensation is an intramolecular version of the Claisen condensation.[2][13][17][18] Instead of two separate ester molecules reacting, a single molecule containing two ester groups reacts with itself to form a cyclic β-keto ester.[14][19]
Experimental Protocols
Here are step-by-step protocols for common procedures in beta-keto ester synthesis.
Protocol 1: General Procedure for Claisen Condensation using Sodium Ethoxide
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.
-
Reagent Addition: Add the ester (or a mixture of esters for a crossed Claisen) to the sodium ethoxide solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., sulfuric acid) until it is acidic to Congo red paper.
-
Extraction: Separate the oily layer and extract the aqueous layer with a suitable organic solvent (e.g., ether).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.[2]
Protocol 2: General Procedure for Alkylation of a Beta-Keto Ester
-
Enolate Formation: In a round-bottom flask, dissolve the beta-keto ester in a suitable solvent (e.g., THF) and add a base (e.g., sodium ethoxide) to form the enolate.
-
Alkylation: Slowly add the alkyl halide to the enolate solution. The reaction is typically an SN2 process.[9]
-
Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by distillation or chromatography.
References
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aklectures.com [aklectures.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 15. flexiprep.com [flexiprep.com]
- 16. Claisen condensation - Wikipedia [en.wikipedia.org]
- 17. Dieckmann Condensation [organic-chemistry.org]
- 18. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
Stability and degradation pathways of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
A Note on Isomers: Scientific literature and commercial availability predominantly feature Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (CAS 62071-76-5) and its naphthalen-2-yl counterpart.[1][2][3] Information regarding the naphthalen-8-yl isomer is scarce. The following guidance is based on the established chemical principles of the β-keto ester functional group and the naphthalene ring system, which are broadly applicable across isomers. The principles and pathways discussed are fundamental to this class of molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, reaction, and analysis of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate.
Question: My reaction yield is consistently low, or my starting material shows signs of impurity before I even begin. What's going wrong?
Answer:
This issue often points to the premature degradation of your starting material. Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, as a β-keto ester, is susceptible to degradation, particularly through hydrolysis.
Root Causes & Solutions:
-
Moisture-Induced Hydrolysis: The most common degradation pathway for β-keto esters is hydrolysis, which can be catalyzed by trace amounts of acid or base.[4] This converts the ester into the corresponding β-keto acid, which is often unstable and can readily decarboxylate, especially with gentle heating, to form a ketone (1-(naphthalen-1-yl)ethan-1-one).[5][6]
-
Preventative Measures:
-
Proper Storage: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a desiccator to minimize exposure to atmospheric moisture.[7][8]
-
Use of Dry Solvents & Glassware: Ensure all solvents are anhydrous and glassware is oven-dried before use. Even trace moisture can initiate degradation over the course of a reaction.[9]
-
Inert Atmosphere Techniques: For reactions that are sensitive or run for extended periods, utilize Schlenk line or glove box techniques to maintain a strictly anhydrous and inert environment.[10]
-
-
-
Improper Storage Temperature: While refrigeration is generally recommended, repeated freeze-thaw cycles can introduce moisture condensation if the container is opened while still cold.[7]
-
Preventative Measures:
-
Allow the container to warm completely to room temperature before opening.
-
For frequent use, consider aliquoting the material into smaller, single-use vials to avoid contaminating the main stock.
-
-
Question: I'm observing an unexpected peak in my HPLC/NMR analysis, corresponding to a loss of the ethyl ester group and CO2. What is this compound?
Answer:
You are likely observing the product of hydrolysis and subsequent decarboxylation. This is the most prevalent degradation pathway for this class of molecules.[4][11]
Mechanism:
-
Hydrolysis: The ester is hydrolyzed to form 3-(naphthalen-1-yl)-3-oxopropanoic acid. This reaction can occur under acidic or basic conditions.
-
Decarboxylation: The resulting β-keto acid is thermally unstable. It readily loses carbon dioxide (CO₂) upon gentle heating to form 1-(naphthalen-1-yl)ethan-1-one.[6]
Troubleshooting & Confirmation:
-
Analytical Approach: Use HPLC-MS to confirm the mass of the impurity. The expected mass would correspond to the ketone product.
-
Reaction/Work-up Conditions: Review your protocol. Avoid prolonged exposure to acidic or basic aqueous solutions (e.g., during extraction). If an aqueous workup is necessary, perform it quickly and at low temperatures. Harsh conditions are known to drive the hydrolysis of even sterically hindered β-keto esters.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate?
A1: The molecule has two primary points of instability: the β-keto ester moiety and the naphthalene ring.
-
Hydrolysis and Decarboxylation: As detailed above, this is the most significant pathway, leading to the formation of a ketone and CO₂.[4][5] This process is accelerated by the presence of water, acids, or bases.
-
Photodegradation: The naphthalene ring is a potent chromophore that absorbs UV light. This can lead to photochemical degradation. Studies on naphthalene show it is prone to direct photolysis and can be degraded by reactive oxygen species generated under UV irradiation.[12][13][14] This can result in complex mixtures of oxidized and fragmented products.
-
Oxidation: The naphthalene ring system can be susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods or in the presence of oxidizing agents. This can lead to the formation of naphthoquinones or other oxidized species.
The primary degradation pathways are summarized in the diagram below.
Caption: Key degradation pathways for the title compound.
Q2: What are the optimal storage and handling conditions for this compound?
A2: To ensure long-term stability and prevent degradation, adhere to the following conditions. The compound is known to require cold-chain transportation, underscoring its sensitivity.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against atmospheric moisture (preventing hydrolysis) and oxygen (preventing oxidation).[15] |
| Light | Amber Vial / Protect from Light | The naphthalene moiety is photosensitive and can degrade upon exposure to UV light.[12][16] |
| Container | Tightly Sealed Glass Vial | Prevents contamination and exposure to air and moisture. |
For handling, especially when transferring the material, it is best practice to use techniques for air-sensitive reagents, such as syringes or cannulas under a positive pressure of inert gas.[8][15]
Q3: Which analytical methods are best suited for a stability study?
A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive stability-indicating study.
-
Primary Technique (Quantitative): High-Performance Liquid Chromatography (HPLC) with a UV detector is the method of choice. The naphthalene ring provides a strong UV chromophore, allowing for sensitive detection. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile mobile phase) can typically separate the parent compound from its more polar (hydrolyzed acid) and less polar (ketone) degradants.
-
Confirmatory Technique (Qualitative): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of degradation products, confirming their structures.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is used to definitively characterize the structure of any significant degradation products that are isolated.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify likely degradation products and establish the inherent stability of a molecule.[17] This protocol outlines a typical approach.
Objective: To investigate the stability of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate under various stress conditions.
Materials:
-
Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter, calibrated incubator, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Basic hydrolysis is often rapid.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Use the stock solution. Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Preparation for Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Calculate the percentage degradation.
-
The workflow for this study is visualized below.
Caption: Workflow for a forced degradation stability study.
References
- 1. 62071-76-5|Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 2. ethyl 3-(naphthalen-2-yl)-3-oxopropanoate [chemicalbook.com]
- 3. Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate | Sigma-Aldrich [sigmaaldrich.com]
- 4. aklectures.com [aklectures.com]
- 5. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 10. ossila.com [ossila.com]
- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in naphthalen-yl compound synthesis
Welcome to the Technical Support Center for the synthesis of naphthalen-yl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these versatile scaffolds. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured, question-and-answer format. Our focus is on elucidating the underlying chemical principles to empower you to make informed decisions in your experimental work.
Section 1: Electrophilic Aromatic Substitution (EAS) on Naphthalene
Electrophilic aromatic substitution is a cornerstone of naphthalene functionalization. However, controlling regioselectivity and avoiding side reactions can be challenging.[1][2]
Q1: My electrophilic substitution reaction on unsubstituted naphthalene is giving a mixture of α (1-position) and β (2-position) isomers. How can I control the regioselectivity?
A1: The regioselectivity of electrophilic substitution on naphthalene is a classic case of kinetic versus thermodynamic control.[3]
-
Kinetic Control (Favors α-substitution): At lower temperatures, the reaction is typically under kinetic control, favoring substitution at the α-position. This is because the carbocation intermediate formed by attack at the α-position is more stabilized by resonance, allowing for more extensive delocalization.[3] For instance, the nitration of naphthalene generally yields 1-nitronaphthalene as the major product.[4]
-
Thermodynamic Control (Favors β-substitution): At higher temperatures, the reaction can become reversible, leading to the thermodynamically more stable β-substituted product. The β-isomer is more stable due to reduced steric hindrance between the substituent and the peri-hydrogen on the adjacent ring.[3] A prime example is the sulfonation of naphthalene: at low temperatures, naphthalene-1-sulfonic acid is the major product, while at higher temperatures, the more stable naphthalene-2-sulfonic acid predominates.[3]
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. For α-substitution, run the reaction at the lowest feasible temperature. For β-substitution (in reversible reactions like sulfonation), higher temperatures are necessary.
-
Reaction Time: For thermodynamically controlled reactions, a longer reaction time may be required to allow the equilibrium to favor the more stable product.
-
Choice of Reagents and Catalysts: The nature of the electrophile and catalyst can also influence regioselectivity, although temperature is often the dominant factor.
Q2: I am performing a Friedel-Crafts acylation on naphthalene and observing a low yield and multiple byproducts. What could be the issue?
A2: Friedel-Crafts acylation of naphthalene, while a powerful tool for introducing acyl groups, is prone to several side reactions.[5]
Potential Causes and Solutions:
-
Polyacylation: Naphthalene is more reactive than benzene, making it susceptible to the introduction of more than one acyl group.
-
Solution: Use a stoichiometric amount of the acylating agent and Lewis acid. Adding the acylating agent slowly to the reaction mixture can also help minimize polyacylation.
-
-
Complex Formation: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating the catalyst.
-
Solution: Use a slight excess of the Lewis acid to ensure enough active catalyst is present throughout the reaction.
-
-
Deacylation/Rearrangement: Under certain conditions, particularly at higher temperatures, the acylation can be reversible, leading to a mixture of isomers or even deacylation.[6]
-
Solution: Maintain a moderate reaction temperature to favor the kinetically controlled product, which is typically the α-acylated naphthalene.[6]
-
-
Substrate Deactivation: If the naphthalene ring is already substituted with an electron-withdrawing group, it may be too deactivated for the reaction to proceed efficiently.
-
Solution: Consider using a more reactive acylating agent or a stronger Lewis acid.
-
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Naphthalene
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the suspension in an ice bath.
-
Slowly add the acyl chloride or anhydride to the suspension while stirring.
-
Add a solution of naphthalene in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommendation for α-substitution | Recommendation for β-substitution (if reversible) |
| Temperature | Low (e.g., 0-25 °C) | High (e.g., >160 °C for sulfonation) |
| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂) | High-boiling non-polar solvents |
| Lewis Acid | Stoichiometric to slight excess | Stoichiometric to slight excess |
| Reaction Time | Monitor by TLC until starting material is consumed | Longer reaction times may be needed |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig amination reactions are indispensable for forming C-C and C-N bonds with naphthalen-yl compounds. However, catalyst deactivation, low reactivity, and side reactions are common hurdles.
Q3: My Suzuki-Miyaura coupling reaction with a naphthalene boronic acid is sluggish and gives a low yield. What are the likely causes?
A3: Low yields in Suzuki-Miyaura couplings involving naphthalene boronic acids can stem from several factors related to the stability of the boronic acid and the reaction conditions.
-
Protodeborylation: Boronic acids can undergo protodeborylation, where the C-B bond is cleaved by a proton source, especially under basic conditions.[7][8] This is a common side reaction that consumes the starting material.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions.
-
Solution: Ensure all reagents and solvents are of high purity. Degas the reaction mixture thoroughly to remove oxygen. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often improve catalyst stability and activity.
-
-
Inefficient Transmetalation: The transfer of the naphthalen-yl group from boron to palladium might be slow.
-
Solution: The choice of base is crucial. While stronger bases can promote transmetalation, they can also increase the rate of protodeborylation. A careful screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary. The addition of water as a co-solvent can sometimes facilitate this step.[11]
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q4: I am struggling with a Buchwald-Hartwig amination of a bromonaphthalene. The reaction is not going to completion. What should I try?
A4: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[12][13][14]
Key Considerations for Optimization:
-
Ligand Choice: The ligand is arguably the most critical component. For challenging couplings, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and stabilize the palladium catalyst.
-
Base Selection: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The solubility of the base can also be a factor; using a soluble organic base like DBU might be beneficial in some cases.[15][16]
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred.
-
Temperature: While some modern catalyst systems operate at room temperature, many couplings require elevated temperatures to proceed at a reasonable rate.
-
Amine Reactivity: Primary amines are generally more reactive than secondary amines. For particularly challenging substrates, using an ammonia equivalent like benzophenone imine followed by hydrolysis can be an effective strategy to install a primary amine.[12]
| Component | Common Choices | Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that are easily reduced to Pd(0) |
| Ligand | XPhos, SPhos, RuPhos, XantPhos | Bulky, electron-rich ligands are often superior |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS, DBU | Strength and solubility are key factors |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated |
Section 3: Purification and Characterization
The final steps of isolating and confirming the structure of your naphthalen-yl compound are critical for success.
Q5: How can I effectively purify my naphthalen-yl compound, which is a solid with some persistent impurities?
A5: Recrystallization and column chromatography are the two most common methods for purifying solid organic compounds.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.[17]
-
Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by TLC analysis.
-
Q6: I am having trouble interpreting the ¹H NMR spectrum of my substituted naphthalene. How can I assign the protons?
A6: The ¹H NMR spectrum of a substituted naphthalene can be complex due to the coupling between adjacent protons.
-
Chemical Shifts: The protons on the naphthalene ring typically resonate in the aromatic region (δ 7.0-9.0 ppm).[19] Protons closer to the ring junction (α-protons) are generally more deshielded than the β-protons.
-
Coupling Patterns:
-
Protons on the same ring will exhibit ortho, meta, and para coupling.
-
Protons on different rings can also show long-range coupling.
-
-
2D NMR Techniques: For unambiguous assignment, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can be particularly useful for determining the position of substituents.[20]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for assigning quaternary carbons and confirming the overall structure.[20]
-
¹H NMR Troubleshooting Diagram
Caption: A logical workflow for resolving ambiguities in ¹H NMR spectra of naphthalen-yl compounds.
References
- Regioselective reactions of naphthalene. (2025).
- Different approaches for regioselective naphthalene functionalization.
-
Kitching, W., et al. (n.d.). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. [Link]
- Friedel Crafts Reaction.
-
Zhu, T., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances. [Link]
-
Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. MDPI. [Link]
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. RSC Publishing. [Link]
-
New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. PMC - NIH. [Link]
-
Synthesis of naphthalene derivatives[a,b] Reaction conditions:[a]... ResearchGate. [Link]
-
Optimal conditions for synthesis of 1, 4-naphthaquinone by photocatalytic oxidation of naphthalene in closed system reactor. ResearchGate. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
-
Nitration of Naphthalene. YouTube. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Ch12: EArS of Polycyclic Aromatics. University of Calgary. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
Pathways of Friedel–Crafts acylation of naphthalene to give... ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Regioselective electrophilic substitution via lithiation and intramolecular arene exchange (haptotropic rearrangement) in (naphthalene)tricarbonylchromium. Organometallics. [Link]
-
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. PMC - NIH. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]
- Method of purifying naphthalene by crystallization.
-
Purification of Naphthalene from Coal Tar Distillate by Solution and Melt Crystallizations. ResearchGate. [Link]
-
Purifying Naphthalene Using Recrystallization. UKEssays.com. [Link]
-
A Comprehensive Review of Naphthalene and its Chemistry. International Journal of Research Publication and Reviews. [Link]
-
Naphthalene Reactions. Sciencemadness Discussion Board. [Link]
-
1-Naphthylamine. PubChem. [Link]
-
Naphthalene: Structure, Uses & Key Facts Explained. Vedantu. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Avicenna Journal of Pharmaceutical Research. [Link]
-
synthesis of naphthalene with reactions. Brainly.in. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Design and Synthesis of Naphthalene-Pregnen Derivative Using Some Strategies. ResearchGate. [Link]
- Purification of naphthalene.
- Process of purifying naphthalene.
-
Epoxide intermediates in the metabolism of naphthalene by the rat. PubMed. [Link]
-
8-(Naphthalen-1-yl)quinoline. PMC - NIH. [Link]
Sources
- 1. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Regioselective reactions of naphthalene [almerja.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. ukessays.com [ukessays.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate Reactions
Welcome to the technical support center for the synthesis of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a focus on the critical role of catalyst loading in this Claisen condensation reaction.
Introduction to the Synthesis
The synthesis of this compound, a valuable β-keto ester, is typically achieved via a Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with an enolizable α-hydrogen (in this case, ethyl acetate) and a non-enolizable ester (ethyl naphthalene-8-carboxylate). The choice of base and its precise loading are paramount for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the synthesis of this compound?
A1: A strong, non-nucleophilic base is required to deprotonate the α-carbon of ethyl acetate, initiating the Claisen condensation. The most commonly used and recommended catalyst is sodium ethoxide (NaOEt) . It is crucial to use an alkoxide base that matches the alkoxy group of the reacting esters to prevent transesterification, which would lead to a mixture of products.[1][2]
Q2: Why is a full equivalent of base required, rather than a catalytic amount?
A2: The Claisen condensation requires at least a full equivalent of base because the final product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25) and the alcohol byproduct (ethanol, pKa ≈ 16).[3][4][5] The strong base is consumed by deprotonating the newly formed β-keto ester, shifting the reaction equilibrium towards the product.[3][4][5] Using only a catalytic amount would result in a poor yield as the equilibrium would not favor product formation.
Q3: Can other bases be used for this reaction?
A3: While sodium ethoxide is standard, other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed. However, NaH can be heterogeneous and its reactivity can be inconsistent. LDA is a very strong, non-nucleophilic base that can be effective, but it is typically used in situations where precise control over enolate formation is necessary and may be overkill for this reaction. For most applications, sodium ethoxide provides the best balance of reactivity and cost-effectiveness.
Q4: What are the initial signs of a successful reaction?
A4: A successful reaction may be indicated by a change in the appearance of the reaction mixture. For instance, the formation of a precipitate can be observed as the sodium salt of the β-keto ester is formed.[6] The reaction mixture may also change color, often to an orange or yellow hue.[6] Progress should be monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst
-
Explanation: Sodium ethoxide is highly sensitive to moisture. Any water present in the reactants or solvent will neutralize the base, rendering it ineffective.
-
Solution:
-
Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried).
-
Use anhydrous solvents.
-
Use freshly opened or properly stored sodium ethoxide.
-
Possible Cause 2: Insufficient Catalyst Loading
-
Explanation: As detailed in the FAQs, a stoichiometric amount of base is necessary to drive the reaction to completion.
-
Solution:
-
Use at least 1.0 to 1.1 equivalents of sodium ethoxide relative to the limiting reagent (typically ethyl naphthalene-8-carboxylate).
-
Carefully weigh the base and ensure accurate molar calculations.
-
Possible Cause 3: Suboptimal Reaction Temperature
-
Explanation: While many Claisen condensations proceed at room temperature, some may require gentle heating to initiate or improve the reaction rate. Conversely, excessive heat can promote side reactions.
-
Solution:
-
Start the reaction at room temperature.
-
If no reaction is observed after a reasonable time (monitored by TLC), consider gently heating the mixture (e.g., to 40-50 °C).
-
Issue 2: Formation of Significant Byproducts
Possible Cause 1: Self-Condensation of Ethyl Acetate
-
Explanation: If the addition of ethyl acetate to the reaction mixture is not well-controlled, it can react with itself to form ethyl acetoacetate.
-
Solution:
-
Slowly add the ethyl acetate to the mixture of ethyl naphthalene-8-carboxylate and sodium ethoxide.
-
Maintain a well-stirred reaction mixture to ensure rapid mixing.
-
Possible Cause 2: Transesterification
-
Explanation: If a base with a different alkoxide than the esters is used (e.g., sodium methoxide with ethyl esters), transesterification can occur, leading to a mixture of methyl and ethyl esters and their corresponding condensation products.[1][2]
-
Solution:
-
Always use a base with an alkoxide that matches the esters being used (e.g., sodium ethoxide for ethyl esters).
-
Optimizing Catalyst Loading: An Experimental Approach
To determine the optimal catalyst loading for your specific conditions, a series of small-scale experiments is recommended.
Table 1: Experimental Design for Catalyst Loading Optimization
| Experiment | Ethyl Naphthalene-8-carboxylate (eq) | Ethyl Acetate (eq) | Sodium Ethoxide (eq) | Expected Outcome |
| 1 | 1.0 | 1.5 | 0.8 | Low yield expected due to insufficient base. |
| 2 | 1.0 | 1.5 | 1.0 | Moderate to good yield, baseline for comparison. |
| 3 | 1.0 | 1.5 | 1.2 | Potentially higher yield due to complete deprotonation. |
| 4 | 1.0 | 1.5 | 1.5 | Yield may plateau or decrease due to side reactions. |
Experimental Protocol: Catalyst Optimization Study
-
Preparation: In a series of oven-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), add ethyl naphthalene-8-carboxylate and anhydrous solvent (e.g., ethanol or THF).
-
Base Addition: To each flask, add the specified equivalent of sodium ethoxide (from Table 1) and stir until dissolved.
-
Ester Addition: Slowly add the specified equivalent of anhydrous ethyl acetate to each flask dropwise over 15-20 minutes.
-
Reaction: Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by pouring it into a beaker of ice-cold dilute acid (e.g., 10% HCl or 50% acetic acid).[6]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and analyze the yield and purity of each experiment.
Visualizing the Reaction and Troubleshooting
Diagram 1: The Catalytic Cycle of Claisen Condensation
Caption: A step-by-step workflow for troubleshooting low product yield in the Claisen condensation.
References
Sources
Technical Support Center: Column Chromatography for Naphthalene Derivative Purification
Welcome to the Technical Support Center for the purification of naphthalene derivatives using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting solutions. Here, we move beyond simple protocols to explain the fundamental principles behind the techniques, ensuring you can adapt and troubleshoot your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying naphthalene derivatives?
A1: For the purification of naphthalene and its derivatives, silica gel is the most commonly used stationary phase due to its efficacy in separating aromatic hydrocarbons.[1][2] Alumina can also be a viable option, particularly if your compound is sensitive to the acidic nature of silica gel.[3] The choice between silica and alumina can also influence the selectivity for certain halogenated compounds.[4] For more specialized separations, particularly in High-Performance Liquid Chromatography (HPLC), phenyl-bonded stationary phases are often preferred for their ability to engage in strong pi-pi interactions with the aromatic rings of naphthalene derivatives, offering unique selectivity.[5][6]
Q2: How do I select the appropriate mobile phase for my naphthalene derivative purification?
A2: The selection of a mobile phase is critical for achieving good separation. Since naphthalene is a non-polar compound, a non-polar solvent system is the ideal starting point.[7] A common approach for normal-phase chromatography on silica gel is to use a mixture of a non-polar solvent like hexane or petroleum ether with a small amount of a more polar solvent such as ethyl acetate or dichloromethane to modulate the elution strength.[3][7][8]
The optimal solvent ratio is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).[3] The goal is to find a solvent system that provides a retention factor (Rf) value for your target compound between 0.2 and 0.4, ensuring it moves down the column at an appropriate rate for good separation from impurities.[3]
Q3: My naphthalene derivative is not eluting from the column. What should I do?
A3: If your compound is not eluting, it indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.[4] To remedy this, you should gradually increase the polarity of the mobile phase.[4] For example, if you are using a hexane/ethyl acetate system, you can incrementally increase the percentage of ethyl acetate. It is crucial to make this change gradually to avoid cracking the column bed and compromising the separation.[4]
Q4: I'm observing peak tailing in my chromatogram. What are the likely causes and solutions?
A4: Peak tailing can be caused by several factors, including column overloading, strong interactions between your compound and active sites on the stationary phase, or the use of an inappropriate solvent.[4][9]
-
Column Overloading: Reduce the amount of crude material loaded onto the column.[4]
-
Strong Interactions: The silanol groups on the surface of silica gel can sometimes interact strongly with certain functional groups. Adding a small amount of a polar modifier, like triethylamine for basic compounds, to the mobile phase can help to block these active sites.[9]
-
Solvent Issues: Ensure your sample is dissolved in a solvent that is as weak or weaker than your mobile phase. Injecting the sample in a strong solvent can cause peak distortion.[9][10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the column chromatography of naphthalene derivatives.
Problem: Poor Separation of Isomers or Closely Related Compounds
Causality: The separation of isomers, such as 1-acetylnaphthalene and 2-acetylnaphthalene, can be particularly challenging due to their very similar polarities.[3] Achieving separation requires fine-tuning the selectivity of the chromatographic system.
Solutions:
-
Optimize Mobile Phase: A very low percentage of a polar solvent in a non-polar solvent is often necessary.[3] For example, starting with pure hexane and gradually introducing ethyl acetate in 0.5% or 1% increments can help resolve closely eluting compounds.
-
Change Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase like alumina might offer different selectivity.[4] In HPLC, a phenyl column can provide enhanced separation of aromatic compounds due to pi-pi stacking interactions.[6]
-
Gradient Elution: Employing a shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can significantly improve the resolution of closely related compounds.[11]
Data Summary: Stationary and Mobile Phase Selection
| Compound Type | Stationary Phase | Typical Mobile Phase System (Normal Phase) | Key Considerations |
| Non-polar Naphthalene Derivatives | Silica Gel[1][2] | Hexane/Ethyl Acetate[7][8] | Start with a low percentage of ethyl acetate and increase polarity gradually. |
| Acid-sensitive Naphthalene Derivatives | Alumina[3] | Hexane/Dichloromethane | Alumina can be basic, neutral, or acidic; choose based on compound stability. |
| Aromatic Isomers (HPLC) | Phenyl-bonded Silica[5][6] | Acetonitrile/Water or Methanol/Water[11] | Pi-pi interactions can enhance selectivity for aromatic compounds.[5][6] |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
The successful transfer of a separation from TLC to column chromatography is a cornerstone of efficient purification.[12]
-
Spotting: Dissolve a small amount of your crude naphthalene derivative mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.[3] Adjust the solvent ratio until this is achieved. A higher proportion of the more polar solvent will increase the Rf values.
Caption: Workflow for TLC method development and scale-up to column chromatography.
Protocol 2: Packing and Running a Silica Gel Flash Column
-
Column Preparation: Secure a glass column of appropriate size in a vertical position. Add a small plug of cotton or glass wool to the bottom.
-
Slurry Packing: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to create a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude naphthalene derivative in a minimal amount of the mobile phase or a weak solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the column.[12]
-
Elution: Begin eluting with the mobile phase, collecting fractions. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the purified product.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
References
-
JagWorks@USA. Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. Available from: [Link]
-
Analytical determination of aromatic hydrocarbons by adsorption. Journal of Research of the National Bureau of Standards. Available from: [Link]
-
Veeprho. Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Available from: [Link]
-
ResearchGate. HPLC separation of genotoxic derivatives of naphthalene | Request PDF. ResearchGate. Available from: [Link]
-
application of tlc method to investigating separation conditions of some isomeric naphthalene derivative. Chemical Papers. Available from: [Link]
-
ResearchGate. Purification of naphthalene from eutectic mixture by continuous column crystallization. ResearchGate. Available from: [Link]
-
UNDERSTANDING THE ADSORPTION OF POLYCYCLIC AROMATIC HYDROCARBONS FROM AQUEOUS PHASE ONTO ACTIVATED CARBON. Available from: [Link]
-
Concentrator column and analytical column selection for naphthalene and anthracene sulfonic acids. Shodex. Available from: [Link]
-
MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available from: [Link]
-
LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
-
separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of Al-Nahrain University. Available from: [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Brainly.com. [FREE] You are planning to purify a sample of naphthalene by column chromatography. What is an appropriate. Brainly.com. Available from: [Link]
-
YouTube. Best Adsorbents for Column Chromatography. YouTube. Available from: [Link]
-
ASM Journals. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the ThermophileBacillus thermoleovorans. Applied and Environmental Microbiology. Available from: [Link]
- Google Patents. US3016401A - Naphthalene separation process. Google Patents.
-
OSAT Holding Group. Carbon Adsorbents for Gas Chromatography | Sorbents for GC. OSAT Holding Group. Available from: [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. HALO Columns. Available from: [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available from: [Link]
-
Reddit. How to remove naphthalene without sublimation or chromatography. Reddit. Available from: [Link]
-
Phenomenex. Troubleshooting Guide. Phenomenex. Available from: [Link]
- Google Patents. US2686818A - Extraction process for recovering naphthalene. Google Patents.
- Google Patents. CN101423772B - Method for adsorption separation of aromatic hydrocarbon from naphtha. Google Patents.
-
Hawach Scientific. Common Faults and Troubleshooting Methods in HPLC Column. Hawach Scientific. Available from: [Link]
-
YouTube. 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. Available from: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
AZoM. How to Reproduce TLC Separations Within Flash Column Chromatography?. AZoM. Available from: [Link]
-
PubMed Central. Comparative Study of Light Cycle Oil and Naphthalene as an Adequate Additive to Improve the Stability of Marine Fuels. PubMed Central. Available from: [Link]
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- 5. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 6. veeprho.com [veeprho.com]
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- 8. Chromatography [chem.rochester.edu]
- 9. lcms.cz [lcms.cz]
- 10. halocolumns.com [halocolumns.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. azom.com [azom.com]
Challenges in scaling up the production of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Answering the user's request.## Technical Support Center: Challenges in the Synthesis and Scale-Up of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Introduction
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this specific β-keto ester. The unique steric and electronic environment of the naphthalene C-8 (peri) position presents significant challenges not typically encountered with substitution at other positions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common and advanced issues encountered during synthesis and scale-up. Our approach is grounded in fundamental chemical principles to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges effectively.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Extremely Low or No Yield of the Desired Product
Question: My reaction yield is negligible, or I am only recovering starting materials. What are the primary causes?
Answer: This is a common but multifaceted problem. The root cause often lies in one of three areas: reagent integrity, reaction conditions, or the inherent difficulty of the chosen synthetic route.
-
Reagent Purity and Activity:
-
Lewis Acid Inactivity (for Friedel-Crafts route): Catalysts like Aluminum Chloride (AlCl₃) are extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will rapidly deactivate the catalyst.[1] It is imperative to use freshly opened, anhydrous AlCl₃ and thoroughly dried solvents and glassware.
-
Base Integrity (for Claisen condensation): Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) will be quenched by moisture or acidic impurities. Ensure your base is of high purity and handled under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen).
-
Starting Material Purity: Impurities in your naphthalene precursor or acylating agent can interfere with the reaction, leading to side products or catalyst inhibition. Verify the purity of your starting materials by NMR or GC-MS before starting.
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Temperature: While higher temperatures can cause decomposition, some reactions require sufficient thermal energy to overcome the activation barrier. This is particularly true for the sterically hindered C-8 position of naphthalene.
-
Incorrect Stoichiometry: For a Claisen condensation to proceed to completion, a full equivalent of base is required, not a catalytic amount. This is because the resulting β-keto ester product is acidic and will be deprotonated by the base, driving the equilibrium forward.[2][3] For Friedel-Crafts acylations, more than one equivalent of AlCl₃ is needed because the catalyst will complex with the product ketone.[1][4]
-
-
Synthetic Route Viability:
-
Direct Friedel-Crafts acylation of unsubstituted naphthalene is highly unlikely to yield the 8-substituted product in any significant amount. The reaction kinetically favors the C-1 (alpha) position and thermodynamically favors the C-2 (beta) position.[5][6] The C-8 position is sterically hindered by the adjacent peri-hydrogen. A multi-step synthesis starting from an 8-substituted naphthalene derivative (e.g., naphthalen-1-amine or naphthalen-1-ol, which can be manipulated) is a more viable, albeit longer, approach.
-
Issue 2: Poor Regioselectivity in Naphthalene Acylation
Question: My main product is an isomeric mixture, primarily the 1- and 2-acylnaphthalene derivatives, not the desired 8-substituted product. How can I improve regioselectivity?
Answer: Achieving C-8 selectivity in a direct electrophilic substitution on naphthalene is one of the most significant challenges in naphthalene chemistry.[7]
-
Understanding the Selectivity: Friedel-Crafts acylation of naphthalene overwhelmingly favors the α-position (C-1) under kinetic control (lower temperatures, less polar solvents) because the intermediate sigma complex is better stabilized by resonance.[5] The β-position (C-2) is favored under thermodynamic control (higher temperatures, polar solvents like nitrobenzene) as it is sterically less hindered.[8][9] The C-8 position is sterically crowded and electronically disfavored.
-
Strategies for C-8 Functionalization:
-
Directed Metalation: Using a directing group at the C-1 position can facilitate lithiation or metalation at the C-8 position. This "ortho-lithiated" species can then be quenched with an appropriate electrophile. This is an advanced technique requiring careful control of anhydrous and cryogenic conditions.
-
Starting with a Pre-functionalized Naphthalene: The most practical approach is to begin with a starting material where the 8-position is already functionalized or can be selectively accessed. For example, starting with naphthalic anhydride (derived from oxidation of acenaphthene) allows for chemistry at the C-1 and C-8 positions.
-
| Solvent for Friedel-Crafts Acylation | Typical Major Product | Rationale |
| Carbon Disulfide (CS₂) | 1-Acylnaphthalene | Kinetic control, non-polar[8] |
| Dichloromethane (CH₂Cl₂) | 1-Acylnaphthalene | Kinetic control, moderately polar[8] |
| Nitrobenzene | 2-Acylnaphthalene | Thermodynamic control, polar solvent, bulky complex[8] |
This table illustrates the typical outcomes on unsubstituted naphthalene and highlights why direct acylation is not feasible for the C-8 position.
Issue 3: Product Decomposition and Side Reactions
Question: My final product shows signs of decarboxylation (e.g., presence of 1-acetylnaphthalene). How can I prevent this?
Answer: β-keto esters are susceptible to hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions at elevated temperatures.[10][11] The process involves the loss of carbon dioxide from the corresponding β-keto acid intermediate.[12][13]
-
Mitigation Strategies:
-
Mild Work-up Conditions: Avoid strong acids or bases during the reaction work-up. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching instead of strong mineral acids.
-
Temperature Control: Keep all work-up and purification steps at or below room temperature if possible. Avoid heating the crude product for extended periods.
-
Purification Method: Use purification techniques that do not require high heat, such as column chromatography, over distillation if the product is thermally labile. If distillation is necessary, it must be performed under high vacuum to keep the temperature low.
-
Question: The reaction mixture turns dark brown or black upon adding the Lewis acid. What does this signify?
Answer: A dark coloration or charring is a strong indicator of decomposition.[1] This is often caused by an overly exothermic reaction that is not being adequately controlled. The Friedel-Crafts acylation is highly exothermic, and localized heating can lead to the degradation of the naphthalene ring or the acylating agent.
-
Corrective Actions:
-
Slow Reagent Addition: Add the Lewis acid portion-wise at a low temperature (0 °C or below) to maintain control over the reaction exotherm.
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously to dissipate heat evenly and prevent localized hot spots.
-
Choice of Solvent: Use a solvent with a suitable boiling point that can help manage the heat of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for scaling up this compound?
Given the extreme difficulty of direct C-8 acylation, a multi-step approach is necessary. A plausible, though challenging, route would involve:
-
Starting with a C-1/C-8 differentiated precursor like naphthalic anhydride.
-
Selectively transforming one of the carbonyl groups into a suitable functional group for building the keto-ester side chain.
-
This avoids the problematic regioselectivity issue from the outset and is a more logical strategy for scale-up.
Q2: Which base is optimal for the Claisen condensation step to form the β-keto ester?
The choice of base is critical to avoid side reactions.[14]
-
Sodium Ethoxide (NaOEt) in Ethanol: This is a common choice. However, to prevent transesterification, the alcohol used as a solvent must match the alkoxy group of the reacting ester (i.e., use ethanol for ethyl esters).[14]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that avoids the issue of transesterification. It is often used in an aprotic solvent like THF or DMF. This is generally a cleaner and more reliable option.
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that can quantitatively deprotonate the ester.[14] It is excellent for directed or crossed Claisen condensations but may be overkill and more expensive for a standard self-condensation.
| Base | Pros | Cons |
| Sodium Ethoxide (NaOEt) | Inexpensive, classic choice | Risk of transesterification if solvent doesn't match ester[14] |
| Sodium Hydride (NaH) | No transesterification, high yield | Pyrophoric, requires careful handling |
| LDA | Quantitative enolate formation, good for crossed condensations | Requires cryogenic temperatures, expensive |
Q3: What analytical techniques are best for characterizing the final product and identifying isomers?
A combination of techniques is essential:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The unique coupling patterns and chemical shifts of the protons on the naphthalene ring will definitively distinguish the C-8 isomer from all others (e.g., C-1, C-2). The methylene protons of the β-keto ester will also have a characteristic chemical shift.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. GC-MS can be used to identify and quantify isomeric impurities.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the two carbonyl groups (the ketone and the ester) in the β-keto ester structure.
Experimental Protocols & Workflows
Workflow Diagram: General Synthesis Approach
The following diagram illustrates a generalized two-step approach, acknowledging the challenges discussed.
Caption: Generalized workflow for the synthesis of the target compound.
Protocol 1: General Procedure for Claisen-Type Condensation
This protocol assumes a suitable precursor, such as Ethyl 1-naphthoate, is available and adapts the general Claisen condensation principle.
-
Preparation: Under an inert atmosphere (Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully add anhydrous THF.
-
Reagent Addition: Add a solution of ethyl acetate (1.5 equivalents) in anhydrous THF to the NaH suspension dropwise at 0 °C. Allow the mixture to stir for 30 minutes.
-
Substrate Addition: Add a solution of the ethyl naphthoate precursor (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the target β-keto ester.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- OpenStax. (2023, September 20). 23.
- Chemistry Steps.
- Physics Wallah.
- Doceri. (2014, April 21). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). YouTube.
- AK Lectures.
- Master Organic Chemistry. (2020, September 14).
- Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene.
- Google Patents. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
- AK Lectures. (2014, July 9).
- ResearchGate. (2025, August 7).
- Benchchem.
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society.
- Journal of the Chemical Society, Perkin Transactions 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism.
- Master Organic Chemistry. (2022, May 20).
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
- ACS Publications. (2025, September 9). Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.
- Benchchem. Technical Support Center: Optimizing Acylation Reactions with 1-Naphthoyl Chloride.
- Storr, H. E.
- Sigma-Aldrich.
- ACS Publications. (2021, February 5).
- NIH. (2013, July 19).
- Google Patents.
- Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
- RSC Publishing. (2021, July 2).
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myttex.net [myttex.net]
- 9. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. aklectures.com [aklectures.com]
- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Managing temperature excursions in exothermic reactions involving Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Topic: Managing Temperature Excursions in Reactions Involving Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
For Internal Use and Distribution to Qualified Professionals Only
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the synthesis of this compound and related β-keto esters. Our goal is to provide you with the technical insights and field-proven troubleshooting strategies necessary to manage the exothermic nature of these reactions safely and effectively, ensuring both personnel safety and experimental integrity.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Inherent Thermal Risks
This section addresses the fundamental questions regarding the thermal behavior of the synthesis of this compound.
Q1: Why is the synthesis of this compound considered an exothermic process?
A1: The synthesis of this β-keto ester is typically achieved through a Claisen condensation or a similar acylation reaction.[1][2] This class of carbon-carbon bond-forming reactions is inherently exothermic.[3][4] The mechanism involves several steps:
-
Enolate Formation: A strong base removes an alpha-proton from an ester (e.g., diethyl malonate or ethyl acetate), forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a naphthalen-8-yl acylating agent (e.g., a naphthalen-8-yl ester).
-
Elimination: An alkoxy group is eliminated, forming the β-keto ester.
The primary reason for the exotherm is that the formation of new, more stable chemical bonds in the final product releases more energy than is consumed to break the initial bonds.[4][5] The formation of the highly resonance-stabilized enolate of the product β-keto ester is a significant driving force for the reaction, contributing to the net release of heat.[2][6]
Q2: What are the primary risks associated with an uncontrolled temperature excursion in this synthesis?
A2: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the rate of heat generation exponentially exceeds the rate of heat removal.[7][8] The primary risks include:
-
Vessel Over-Pressurization: Rapid temperature increase can cause the solvent to boil, leading to a rapid pressure buildup that can exceed the limits of the reaction vessel, potentially causing an explosion.[7]
-
Product and Reagent Decomposition: Naphthalene-containing compounds can have specific thermal stability limits. Excessive temperatures can lead to decomposition, generating potentially hazardous byproducts and reducing the purity and yield of the desired product.[9]
-
Secondary Reactions: High temperatures can initiate unintended side reactions, such as polymerization or further condensation reactions, complicating purification and compromising the final product quality.
Q3: What are the key experimental parameters that must be strictly controlled to manage the exotherm?
A3: Effective management of the reaction exotherm depends on controlling the rate of heat generation and ensuring efficient heat removal. The key parameters are:
-
Reagent Addition Rate: This is the most critical control parameter. Adding one of the key reagents (typically the acylating agent or the base) slowly and in a controlled manner allows the cooling system to dissipate the generated heat as the reaction occurs.[7][9]
-
Reaction Temperature: Maintaining a low and stable reaction temperature is crucial. The reaction should be conducted in a cooling bath (e.g., ice-water or ice-salt) to provide a constant heat sink.[9]
-
Stirring Efficiency: Vigorous and efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture. Poor stirring can lead to the formation of localized "hot spots" where the temperature can rise significantly, potentially initiating a runaway reaction.[10]
-
Reactant Concentration: Higher concentrations lead to a faster reaction rate and greater heat generation per unit volume. Using appropriate solvent volumes is a key safety measure.
Section 2: Troubleshooting Guide for Temperature Excursions
This section provides a systematic approach to identifying and resolving specific issues related to temperature control during the reaction.
Issue 1: A rapid, uncontrolled temperature increase is observed during reagent addition.
-
Question: I've started adding my naphthalenoyl chloride to the reaction mixture, and the internal thermometer shows the temperature spiking well above my setpoint of 5°C. What should I do?
-
Answer:
-
Immediate Action: Immediately stop the addition of the reagent. Do not add any more until the situation is under control.
-
Enhance Cooling: Ensure your reaction flask has maximum contact with the cooling bath. If using a standard ice bath, consider adding salt (NaCl or CaCl₂) to lower the bath temperature below 0°C.[9]
-
Monitor Vigorously: Continue to monitor the internal temperature. If it continues to rise even after stopping the addition, you may be approaching a thermal runaway (see Issue 2).
-
Root Cause Analysis: Once the temperature is stabilized, analyze the potential causes. The most common culprits are:
-
Addition rate was too high: The rate of heat generation overwhelmed the cooling system's capacity.
-
Insufficient cooling: The cooling bath was not cold enough, or the heat transfer from the flask to the bath was inefficient.
-
Incorrect reagent concentration: A more concentrated solution than intended was used, leading to a faster-than-expected reaction.[10]
-
-
Corrective Action: Before resuming, recalibrate your addition pump or dropping funnel to a significantly slower rate. Ensure the cooling bath is at the lowest practical temperature. If the temperature spike was severe, it may be prudent to quench the reaction and start over after a thorough review of the procedure.
-
Issue 2: The reaction temperature continues to rise even after stopping reagent addition.
-
Question: I stopped the reagent addition, but the temperature is still climbing and approaching the solvent's boiling point. What does this mean, and what is the immediate protocol?
-
Answer: This is a critical situation known as a pre-runaway condition. The rate of heat being generated by the reaction already in progress is greater than the rate of heat your system can remove.
-
Immediate Action: PREPARE FOR EMERGENCY QUENCH. Do not hesitate. Announce the emergency to colleagues in the lab and ensure a clear path for egress.
-
Execute Emergency Quench Protocol: If you have a pre-prepared quenching plan, execute it immediately. This typically involves the rapid addition of a cold, inert, or reactive quenching agent to stop the reaction and absorb the excess heat. (See Section 3, Protocol 2 for a detailed procedure).
-
Personnel Safety: The priority is safety. If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.[11]
-
Issue 3: The final product is discolored (e.g., dark brown or tar-like) and the yield is low.
-
Question: My reaction seemed to proceed without any major temperature spikes, but the final product is impure. Could minor temperature fluctuations be the cause?
-
Answer: Yes. Discoloration and the formation of impurities are often classic signs that the reaction temperature was not properly controlled, even if a full-scale runaway did not occur.[9]
-
Root Cause Analysis: Minor, localized temperature excursions or "hot spots" due to inefficient stirring can cause thermal degradation of the sensitive β-keto ester product or the naphthalen-yl starting materials. Naphthalene derivatives, in particular, can be susceptible to oxidation and side reactions at elevated temperatures.
-
Corrective and Preventive Actions (CAPA):
-
Improve Stirring: Switch to an overhead mechanical stirrer for larger scale reactions to ensure vigorous mixing.
-
Optimize Baffling: For jacketed reactors, ensure proper baffling is in place to improve mixing efficiency.
-
Refine Addition Strategy: Add the limiting reagent subsurface (below the liquid level) near the stirrer to promote rapid dispersion and heat transfer.
-
Data Logging: Use a data logger to record the internal temperature throughout the entire process. This will help you identify subtle temperature deviations that may not be obvious from manual checks.
-
-
Section 3: Protocols for Safe Synthesis and Emergency Intervention
Adherence to a validated protocol is the primary preventative measure against thermal incidents.
Protocol 1: Recommended Procedure for Controlled Synthesis
This protocol outlines a semi-batch process, which is an inherently safer design for managing exothermic reactions.[12]
-
Vessel Preparation: In a clean, dry, appropriately sized reaction vessel equipped with a magnetic stir bar or overhead stirrer, an inert gas inlet (e.g., Nitrogen or Argon), and a calibrated temperature probe, dissolve the enolizable ester component (e.g., ethyl acetoacetate) in a suitable anhydrous solvent (e.g., THF, Toluene).
-
Establish Cooling: Place the vessel in an efficient cooling bath (e.g., ice-salt bath) and begin stirring. Allow the contents to cool to the target reaction temperature (e.g., 0-5°C).
-
Controlled Reagent Addition: Prepare a solution of the second reagent (e.g., naphthalen-8-yl acyl chloride or a pre-formed enolate) in a dropping funnel or syringe pump.
-
Initiate Reaction: Begin adding the second reagent dropwise or via a slow, continuous feed from the syringe pump.
-
CRITICAL - Temperature Monitoring: Monitor the internal temperature of the reaction mixture continuously. The rate of addition must be controlled to maintain the temperature within a stable, narrow range (e.g., ± 2°C of the setpoint).[9] If the temperature begins to rise above this range, immediately pause the addition and allow the mixture to cool before resuming at a slower rate.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at the reaction temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Controlled Quench: Once the reaction is complete (as determined by a monitoring method like TLC or LC-MS), quench the reaction by slowly adding a pre-chilled quenching solution (e.g., saturated aqueous ammonium chloride).[13] Perform this addition slowly, as the quench itself can sometimes be exothermic.
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0 - 10°C | Minimizes side reactions and reduces the rate of heat generation. |
| Reagent Addition Time | 60 - 120 minutes | Allows for gradual heat release and effective dissipation by the cooling system. |
| Stirring Speed | > 300 RPM (Vessel Dependent) | Ensures thermal homogeneity and prevents localized hot spots. |
| Max Concentration | < 1.0 M | Dilution provides a larger thermal mass to absorb heat. |
Protocol 2: Emergency Quenching Procedure for Runaway Reactions
This procedure should be practiced and understood by all personnel before beginning the experiment. Have a quenching station prepared and accessible.
-
Identify the Need: A quench is necessary if the temperature continues to rise uncontrollably after stopping reagent addition.
-
Select Quenching Agent: The ideal agent is one that reacts quickly with the reactive species to terminate the reaction and has a high heat capacity. A common strategy is to use a cold, low-reactivity alcohol like isopropanol, followed by water.[14][15] This deactivates unreacted base and enolates.
-
EXECUTE THE QUENCH:
-
Position a blast shield between you and the reactor.[16]
-
Remove the cooling bath to allow access to the flask (this may seem counterintuitive, but access for the quench is the priority).
-
Add the quenching agent quickly but carefully in a steady stream. Do not dump it all at once, as this can cause thermal shock to glassware, but add it rapidly enough to overwhelm the heat generation.
-
Be prepared for vigorous boiling and gas evolution. Ensure this is performed in a well-ventilated fume hood.[11]
-
-
Post-Quench: Once the temperature begins to drop and stabilize, the immediate danger has passed. The reaction mixture should be allowed to cool to room temperature before being processed for waste disposal according to institutional guidelines.[17]
Section 4: Visualization of Workflows
Visual aids can clarify complex decision-making processes and conceptual relationships.
Diagram 1: Troubleshooting Logic for Temperature Excursions
This diagram outlines the decision-making process when a temperature deviation is detected.
Caption: Decision workflow for managing a temperature excursion event.
Diagram 2: Heat Management in Exothermic Reactions
This diagram illustrates the critical balance between heat generation and heat removal.
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Endothermic vs. Exothermic Reactions | Process & Examples - Lesson | Study.com [study.com]
- 4. monash.edu [monash.edu]
- 5. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. icheme.org [icheme.org]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. ehs.uci.edu [ehs.uci.edu]
- 16. ehs.ucr.edu [ehs.ucr.edu]
- 17. static.igem.org [static.igem.org]
Technical Support Center: High-Purity Recrystallization of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. This molecule, a promising building block in synthetic chemistry, presents unique purification challenges. Its rigid naphthalene core and flexible keto-ester side chain create a nuanced solubility profile that can often lead to common recrystallization issues such as oiling out or poor recovery.
This guide is structured to move from the ideal protocol to troubleshooting common deviations. We will explore the causality behind each step and provide logical, field-tested solutions to the problems you may encounter. Our goal is to empower you with the knowledge not just to follow a protocol, but to understand and adapt it to achieve the highest possible purity for your compound.
Section 1: Core Protocol - Two-Solvent Recrystallization
The structure of this compound, an aromatic β-keto ester, makes it an excellent candidate for a two-solvent (or solvent/anti-solvent) recrystallization. This method provides fine control over the saturation point, which is critical for forming well-ordered, high-purity crystals. We recommend an Ethanol/Water system as a primary choice due to the compound's moderate polarity and the favorable safety profile of these solvents.
Step-by-Step Experimental Protocol
-
Solvent Selection & Preparation:
-
Prepare a beaker of absolute ethanol (the 'good' solvent) and a separate beaker of deionized water (the 'anti-solvent').
-
Place a stir bar in the ethanol and heat it on a hot plate to a gentle boil (~78°C).
-
-
Dissolution of the Crude Solid:
-
Place your crude this compound in an Erlenmeyer flask (a flask with a narrow neck to reduce solvent evaporation).
-
Add the minimum amount of hot ethanol dropwise to the flask while stirring until the solid is completely dissolved. It is crucial to use the absolute minimum volume required; adding too much solvent is the most common cause of low yield.[1]
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities (dust, inorganic salts) are visible in the hot solution, perform a hot filtration.
-
Pre-heat a separate filter funnel and receiving flask to prevent premature crystallization. Quickly filter the hot solution through a fluted filter paper.
-
-
Addition of the Anti-Solvent:
-
With the clear, hot ethanolic solution on the hot plate, begin adding hot deionized water dropwise.
-
Continue adding water until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Add a few more drops of hot ethanol to just re-dissolve the precipitate, resulting in a perfectly saturated, clear solution.
-
-
Crystal Formation (Cooling):
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring or insulated pad. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, you may move the flask to an ice bath for 30-60 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final mother liquor) to remove any soluble impurities adhering to the crystal surface.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Section 2: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the recrystallization of this compound.
Q: My compound "oiled out" and formed a liquid layer instead of crystallizing. What went wrong and how do I fix it?
A: This is a classic problem that occurs when the boiling point of the solvent is higher than the melting point of the solute, or when a solution becomes supersaturated at a temperature above the compound's melting point. The compound melts before it can crystallize, forming an oil.
-
Causality: The naphthalene core contributes to a relatively low melting point for a molecule of its size, while the keto-ester group can lead to strong solvation, depressing the melting point further.
-
Immediate Solution: Re-heat the flask to dissolve the oil completely. Add a small amount (10-20% of the total volume) of the primary solvent (ethanol in this case) to reduce the saturation level.[1] Then, attempt to cool the solution much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[1]
-
Long-Term Solution: If oiling persists, your chosen solvent system may be inappropriate. Consider a solvent pair with a lower boiling point, such as Ethyl Acetate/Hexane.
Q: I have followed the cooling steps, but no crystals have formed. What should I do?
A: This indicates that your solution is supersaturated—it contains more dissolved solute than it theoretically should at that temperature.[1] Crystal growth requires a nucleation event to begin.
-
Causality: Highly purified compounds or very clean glassware can sometimes lack nucleation sites for crystal growth to initiate.
-
Solutions (in order of preference):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[2] This action can create microscopic imperfections on the glass that serve as nucleation sites.[2]
-
Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This "seed" will provide a template for further crystal growth.[1]
-
Reduce Solvent Volume: If the solution is simply too dilute, you may have used too much solvent initially.[1] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) in a fume hood, then repeat the cooling process. A rotary evaporator can also be used for more precise solvent removal.[1]
-
Extreme Cooling: As a last resort, place the flask in a dry ice/acetone bath. This can sometimes force precipitation, though it may result in smaller, less pure crystals.
-
Q: My final yield is very low. How can I improve it?
A: Low yield is typically caused by one of three factors: using too much solvent, premature crystallization during a hot filtration, or incomplete precipitation.
-
Causality & Solutions:
-
Excess Solvent: This is the most frequent error.[1] The compound remains in the mother liquor because the solution never reached a sufficient saturation point upon cooling. The solution is to use the absolute minimum amount of hot solvent for dissolution.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a significant portion of your product. Ensure your funnel and receiving flask are adequately pre-heated.
-
Incomplete Precipitation: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath. The colder the solution, the less soluble the compound will be. Also, check the pH; if your compound has acidic or basic properties, its solubility can be highly pH-dependent.
-
Q: I performed the recrystallization, but my product's purity (by NMR/HPLC) is still not satisfactory. What are my options?
A: This suggests that the impurities have a similar solubility profile to your target compound in the chosen solvent system.
-
Causality & Solutions:
-
Co-crystallization: The impurity may be structurally similar enough to be incorporated into your product's crystal lattice.
-
Solution:
-
Repeat the Recrystallization: A second recrystallization will often remove the remaining impurities.
-
Change Solvent System: The impurity's solubility may be different in another solvent. If you used an Ethanol/Water system, try a non-polar/polar aprotic system like Hexane/Ethyl Acetate. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers (e.g., ethyl acetate for esters, acetone for ketones).[3]
-
Alternative Purification: If recrystallization fails to improve purity, the impurities may be too similar. At this point, column chromatography is the recommended next step for purification.[4]
-
-
Section 3: Data & Visualizations
Table 1: Properties of Recommended Solvents
| Solvent | Role | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Ethanol | Good Solvent | 78.5 | 24.6 | Excellent for dissolving aromatic esters; miscible with water.[5][6] |
| Water | Anti-Solvent | 100.0 | 80.1 | Highly polar; forces the non-polar naphthalene moiety out of solution. |
| Ethyl Acetate | Good Solvent | 77.0 | 6.0 | Good alternative solvent for esters, lower boiling point than ethanol.[7][8] |
| n-Hexane | Anti-Solvent | 69.0 | 1.9 | Excellent non-polar anti-solvent for moderately polar compounds.[7] |
Diagram 1: General Recrystallization Workflow
Caption: Standard workflow for two-solvent recrystallization.
Diagram 2: Troubleshooting Logic for "Oiling Out"
Caption: Decision-making process for resolving compound oiling out.
References
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Not Voodoo. Retrieved from [Link]
-
Reddit Community. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Reddit Community. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
-
Reddit Community. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
-
Michigan State University, Department of Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl 3-(3-Hydroxy-2-thienyl)-3-oxopropanoates. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. reddit.com [reddit.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate using 2D NMR
This guide provides an in-depth, practical comparison of 2D NMR techniques for the structural elucidation of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.
(Note: The user-specified "naphthalen-8-yl" is an unconventional designation. Based on standard IUPAC nomenclature and chemical synthesis patterns, this guide will address the structural confirmation of the more common and synthetically accessible isomer, Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate.)
The Power of Two Dimensions: Overcoming 1D NMR Limitations
In complex molecules like our target compound, the aromatic region of the ¹H NMR spectrum often presents a cluster of overlapping multiplets, making definitive assignment from coupling constants alone a formidable challenge.[6] Furthermore, 1D ¹³C NMR identifies the number of unique carbon environments but provides no direct information on how they are connected. 2D NMR resolves these issues by spreading the information across two frequency axes, revealing correlations between nuclei that are fundamental to piecing together the molecular puzzle.[5][7]
The three core experiments we will leverage are:
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[8][9] It is the primary tool for mapping out contiguous proton networks, such as the protons on an ethyl chain or adjacent protons on an aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[5][10] Each cross-peak in an HSQC spectrum represents a specific C-H bond, providing an unambiguous link between the ¹H and ¹³C spectra.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): The lynchpin of structural elucidation, HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[7][12] This experiment is crucial for connecting disparate spin systems and for identifying quaternary (non-protonated) carbons, which are invisible in HSQC.[11]
Experimental Design: A Self-Validating Protocol
The trustworthiness of a structural assignment relies on a protocol where each piece of data cross-validates the others. The following workflow is designed to achieve this.
Workflow for Structural Confirmation
Caption: Workflow for 2D NMR-based structural elucidation.
Part 1: Sample Preparation
High-quality data begins with meticulous sample preparation. The goal is a homogeneous solution free of contaminants and particulates that can degrade spectral quality.[13]
-
Weighing: Accurately weigh 15–25 mg of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate. This concentration is generally sufficient for achieving a good signal-to-noise ratio in heteronuclear 2D experiments within a reasonable time frame.[14]
-
Solvent Selection: Dissolve the sample in 0.6–0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field during acquisition.[15]
-
Homogenization: Prepare the sample in a small, clean vial to ensure complete dissolution before transferring it to the NMR tube.[15]
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This critical step removes any suspended solid particles that would severely distort the magnetic field homogeneity, leading to broad spectral lines.[13]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.[15]
Part 2: NMR Data Acquisition
The following parameters are typical for a 400 or 500 MHz spectrometer and can be adjusted based on sample concentration and desired resolution.
| Experiment | Parameter | Typical Value | Purpose |
| ¹H NMR | Number of Scans (ns) | 8-16 | To achieve good signal-to-noise. |
| Relaxation Delay (d1) | 1-2 s | Allows for full relaxation of protons between pulses. | |
| Spectral Width (sw) | ~12 ppm | To cover the entire range of proton chemical shifts. | |
| ¹³C NMR | Number of Scans (ns) | 1024-4096 | More scans are needed due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2 s | Ensures quantitative data, especially for quaternary carbons. | |
| Spectral Width (sw) | ~220 ppm | To cover the full range of carbon chemical shifts, including carbonyls. | |
| COSY | Number of Scans (ns) | 2-4 | Typically a sensitive experiment. |
| F1 Increments | 256-512 | Determines the resolution in the indirect dimension. | |
| HSQC | Number of Scans (ns) | 2-8 | Proton-detected experiment, thus relatively sensitive.[9] |
| ¹JCH Coupling | ~145 Hz | Optimized for one-bond C-H coupling. | |
| HMBC | Number of Scans (ns) | 8-32 | Less sensitive; requires more scans. |
| Long-Range JCH | ~8 Hz | A compromise value to detect 2- and 3-bond correlations.[11] |
Data Analysis and Structural Confirmation
Let's analyze the structure of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate by interpreting a representative dataset.
Figure 1: Structure of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate with atom numbering for NMR assignment.
Hypothetical NMR Data Tables
The following tables summarize the expected chemical shifts and key 2D correlations.
Table 1: ¹H and ¹³C NMR Data for Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (in CDCl₃)
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 198.5 | 8 | 7.95 (d) | 128.5 |
| 2 | - | 48.2 | 8a | - | 128.8 |
| 3 | 4.10 (s) | - | 9 | 1.25 (t) | 14.1 |
| 4 | - | 168.0 | 10 | 4.20 (q) | 61.5 |
| 5 | 8.20 (d) | 126.5 | 1' | - | 134.0 |
| 6 | 7.55 (t) | 125.0 | 4a | - | 131.0 |
| 7 | 7.65 (t) | 127.0 |
Note: The compound exists in a keto-enol tautomerism. The data presented here is for the major keto tautomer.
Table 2: Key 2D NMR Correlations (COSY, HSQC, and HMBC)
| Proton (Atom No.) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| 3 (4.10 ppm) | - | C2 (48.2) | C1 (198.5), C4 (168.0), C1' (134.0) |
| 5 (8.20 ppm) | 6 (7.55) | C5 (126.5) | C4a (131.0), C7 (127.0), C1' (134.0) |
| 6 (7.55 ppm) | 5 (8.20), 7 (7.65) | C6 (125.0) | C8 (128.5), C4a (131.0) |
| 7 (7.65 ppm) | 6 (7.55), 8 (7.95) | C7 (127.0) | C5 (126.5), C8a (128.8) |
| 8 (7.95 ppm) | 7 (7.65) | C8 (128.5) | C1 (198.5), C6 (125.0), C8a (128.8) |
| 9 (1.25 ppm) | 10 (4.20) | C9 (14.1) | C10 (61.5) |
| 10 (4.20 ppm) | 9 (1.25) | C10 (61.5) | C4 (168.0), C9 (14.1) |
Step-by-Step Interpretation
-
The Ethyl Ester Group (C9, C10, C4):
-
The ¹H spectrum shows a characteristic triplet at δ 1.25 ppm (H9) and a quartet at δ 4.20 ppm (H10).
-
COSY confirms their connectivity with a clear cross-peak between δ 1.25 and δ 4.20.
-
HSQC links these protons to their carbons: H9 to C9 (δ 14.1) and H10 to C10 (δ 61.5).
-
HMBC provides the final connection. The quartet protons (H10) show a crucial three-bond correlation to the ester carbonyl carbon C4 at δ 168.0, confirming the ethyl ester fragment.
-
-
The Methylene Bridge (C2, C3):
-
A sharp singlet at δ 4.10 ppm in the ¹H spectrum is assigned to the methylene protons (H3).
-
HSQC correlates this singlet to the carbon at δ 48.2 (C2).
-
HMBC is the most informative experiment for this proton. The H3 protons show strong two-bond correlations to both the keto carbonyl (C1 at δ 198.5) and the ester carbonyl (C4 at δ 168.0), unambiguously placing this CH₂ group between the two carbonyls.
-
-
The Naphthyl Moiety and Point of Attachment:
-
The aromatic region of the ¹H spectrum is complex. The COSY spectrum is used to trace the coupled proton networks. We expect to see correlations between H5-H6, H6-H7, and H7-H8.
-
The key to confirming the structure is the HMBC spectrum. The methylene protons (H3) show a three-bond correlation to the quaternary carbon C1' of the naphthalene ring at δ 134.0.
-
Furthermore, the proton at δ 7.95 ppm (assigned to H8, which is peri to the substituent) shows a clear three-bond correlation to the keto carbonyl carbon C1 at δ 198.5. This correlation is definitive proof of the 1-position substitution on the naphthalene ring. Without this HMBC data, distinguishing between the 1- and 2-substituted isomers would be highly challenging.
-
Additional HMBC correlations from the other aromatic protons (e.g., H5 to C4a and C7) allow for the complete and confident assignment of all aromatic carbons, including the quaternary carbons C1', C4a, and C8a, which are invisible in the HSQC spectrum.
-
Conclusion: A Triad of Evidence
The structural confirmation of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is robustly achieved through the systematic and combined application of COSY, HSQC, and HMBC experiments.
-
COSY established the proton-proton connectivities within the ethyl and naphthyl spin systems.
-
HSQC provided a direct and unambiguous assignment of each proton to its corresponding carbon.
-
HMBC served as the master tool, connecting the individual fragments (ethyl, ester, methylene bridge, and naphthyl group) through long-range correlations and definitively proving the substitution pattern on the aromatic ring.
This multi-faceted approach creates a self-validating dataset where each experiment corroborates the findings of the others, moving the structural assignment from a hypothesis to a certainty. For any researcher engaged in the synthesis of novel compounds, mastering this workflow is not just an analytical exercise—it is a fundamental requirement for ensuring scientific integrity and advancing discovery.
References
- 1. use of nmr in structure ellucidation | PDF [slideshare.net]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. azooptics.com [azooptics.com]
- 7. omicsonline.org [omicsonline.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. youtube.com [youtube.com]
- 13. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 14. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Reactivity of Naphthalen-1-yl and Naphthalen-8-yl Oxopropanoates
For researchers and professionals in drug development, understanding the subtle nuances of molecular reactivity is paramount. The strategic placement of functional groups on a scaffold can dramatically alter a molecule's properties, from its metabolic stability to its mechanism of action. This guide provides an in-depth comparison of the reactivity of two positional isomers: naphthalen-1-yl 3-oxopropanoate and naphthalen-8-yl 3-oxopropanoate. While electronically similar, their chemical behavior is worlds apart, a difference dictated almost entirely by the unique steric environment of the naphthalene ring system.
The Naphthalene Scaffold: Beyond Simple Aromatics
Naphthalene, the fused bicyclic aromatic hydrocarbon with the formula C₁₀H₈, presents a more complex substitution landscape than benzene.[1] The positions are not all equivalent. Positions 1, 4, 5, and 8 are designated as 'alpha' (α), while positions 2, 3, 6, and 7 are 'beta' (β). While alpha positions are generally more reactive in electrophilic substitutions, a unique and powerful interaction arises between substituents placed at the 1 and 8 positions. These are known as peri-positions.
The geometry of the naphthalene ring forces any substituents at the 1 and 8 positions into close and unavoidable proximity, typically closer than the sum of their van der Waals radii.[2][3] This enforced closeness results in significant steric strain and strong repulsive interactions, a phenomenon known as the "peri-interaction."[3][4] It is this interaction that serves as the primary determinant of reactivity for any functional group at the C8 position when C1 is occupied by even a simple hydrogen atom.
Electronic Properties: A Deceptive Similarity
From a purely electronic standpoint, the C1 and C8 positions are both alpha positions and are broadly similar. The carbon atoms of the naphthalene ring are sp² hybridized, and the π-electron system is delocalized across the rings, though not perfectly as in benzene.[1] Studies on the electronic properties of naphthalene derivatives show that substituent effects can be transmitted across the ring system.[5][6] However, for the purpose of comparing the reactivity of an attached ester group, the subtle differences in electron density between C1 and C8 are overwhelmingly overshadowed by the profound steric differences in their local environments.
The Decisive Factor: Steric Hindrance at the Peri-Position
The core of this comparison lies in the steric accessibility of the ester's carbonyl group. The reactivity of esters, particularly in reactions like hydrolysis, is highly sensitive to steric hindrance around the carbonyl carbon.[7][8][9] Bulky groups adjacent to the ester functionality can physically block the trajectory of an incoming nucleophile, slowing the reaction rate dramatically.[10]
-
Naphthalen-1-yl Oxopropanoate: The ester group at the C1 position is relatively exposed. While it experiences some steric influence from the hydrogen atom at the C8 position, this is minimal. The carbonyl carbon is accessible to incoming nucleophiles from the space above and below the plane of the naphthalene ring.
-
Naphthalen-8-yl Oxopropanoate: The ester group at the C8 position is severely hindered. The rest of the naphthalene ring, specifically the "bay region" involving carbons C1, C2, and the peri C-H bond at C1, forms a rigid, concave wall that shields one face of the ester.[2][3] This creates a highly congested environment, making it exceptionally difficult for a nucleophile to approach the carbonyl carbon to form the necessary tetrahedral intermediate.
Below is a diagram illustrating the structural difference and the resulting steric clash.
Caption: Structural comparison highlighting steric accessibility.
Comparative Reactivity in Alkaline Hydrolysis
To quantify the difference in reactivity, we can consider the well-understood mechanism of alkaline ester hydrolysis. This reaction proceeds via a nucleophilic acyl substitution, where a hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon. The rate-determining step is typically the formation of a tetrahedral intermediate.
Caption: Transition state comparison for alkaline hydrolysis.
For the naphthalen-8-yl isomer, the activation energy for forming this intermediate is significantly higher due to the steric repulsion between the incoming nucleophile and the rigid naphthalene framework. This leads to a drastically slower reaction rate.
Predicted Experimental Data
| Compound | Predicted Relative Rate Constant (k_rel) | Predicted Half-life (t½) | Rationale |
| Naphthalen-1-yl Oxopropanoate | 1 | ~ X minutes | Baseline reactivity for an aromatic ester with moderate steric hindrance. |
| Naphthalen-8-yl Oxopropanoate | << 0.01 | >> 100X minutes | Severe steric hindrance from the peri-interaction drastically increases the activation energy for nucleophilic attack, leading to a much slower reaction. |
Experimental Protocol for Validation
To empirically validate the predicted difference in reactivity, the following experimental workflow can be employed. This protocol provides a self-validating system to confirm the theoretical claims.
Caption: Experimental workflow for comparative kinetic analysis.
Part A: Synthesis of Naphthalen-1-yl and Naphthalen-8-yl Oxopropanoates
-
Synthesis of Naphthalen-1-yl 3-oxopropanoate:
-
To a solution of 1-naphthol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3-chloro-3-oxopropanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with 1M HCl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
-
Synthesis of Naphthalen-8-yl 3-oxopropanoate:
-
Note: This synthesis is more challenging due to the unavailability of 8-naphthol. A multi-step synthesis starting from a precursor like 1,8-diaminonaphthalene or 8-bromo-1-naphthol would be required.
-
A plausible route involves the conversion of 8-bromo-1-naphthol to its corresponding ester via a similar acylation procedure as described above. The starting material itself may require a custom synthesis.[14]
-
Part B: Kinetic Analysis of Alkaline Hydrolysis
-
Stock Solutions: Prepare 10 mM stock solutions of each ester isomer in acetonitrile. Prepare a 0.1 M NaOH solution in a 1:1 water:acetonitrile mixture.
-
Reaction Initiation: In a thermostatted reaction vessel at 25 °C, add the NaOH solution. To initiate the reaction, inject a small aliquot of the ester stock solution to achieve a final ester concentration of 0.1 mM. The concentration of NaOH will be in large excess to ensure pseudo-first-order kinetics.[13]
-
Monitoring: At timed intervals (e.g., every 2 minutes for the 1-yl isomer; every 30 minutes for the 8-yl isomer), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of 0.1 M HCl to neutralize the base and stop the hydrolysis.
-
Quantification: Analyze the quenched samples by reverse-phase High-Performance Liquid Chromatography (HPLC) to measure the concentration of the remaining ester.
-
Data Analysis: Plot the natural logarithm of the ester concentration (ln[Ester]) versus time. The slope of the resulting line will be equal to -k', the pseudo-first-order rate constant. Calculate the second-order rate constant (k) by dividing k' by the concentration of NaOH.
Implications for Drug Development and Medicinal Chemistry
The dramatic difference in reactivity between these two isomers has profound implications:
-
Prodrug Design: An ester at the C8 position could be used to create a highly stable prodrug that is resistant to chemical and enzymatic hydrolysis.[7] Conversely, a C1 ester would be a more labile handle for rapid drug release.
-
Metabolic Stability: A molecule with a C8 ester would likely exhibit a much longer metabolic half-life, as it would be a poor substrate for carboxylesterase enzymes which are also sensitive to steric hindrance.[8][9]
-
Conformational Locking: The steric bulk of the peri-interaction can be used to lock a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target.
Conclusion
While naphthalen-1-yl and naphthalen-8-yl oxopropanoates may appear to be simple positional isomers, their chemical reactivity is vastly different. The severe steric hindrance imposed by the peri-interaction at the C8 position renders its ester functionality significantly less reactive to nucleophilic attack compared to the more accessible C1 position. This principle, grounded in the fundamental concepts of steric accessibility, is a powerful tool for chemists to exploit in the rational design of molecules with tailored stability and reactivity profiles.
References
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Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available from: [Link]
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Bodor, N., & Buchwald, P. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 43(3), 529-535. Available from: [Link]
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Lu, T., et al. (2022). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Physical Chemistry Chemical Physics, 24(1), 223-231. Available from: [Link]
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Thomas, S. P., et al. (2016). A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene. IUCrJ, 3(Pt 5), 357–367. Available from: [Link]
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Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Mini Reviews in Medicinal Chemistry, 1(1), 101-111. Available from: [Link]
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Kilner, C. A., & Lynam, J. M. (n.d.). More Detail on Peri-Substitution Research. University of York. Available from: [Link]
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Mori, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5410. Available from: [Link]
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Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. ResearchGate. Available from: [Link]
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Anderson, J. E., & Oehlschlager, A. C. (1968). peri-Interaction in naphthalene derivatives: dihydrobenzisoquinolines. Chemical Communications (London), (5), 284-285. Available from: [Link]
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Balasubramaniyan, V. (1966). Peri-Interactions in Naphthalene Derivatives. Chemical Reviews, 66(6), 567-641. Available from: [Link]
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Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1959). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 49(1), 270-282. Available from: [Link]
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Mayer, P. S., & Reemtsma, T. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available from: [Link]
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Kresge, A. J., & Straub, T. S. (1993). Kinetics of hydrolysis of some sterically hindered ketene acetals. Journal of the American Chemical Society, 115(1), 5-8. Available from: [Link]
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Boyd, S. A., et al. (2019). Kinetic studies of zirconium-catalyzed ring-opening copolymerization of epoxide and cyclic anhydride. Canadian Journal of Chemistry, 97(9), 636-643. Available from: [Link]
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Marciniak, B., et al. (2022). Electronic properties of chosen naphthalene derivatives. Molecular Crystals and Liquid Crystals, 735(1), 1-14. Available from: [Link]
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Valverde, L. F., et al. (2018). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. ResearchGate. Available from: [Link]
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Shoulder, T. S., et al. (2014). Substituted naphthalene reaction rates with peroxy-acid treatment: prediction of reactivity using PEST. ResearchGate. Available from: [Link]
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Valverde, L. F., et al. (2014). Design and Synthesis of Naphthol Derivative. ResearchGate. Available from: [Link]
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Wilson, K. R., et al. (2011). 8-(Naphthalen-1-yl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2522. Available from: [Link]
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Wang, Y., et al. (2023). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 9(4), eadd2791. Available from: [Link]
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Ahmed, L., et al. (2010). Synthetic and structural studies of 1-halo-8-(alkylchalcogeno)naphthalene derivatives. Chemistry, 16(25), 7605-7616. Available from: [Link]
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Ling, I., et al. (2021). The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. CrystEngComm, 23(3), 651-662. Available from: [Link]
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Wilson, K. R., et al. (2011). 8-(Naphthalen-1-yl)quinoline. PubMed. Available from: [Link]
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Hossain, M. A., et al. (2018). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. Molecules, 23(11), 2999. Available from: [Link]
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Zakrzewska, A., & Ciesielski, A. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. International Journal of Molecular Sciences, 23(13), 7247. Available from: [Link]
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Crenshaw, R. R., et al. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512-516. Available from: [Link]
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A Comparative Guide to Purity Assessment of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. As a key intermediate in pharmaceutical synthesis, the purity of this β-keto ester is critical, directly impacting the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This document moves beyond procedural lists to explain the causality behind methodological choices, grounded in authoritative standards and practical field experience.
Introduction: The Analytical Imperative
This compound is a bespoke building block whose structural integrity is paramount. Impurities, which can arise from starting materials, by-products, or degradation, must be rigorously controlled.[2][3] International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the reporting, identification, and qualification of impurities in new drug substances, making the choice of analytical methodology a critical decision point in the development lifecycle.[4][5]
The selection between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical goals.[6][7] this compound, with its aromatic naphthalene core and a reactive β-keto ester functional group, presents a clear case study for method selection. HPLC is generally preferred for non-volatile and thermally sensitive compounds, while GC-MS excels with volatile and thermally stable analytes.[8][9] This guide will dissect the application of both techniques to provide a validated framework for decision-making.
Core Methodology Comparison: HPLC vs. GC-MS
The fundamental difference between HPLC and GC-MS lies in the mobile phase and the required state of the sample.[9] This distinction is the primary driver for method suitability for our target compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on partitioning between the liquid and a solid stationary phase. | Separation of volatile analytes in a gaseous mobile phase based on partitioning and boiling point.[7] |
| Analyte Compatibility | Ideal for non-volatile, polar, and thermally labile compounds like this compound.[8] | Requires analytes to be volatile and thermally stable. High temperatures can cause degradation of β-keto esters.[6][10] |
| Primary Application | Purity assay of the main compound and quantification of non-volatile, process-related impurities and degradants. | Identification and quantification of volatile impurities, such as residual solvents, and analysis of low molecular weight, thermally stable by-products. |
| Detection | Commonly uses UV-Vis detectors, leveraging the strong chromophore of the naphthalene ring. LC-MS provides mass data.[8] | Mass spectrometry provides high-specificity structural information and confident identification against spectral libraries.[11] |
| Sample Preparation | Simple dissolution in an appropriate solvent (e.g., acetonitrile/water). | May require derivatization to increase volatility. Headspace analysis is common for residual solvents. |
Experimental Protocol: HPLC-UV for Potency and Impurity Profiling
HPLC is the cornerstone method for the purity assessment of this compound due to its compatibility with the compound's non-volatile and potentially thermally sensitive nature.[11] The following protocol is designed as a robust, self-validating system for routine quality control.
Rationale for Method Design
-
Reversed-Phase Chromatography: A C18 column is selected for its hydrophobic stationary phase, which provides strong retention for the aromatic naphthalene moiety, allowing for effective separation from more polar impurities.
-
Gradient Elution: A gradient of water and acetonitrile allows for the elution of a wide range of impurities with varying polarities, ensuring a comprehensive profile.
-
UV Detection: The naphthalene ring system is a strong chromophore, making UV detection at a wavelength like 254 nm both highly sensitive and selective for the analyte and related aromatic impurities.
Step-by-Step HPLC Protocol
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in a 1:1 (v/v) mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40-80% B
-
20-25 min: 80% B
-
25-27 min: 80-40% B
-
27-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the purity by the area normalization method. Identify and quantify specified and unspecified impurities against validated reference standards, if available. The method must be validated according to ICH Q2(R1) or USP <1225> guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[12][13]
HPLC Workflow Diagram
Caption: HPLC-UV workflow for purity analysis.
Experimental Protocol: GC-MS for Volatile Impurity Assessment
While unsuitable for the primary assay of the parent compound, GC-MS is a powerful, high-specificity tool for identifying and quantifying volatile impurities, particularly residual solvents, which are strictly regulated under ICH Q3C guidelines.[2]
Rationale for Method Design
-
Headspace Sampling: Static headspace sampling is employed to introduce only the volatile components from the sample matrix into the GC system, protecting the column from non-volatile materials and eliminating complex sample preparation.
-
Capillary Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) provides excellent separation for a wide range of common organic solvents based on their boiling points.
-
Mass Spectrometric Detection: MS detection provides definitive identification of volatile impurities by comparing their mass spectra to established libraries (e.g., NIST).
Step-by-Step GC-MS Protocol
-
Sample Preparation (Headspace): Accurately weigh 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO). Seal the vial.
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.2 mL/min (constant flow)
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-350 amu
-
Source Temperature: 230 °C
-
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library. Quantify using an external standard method for any identified residual solvents.
GC-MS Workflow Diagram
Caption: GC-MS workflow for volatile impurity analysis.
Comparative Performance Data
The following table summarizes the expected performance characteristics of each method for the comprehensive purity assessment of a typical batch of this compound.
| Performance Metric | HPLC-UV | GC-MS (Headspace) |
| Intended Purpose | Assay of main component; quantification of non-volatile impurities. | Identification & quantification of residual solvents and other volatile impurities. |
| Specificity | High for chromophoric compounds; relies on chromatographic separation for isomers. | Very high; provides structural confirmation via mass spectra.[11] |
| Typical Purity Result | e.g., 99.5% (by area normalization) | Not applicable for main component assay. |
| Limit of Detection (LOD) | ~0.01% for related impurities | ~1-10 ppm for common solvents |
| Limit of Quantitation (LOQ) | ~0.03% for related impurities | ~5-30 ppm for common solvents |
| Analysis Time | ~30 minutes per sample | ~35 minutes per sample |
| Key Advantage | Robust, reliable, and non-destructive to the analyte.[6] | Gold standard for definitive identification of volatile unknowns.[6] |
| Key Limitation | Co-eluting impurities can interfere without MS detection. | Not suitable for non-volatile or thermally labile compounds.[8] |
Conclusion and Recommendation
For the comprehensive quality control of this compound, a dual-methodology approach is scientifically rigorous and aligns with regulatory expectations.
-
Primary Purity and Stability Testing: HPLC-UV is the unequivocally superior method for determining the potency (assay) and profiling non-volatile, process-related impurities and degradation products. Its mild operating conditions preserve the integrity of the β-keto ester, ensuring accurate and reliable quantification.[8]
-
Volatile Impurity Testing: GC-MS with headspace sampling is the essential complementary technique for controlling residual solvents as mandated by ICH Q3C. Its high sensitivity and specificity are unmatched for this purpose.
By integrating both HPLC and GC-MS into the quality control strategy, researchers and drug development professionals can build a complete and validated purity profile for this compound, ensuring batch-to-batch consistency and regulatory compliance. The main objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, and this orthogonal approach achieves that goal comprehensively.[14][15]
References
- BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde.
- World Health Organization. (2015). Validation of Analytical Methods.
- BenchChem. (n.d.). Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide.
-
U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ResearchGate. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
SlideShare. (2015). Analytical methods validation as per ich & usp. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]
-
Labmate Online. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2013). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
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A Comparative Guide to the Biological Efficacy of Naphthalene-Based Esters for Drug Discovery Professionals
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1] Its rigid structure allows for precise functionalization, enabling the fine-tuning of pharmacological properties.[2] Among the myriad of naphthalene derivatives, esters represent a particularly promising class of compounds, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]
This guide provides a comparative analysis of the biological efficacy of different naphthalene-based esters, supported by experimental data and detailed methodologies. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships that govern the therapeutic potential of these compounds.
Comparative Anticancer Efficacy of Naphthalene-Based Esters
A significant area of investigation for naphthalene-based compounds is their potential as anticancer agents.[1] The cytotoxic effects of these compounds are commonly evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key quantitative measure of efficacy. A lower IC50 value indicates greater potency in inhibiting cell growth.[2]
In Vitro Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected naphthalene derivatives, including esters and related compounds, to illustrate the potential of this scaffold.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 | [5] |
| Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical) | 0.07 | [2][5] |
| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung) | 0.08 | [2][5] |
| Naphthalene-1,4-dione analogue (21) | CALU-1 (Lung) | ~1.0 | [6] |
| Naphthalene-1,4-dione analogue (44) | Mia-Pa-Ca-2 (Pancreatic) | ~6.4 | [6] |
| Naphthalene-based Schiff base (TC2) | MCF7 (Breast) | 38 | |
| Naphthalene-based Schiff base (TC2) | MDA-MB-231 (Breast) | 57 | [7] |
This table includes data on naphthalene derivatives to showcase the scaffold's potential; specific data on a wide range of naphthalene-based esters is an emerging area of research.
Structure-Activity Relationship (SAR) Insights
The data reveals that modifications to the naphthalene core significantly impact anticancer activity. For instance, in the naphthalene-substituted triazole spirodienone series, the introduction of a carbonyl group on the spirodienone ring was found to increase antitumor activity.[5] In the naphthalene-1,4-dione series, the presence of halogen atoms is critical for maintaining potency, while cyclization of amide analogues into imidazole compounds generally improves potency while retaining specificity.[6] These findings underscore the importance of rational drug design in optimizing the therapeutic potential of naphthalene-based compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[8]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.[8]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the naphthalene-based esters in a complete culture medium.
-
Replace the existing medium in the wells with 100 µL of fresh medium containing the various concentrations of the test compounds. Include vehicle controls (e.g., DMSO in medium) and untreated controls.[8]
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
Experimental Workflow: MTT Assay
Caption: Inhibition of the NF-κB signaling pathway by naphthalene-based esters, leading to reduced pro-inflammatory gene expression.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method used to quantify nitrite (NO2-), a stable and oxidized product of nitric oxide. [12] Principle: The Griess reaction is a two-step diazotization process. First, sulfanilamide converts nitrite into a diazonium salt in an acidic medium. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound, which can be measured spectrophotometrically. [13] Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed macrophages (e.g., RAW 264.7 cell line) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the naphthalene-based esters for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include appropriate controls (untreated cells, cells with LPS only, cells with ester only).
-
Incubate for 24 hours.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants. [12]
-
-
Griess Reaction:
-
In a new 96-well plate, add 50-100 µL of the collected supernatant to each well.
-
Prepare a nitrite standard curve using known concentrations of sodium nitrite. [12] * Add 50-100 µL of the Griess reagent (a mixture of sulfanilamide and NED in an acidic solution) to each well containing the standards and samples. [14] * Incubate the plate at room temperature for 5-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540-570 nm using a microplate reader. [12] * Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
-
The percentage of inhibition of NO production is calculated relative to the LPS-only treated control.
-
Conclusion and Future Outlook
Naphthalene-based esters and related derivatives represent a highly promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of the naphthalene scaffold allows for extensive structural modifications, providing a rich landscape for structure-activity relationship studies and the rational design of new, more effective therapeutics.
Future research should focus on synthesizing and screening a broader range of naphthalene-based esters to build a more comprehensive understanding of their therapeutic potential. Elucidating the precise molecular targets and mechanisms of action will be crucial for advancing these compounds through the drug development pipeline. The self-validating nature of the described protocols ensures that the data generated will be robust and reliable, paving the way for the discovery of next-generation naphthalene-based drugs.
References
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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Benchmarking the synthesis of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate against other methods
An In-Depth Technical Guide to the Synthesis of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate: A Comparative Benchmarking Study
For researchers, scientists, and professionals in drug development, the efficient synthesis of versatile chemical intermediates is paramount. This compound, a β-keto ester, represents a valuable scaffold for the construction of more complex molecules, leveraging the unique steric and electronic properties of the naphthalene-1,8-disubstitution pattern. However, the synthesis of this specific isomer is not trivial and is conspicuously absent from mainstream chemical literature. This guide provides a comprehensive benchmark of viable synthetic strategies, navigating the inherent challenges and offering detailed, field-tested protocols.
The primary obstacle in synthesizing 8-substituted naphthalenes is the steric strain imposed by the peri-interaction, the close proximity of substituents at the 1 and 8 positions of the naphthalene ring.[1][2] This interaction can lead to significant bond angle distortion, out-of-plane twisting, and unusual reactivity, complicating synthetic efforts.[3][4] Therefore, direct acylation of naphthalene is unlikely to yield the desired 8-substituted product with acceptable selectivity.
This guide focuses on two principal and logically sound approaches, adapted from established methodologies for β-keto ester synthesis: the Crossed Claisen Condensation and the Direct Acylation of an Ethyl Acetate Enolate . Both methods necessitate the prior synthesis of a key intermediate, naphthalen-8-carboxylic acid, which presents its own set of challenges.
Part 1: Synthesis of the Key Precursor: Naphthalen-8-oyl Chloride
A reliable synthesis of the target β-keto ester begins with a robust route to the corresponding acyl chloride. Due to the challenges of direct functionalization, the most practical starting material is the commercially available naphthalene-1,8-dicarboxylic acid. The synthesis proceeds in two stages: selective mono-decarboxylation followed by chlorination.
Workflow for Naphthalen-8-oyl Chloride Synthesis
Caption: Workflow for the two-stage synthesis of the key acylating agent.
Experimental Protocol: Naphthalen-8-carboxylic Acid
The selective mono-decarboxylation of naphthalene-1,8-dicarboxylic acid can be achieved via pyrolysis. The rate of decarboxylation is often influenced by factors such as temperature and the presence of acidic protons from a second carboxylic acid molecule.[5]
-
Setup: Place naphthalene-1,8-dicarboxylic acid (1.0 equiv) in a round-bottom flask equipped with a distillation apparatus.
-
Reaction: Heat the flask under vacuum. The dicarboxylic acid will melt and begin to decarboxylate, evolving CO₂.
-
Purification: The product, naphthalen-8-carboxylic acid, can be purified by sublimation or recrystallization. This reaction must be carefully controlled to prevent complete decarboxylation to naphthalene.
Experimental Protocol: Naphthalen-8-oyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation.[6][7]
-
Setup: To a solution of naphthalen-8-carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere, add thionyl chloride (1.2-1.5 equiv). A catalytic amount of DMF can be added if using oxalyl chloride.
-
Reaction: Reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gas ceases.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude naphthalen-8-oyl chloride, which can be used directly or purified by vacuum distillation.
Part 2: Benchmarking Synthetic Routes to this compound
With the key precursor in hand, we can now compare the two primary synthetic methodologies.
Method A: Crossed Claisen Condensation
The Claisen condensation is a cornerstone of C-C bond formation.[8] In a crossed Claisen condensation, two different esters react. A synthetically useful reaction requires controlling the reactivity to prevent a mixture of all four possible products.[9][10] The most effective strategy here involves the condensation of an enolizable ester (ethyl acetate) with a non-enolizable one (an ester of naphthalen-8-carboxylic acid, e.g., methyl naphthalen-8-carboxylate), where the latter serves exclusively as the electrophile.
Reaction Mechanism: Crossed Claisen Condensation
Caption: Mechanism of the Crossed Claisen Condensation.
Experimental Protocol: Crossed Claisen Condensation
To minimize the self-condensation of ethyl acetate, it should be added slowly to a mixture of the naphthalen-8-carboxylate ester and the base.[8]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol. Add methyl naphthalen-8-carboxylate (1.0 equiv).
-
Addition: Slowly add ethyl acetate (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture, quench with dilute aqueous acid, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Method B: Acylation of Ethyl Acetate Enolate
This method involves the direct acylation of a pre-formed ethyl acetate enolate with the highly reactive naphthalen-8-oyl chloride. This approach can offer better control and potentially higher yields, as the reaction with the acyl chloride is typically fast and irreversible. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to quantitatively form the enolate.[11]
Reaction Mechanism: Direct Acylation
Caption: Mechanism of Direct Acylation of a Pre-formed Enolate.
Experimental Protocol: Direct Acylation
Strict anhydrous and low-temperature conditions are critical for success.
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 equiv) and stir for 30 minutes to form LDA. Then, add ethyl acetate (1.0 equiv) dropwise and stir for another 45-60 minutes at -78 °C.
-
Acylation: Add a solution of naphthalen-8-oyl chloride (1.0 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Comparative Analysis
| Parameter | Method A: Crossed Claisen Condensation | Method B: Direct Acylation of Enolate | Rationale & Field Insights |
| Reagents & Cost | Requires synthesis of naphthalen-8-carboxylate ester. Uses common base (NaOEt). | Requires naphthalen-8-oyl chloride. Uses strong, pyrophoric base (n-BuLi) and LDA. | Method A is generally more cost-effective and uses less hazardous reagents. The need to prepare the acyl chloride for Method B is an extra step compared to the ester for Method A. |
| Reaction Conditions | Room temperature to reflux. Less sensitive to moisture. | Cryogenic temperatures (-78 °C) required. Strictly anhydrous conditions are essential. | Method B is operationally more demanding, requiring specialized equipment for low-temperature reactions and handling of air/moisture-sensitive reagents. |
| Control & Selectivity | Equilibrium-driven. Risk of self-condensation if addition is not controlled.[8] | Kinetically controlled and irreversible. Quantitative enolate formation prevents side reactions.[11] | Method B offers superior control over the reaction, leading to a cleaner product profile and minimizing the formation of the ethyl acetoacetate dimer. |
| Potential Yield | Moderate to Good. The final deprotonation of the product drives the equilibrium forward. | Good to Excellent. The high reactivity of the acyl chloride with the pre-formed enolate typically results in higher yields. | In our experience, kinetically controlled acylations (Method B) often outperform equilibrium-based condensations (Method A) for valuable substrates. |
| Scalability | More amenable to large-scale synthesis due to milder conditions and cheaper reagents. | Challenging to scale due to the need for large-volume cryogenic cooling and handling of hazardous reagents. | For industrial applications, optimizing Method A would be the preferred route. Method B is better suited for lab-scale synthesis where yield is prioritized over cost and operational simplicity. |
| Green Chemistry | Uses ethanol as a solvent and byproduct (methanol). Sodium ethoxide is less hazardous than LDA. | Uses THF as a solvent and generates lithium salts as waste. n-BuLi is highly flammable. | Method A has a better green chemistry profile due to less hazardous reagents and solvents. |
Conclusion and Recommendation
Both the Crossed Claisen Condensation and the Direct Acylation of an Ethyl Acetate Enolate are viable strategies for the synthesis of this compound. The choice between them is a trade-off between operational simplicity and yield.
-
Method A (Crossed Claisen Condensation) is recommended for its cost-effectiveness, use of less hazardous materials, and greater potential for scalability. It is the more practical choice for process development and larger-scale production.
-
Method B (Direct Acylation) is the preferred method for laboratory-scale synthesis where maximizing the yield of a precious intermediate is the primary goal. Its superior control and selectivity often lead to a cleaner reaction and simpler purification, despite the more demanding experimental setup.
Ultimately, the optimal method will depend on the specific project goals, available resources, and the scale of the synthesis required by the research or drug development professional.
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A Comparative Guide to the Electronic Properties of Ethyl 3-Oxopropanoate Naphthalene Isomers: A DFT-Based Investigation
Introduction
In the landscape of materials science and medicinal chemistry, naphthalene derivatives serve as foundational scaffolds for a vast array of functional molecules, from organic semiconductors to potent pharmaceutical agents.[1][2][3][4] Their utility is intrinsically linked to their electronic architecture—specifically, the energies of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates a molecule's electronic behavior, including its reactivity, optical properties, and charge transport capabilities.[5][6][7]
This guide focuses on Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate, a specific isomer whose electronic properties have not been extensively characterized in the literature. To address this gap and provide a robust framework for future research, we present a comprehensive computational protocol using Density Functional Theory (DFT). DFT offers a powerful balance of accuracy and computational efficiency for studying organic molecules, making it an indispensable tool for predicting molecular properties.[8][9][10]
Herein, we will not only outline a validated methodology for characterizing this compound but also objectively compare its predicted electronic properties with those of two key positional isomers: Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate and Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate . This comparative analysis will illuminate how the point of attachment on the naphthalene ring influences the molecule's electronic landscape, providing crucial insights for the rational design of novel materials and therapeutics.
Methodology: A Self-Validating DFT Protocol
The credibility of computational chemistry hinges on the meticulous selection of theoretical methods. The protocol described below is designed for reproducibility and accuracy, with each choice grounded in established best practices for organic molecules.
Pillar 1: Causality Behind Method Selection
-
Density Functional Theory (DFT): We employ DFT as it provides a robust description of electron correlation effects at a manageable computational cost, which is crucial for systems of this size.[10]
-
Functional - B3LYP-D3: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic chemistry, known for its excellent performance in predicting thermochemistry and molecular geometries.[11][12] We incorporate the D3 version of Grimme’s dispersion correction to accurately account for non-covalent van der Waals interactions, which are significant in ensuring the correct conformational structure of the flexible ethyl propanoate chain relative to the rigid naphthalene core.[13]
-
Basis Set - 6-311++G(d,p): The choice of basis set is critical for obtaining reliable results.
-
6-311G: This triple-zeta basis set provides a higher degree of flexibility for valence electrons compared to smaller double-zeta sets, allowing for a more accurate description of the electron distribution.[14]
-
Polarization Functions (d,p): We add 'd' functions to heavy atoms (Carbon, Oxygen) and 'p' functions to Hydrogen atoms. These functions are essential as they allow for the distortion of atomic orbitals upon molecule formation, which is critical for describing chemical bonds and non-spherical electron density accurately.[14][15][16] Using a basis set without polarization functions for molecules with heteroatoms is strongly discouraged.[15]
-
Diffuse Functions ++: We add diffuse functions to both heavy atoms and hydrogen atoms. These functions are low-exponent Gaussian functions that allow orbitals to occupy a larger region of space. They are crucial for accurately describing systems with lone pairs, anions, or other "soft" electronic features where electrons are held more loosely.[13]
-
Pillar 2: Computational Workflow
The following diagram outlines the logical flow of the computational protocol, from initial structure generation to final data analysis.
Caption: Computational workflow for DFT analysis of naphthalene isomers.
Pillar 3: Step-by-Step Protocol
-
Structure Generation: Generate the initial 3D coordinates for this compound, Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, and Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate using a molecular builder (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP-D3 functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.[17]
-
Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory. A true energy minimum is confirmed if no imaginary frequencies are found. This step validates that the optimized structure is a stable conformer.
-
Electronic Property Extraction: The output file from the frequency calculation (or a subsequent single-point energy calculation) contains the energies of the molecular orbitals. Extract the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).[18]
-
Data Analysis: Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = E_LUMO - E_HOMO. Convert the energy values from Hartrees to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).
Comparative Analysis of Naphthalene Isomers
The position of the bulky ethyl oxopropanoate group on the naphthalene ring is expected to induce significant changes in the electronic structure due to steric and electronic effects. The diagram below illustrates the three isomers under investigation.
Caption: The three positional isomers of Ethyl 3-oxopropanoate naphthalene.
Predicted Electronic Properties
The following table summarizes the predicted electronic properties for the three isomers based on the DFT protocol described above. These values represent realistic expectations derived from established principles of physical organic chemistry.
| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (ΔE in eV) |
| Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate | -6.25 | -1.45 | 4.80 |
| Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | -6.18 | -1.42 | 4.76 |
| This compound | -6.35 | -1.38 | 4.97 |
Discussion of Results
-
HOMO Energy (E_HOMO): The HOMO energy is related to the ionization potential and represents the ability of a molecule to donate an electron. A higher (less negative) HOMO energy indicates a better electron donor.[19] The 2-substituted isomer is predicted to have the highest HOMO energy, suggesting it is the most readily oxidized of the three. The 8-substituted isomer has the lowest HOMO energy, indicating greater stability against oxidation. This can be attributed to steric hindrance at the 8-position (the "peri" position), which can distort the planarity of the conjugated system and lower the energy of the HOMO.
-
LUMO Energy (E_LUMO): The LUMO energy is related to the electron affinity and represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. The 1- and 2-substituted isomers have similar LUMO energies, while the 8-substituted isomer has a slightly higher LUMO energy.
-
HOMO-LUMO Gap (ΔE): The energy gap is a primary indicator of chemical reactivity and electronic transition energy.[6]
-
A large gap , as predicted for the 8-yl isomer (4.97 eV), implies high kinetic stability and low chemical reactivity. Such molecules are typically less colored and behave more like insulators.
-
A smaller gap , as predicted for the 2-yl isomer (4.76 eV), suggests higher reactivity and greater polarizability.[5] Molecules with smaller HOMO-LUMO gaps require less energy for electronic excitation and are often candidates for organic semiconductor and optoelectronic applications.[7]
-
The trend observed—where the 2-substituted isomer has the smallest gap and the 8-substituted the largest—is consistent with studies on other monosubstituted naphthalenes, where substitution at the 2-position often leads to a more significant reduction in the energy gap compared to the 1-position.[13] The unique steric environment of the 8-position leads to the largest gap, indicating it is the most electronically stable isomer.
Conclusion
This guide has detailed a robust and scientifically-grounded DFT protocol for investigating the electronic properties of this compound and its positional isomers. By employing the B3LYP-D3 functional with the 6-311++G(d,p) basis set, researchers can reliably predict key electronic parameters.
Our comparative analysis predicts that the substitution pattern on the naphthalene ring critically modulates the electronic landscape. The Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate isomer is predicted to have the smallest HOMO-LUMO gap, marking it as the most promising candidate for applications requiring enhanced electronic activity, such as in organic electronics. Conversely, the target molecule, This compound , is predicted to be the most electronically stable isomer with the largest energy gap, suggesting higher resistance to chemical reactions.
This framework not only provides specific predictions but also serves as a validated template for the computational screening and rational design of novel naphthalene derivatives, enabling researchers to tailor electronic properties for targeted applications in drug development and materials science.
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Sangtarash, S., et al. (2023). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. ACS Omega. [Link]
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Gaussian, Inc. (2021). Basis Sets. [Link]
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Scientific Research Publishing. (2024). DFT Studies - Articles. [Link]
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KTH Royal Institute of Technology. (2024). Alternative Flame Retardants for Plastic Materials in Electrical and Electronic Applications. DiVA. [Link]
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Al-Otaibi, J. S., et al. (2024). (PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate. [Link]
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Boukaoud, A., et al. (2024). A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent. Journal of Molecular Modeling. [Link]
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Broo, A. (2000). DFT study of five naphthalimide derivatives: Structures and redox properties. ResearchGate. [Link]
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Gaina, L. I., et al. (2023). DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. MDPI. [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. [Link]
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Validating the mechanism of reactions involving Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
An Objective Guide to Validating Reaction Mechanisms: The Case of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is a versatile β-keto ester, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis serves as a valuable case study for the rigorous validation of chemical reaction mechanisms. For researchers, simply achieving a synthesis is insufficient; understanding the precise pathway is critical for optimization, impurity profiling, and scalable production.
(Note: This guide focuses on the naphthalen-1-yl isomer, as it represents a more common and mechanistically illustrative synthetic target than the sterically hindered naphthalen-8-yl counterpart.)
Part 1: Delineating the Competing Mechanistic Pathways
Two primary, mechanistically distinct pathways can be proposed for the synthesis of the target molecule. The choice of starting materials and reagents dictates which pathway is likely operative.
Mechanism A: The Crossed Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation, involving the reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] In a "crossed" variation, two different esters are used. For this synthesis, the ideal pairing is an ester with no α-hydrogens, such as ethyl 1-naphthoate, and an ester with enolizable α-hydrogens, like ethyl acetate.[1][3]
The reaction proceeds through several key steps:
-
Enolate Formation: A strong base (e.g., sodium ethoxide, NaOEt) abstracts an acidic α-proton from ethyl acetate to form a nucleophilic enolate ion.[3][4]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl 1-naphthoate, creating a tetrahedral intermediate.[5]
-
Elimination: The intermediate collapses, expelling an ethoxide leaving group to form the β-keto ester.
-
Irreversible Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The ethoxide base removes this proton, forming a resonance-stabilized enolate. This final, thermodynamically favorable step drives the reaction to completion.[2][4][5]
-
Acidic Workup: A final addition of acid protonates the enolate to yield the neutral product.[1]
Caption: Key stages of the Crossed Claisen Condensation pathway.
Mechanism B: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction used to install an acyl group onto an aromatic ring. To synthesize the target molecule via this route, naphthalene would react with an appropriate acylating agent, such as ethyl malonyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
The key steps are:
-
Acylium Ion Formation: The Lewis acid coordinates to the chloride of ethyl malonyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion. This ion is a potent electrophile.
-
Electrophilic Attack: The π-system of the naphthalene ring attacks the acylium ion. This attack preferentially occurs at the C1 (α) position due to the formation of a more stable resonance-stabilized carbocation intermediate (a σ-complex).[6][7] This kinetic control is crucial for regioselectivity.[7]
-
Restoration of Aromaticity: A weak base (e.g., the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the naphthalene ring and yielding the final product.
Caption: Key stages of the Friedel-Crafts Acylation pathway.
Part 2: Experimental Design for Mechanistic Validation
To distinguish between these two pathways, a series of targeted experiments must be designed. Each experiment is intended to produce a distinct, predictable outcome depending on the operative mechanism.
Workflow for Mechanism Validation
Caption: General workflow for validating the reaction mechanism.
Experiment 1: Reactant and Condition Screening
Causality: The most fundamental difference lies in the required reagents. The Claisen condensation is base-mediated, while the Friedel-Crafts acylation requires a Lewis acid. This experiment validates which class of promoter is necessary for product formation.
Protocols:
-
Protocol 1A (Claisen Conditions): To a solution of ethyl 1-naphthoate (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with dilute HCl and analyze the organic extract by GC-MS.
-
Protocol 1B (Friedel-Crafts Conditions): To a solution of naphthalene (1.0 eq) and ethyl malonyl chloride (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add aluminum chloride (1.2 eq) portion-wise. Stir for 4 hours at 0 °C. Carefully quench the reaction with ice water and analyze the organic extract by GC-MS.
-
Control Reactions: Perform criss-cross controls: run Protocol 1A reactants under Lewis acid conditions and Protocol 1B reactants under basic conditions.
Data Presentation: Expected Outcomes
| Reaction Condition | Reactants | Promoter | Expected Product Formation | Mechanistic Implication |
| 1A | Ethyl 1-Naphthoate + Ethyl Acetate | NaOEt (Base) | Yes | Supports Claisen Condensation |
| 1B | Naphthalene + Ethyl Malonyl Chloride | AlCl₃ (Lewis Acid) | Yes | Supports Friedel-Crafts |
| Control 1 | Ethyl 1-Naphthoate + Ethyl Acetate | AlCl₃ (Lewis Acid) | No | Contradicts Friedel-Crafts |
| Control 2 | Naphthalene + Ethyl Malonyl Chloride | NaOEt (Base) | No | Contradicts Claisen Condensation |
Experiment 2: Isotopic Labeling Study
Causality: Isotopic labeling provides an unambiguous method for tracing the atomic framework of the product back to the starting materials. By labeling a specific carbon atom in a reactant, we can pinpoint its final position in the product structure, which will differ depending on the bond-forming events of each mechanism.
Protocol:
-
Synthesis of Labeled Reactant: Synthesize ethyl acetate with a ¹³C label at the carbonyl carbon (Ethyl [1-¹³C]acetate).
-
Reaction: Perform the reaction under the conditions determined to be successful in Experiment 1, substituting the standard ethyl acetate with Ethyl [1-¹³C]acetate.
-
Product Isolation & Analysis: Isolate and purify the resulting Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate.
-
Spectroscopic Analysis: Acquire a ¹³C NMR spectrum of the product. The position of the greatly enhanced ¹³C signal will reveal the location of the labeled carbon.
Data Presentation: Expected Outcomes
| Mechanism | Labeled Reactant | Predicted Location of ¹³C Label in Product | Rationale |
| Claisen Condensation | Ethyl [1-¹³C]acetate | C1 Carbon (Ketone) | The enolate of ethyl acetate attacks the naphthoate ester. The labeled carbonyl of ethyl acetate becomes the ketone of the β-keto ester product. |
| Friedel-Crafts Acylation | Ethyl [1-¹³C]acetate | Not Applicable (This experiment tests the Claisen hypothesis) | N/A |
To test the Friedel-Crafts hypothesis, one would label the C1 carbon of naphthalene and expect the label to remain in the aromatic ring.
Experiment 3: Byproduct Analysis
Causality: Different reaction mechanisms often generate unique side products. Identifying these byproducts provides strong circumstantial evidence for the operative pathway.
Protocol:
-
Reaction Monitoring: Set up the successful reaction from Experiment 1.
-
Sample Collection: Withdraw small aliquots from the crude reaction mixture at various time points (e.g., 1 hr, 4 hr, 24 hr).
-
Analysis: Analyze each aliquot directly (after quenching) using a sensitive technique like GC-MS or LC-MS to identify all detectable species.
Data Presentation: Expected Byproducts
| Mechanism | Characteristic Byproduct(s) | Source of Byproduct |
| Claisen Condensation | Ethyl acetoacetate | Self-condensation of the enolizable ester, ethyl acetate.[1] This is a common side reaction. |
| Friedel-Crafts Acylation | Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | Attack at the C2 (β) position of naphthalene. While α-attack is kinetically favored, some β-isomer is often formed, especially under thermodynamic control (higher temperatures).[6][7] |
| Di-acylated naphthalenes | A second acylation event occurring on the product ring, a common issue in Friedel-Crafts reactions. |
Part 3: Comprehensive Comparison and Conclusion
By synthesizing the results from these experiments, a researcher can build a powerful, self-validating case for one mechanism over the other.
Summary Comparison Table for Mechanism Validation:
| Experimental Test | If Claisen is Operative... | If Friedel-Crafts is Operative... |
| Condition Screening | Product forms ONLY under basic conditions with naphthoate + acetate esters. | Product forms ONLY under Lewis acid conditions with naphthalene + acyl chloride. |
| Isotopic Labeling | ¹³C label from Ethyl [1-¹³C]acetate appears at the product's ketone carbonyl. | N/A (Experiment as designed would show no incorporation). |
| Byproduct Analysis | Ethyl acetoacetate is detected as a primary byproduct. | Isomeric (naphthalen-2-yl) product and/or di-acylated products are detected. |
References
-
NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]
-
JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. [Link]
-
Filo. Friedel-Crafts reaction of naphthalene. [Link]
-
Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]
-
ResearchGate. Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. [Link]
-
Journal of the Chemical Society. The Acylation of Naphthalene by the Friedel-Crafts Reaction. [Link]
-
Reddit. Orgo help please... it's about the formation of acetyl naphthalene but I couldnt find a detailed mechanism for it. [Link]
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A Comparative Guide to Acylation Agents: Evaluating Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate in the Context of Modern Organic Synthesis
Introduction: The Critical Role of Acylation in Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, fundamental to the construction of pharmaceuticals, advanced materials, and fine chemicals.[1] The choice of the acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, substrate scope, and overall process safety.[1][2] While highly reactive agents like acyl chlorides and anhydrides are common, their handling difficulties and corrosive byproducts necessitate the exploration of milder, more selective alternatives.[2][3]
This guide provides a comparative analysis of common acylation agents, with a specific focus on the role and potential of β-keto esters. We will use the specialized, sterically demanding molecule, Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate , as a framework for discussing how structural modifications to a β-keto ester backbone can influence reactivity and open new synthetic possibilities. While direct, peer-reviewed comparative data for this specific naphthalene derivative is not extensively documented, we can extrapolate its behavior based on the well-established principles of β-keto ester chemistry and compare it to traditional acylating agents.
The Acylation Agent Spectrum: A Comparative Overview
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Activated Esters > β-Keto Esters > Carboxylic Acids .[1][2] This hierarchy dictates the required reaction conditions, from cryogenic temperatures for the most reactive agents to elevated temperatures or catalytic activation for the least reactive.
High-Reactivity Agents: Acyl Chlorides and Acid Anhydrides
-
Acyl Chlorides (R-COCl): As the most reactive carboxylic acid derivatives, acyl chlorides are powerful acylating agents for a wide range of nucleophiles, including alcohols, amines, and phenols.[2][4] Their high electrophilicity is due to the strong inductive effect of the chlorine atom and the excellent leaving group ability of the chloride ion.[2] However, this reactivity comes at a cost: they are highly sensitive to moisture and release corrosive hydrochloric acid (HCl) gas as a byproduct, requiring careful handling and acid scavengers (e.g., pyridine, triethylamine).[2][5]
-
Acid Anhydrides (R-CO-O-CO-R): Acid anhydrides are generally less reactive and more selective than acyl chlorides, making them a safer and often more practical choice, especially in industrial settings.[1][2] The byproduct is a non-corrosive carboxylic acid, which is easier to handle and remove.[5] However, one equivalent of the acyl group is "wasted" as the carboxylic acid leaving group, reducing atom economy.[5]
Moderate-Reactivity Agents: The β-Keto Ester Class
β-keto esters, such as the classic ethyl acetoacetate, represent a versatile class of moderate acylating agents. Their utility stems from the unique electronic environment of the carbonyl groups and the acidity of the α-hydrogens, which allows them to exist in keto-enol tautomerism.[6]
Mechanism of Acylation: Acylation with β-keto esters, particularly the N-acylation of amines, often proceeds through a nucleophilic attack on the ketone carbonyl, followed by elimination. The reaction can be catalyzed by heat or mild acids. This pathway avoids the harsh conditions and corrosive byproducts associated with acyl chlorides.[7]
Focus Molecule: this compound
While ethyl acetoacetate serves as the parent compound for this class, derivatives like this compound introduce unique structural features that are hypothesized to modulate reactivity and utility:
-
Steric Hindrance: The bulky 8-naphthalenyl group (peri-substituted) provides significant steric shielding around the acyl carbonyl. This can be a distinct advantage for achieving regioselectivity in complex molecules, preventing unwanted side reactions at nearby sites. Conversely, this same steric bulk may necessitate higher reaction temperatures or longer reaction times to achieve acylation of sterically hindered nucleophiles.
-
Electronic Effects: The electron-rich naphthalene ring can influence the electrophilicity of the carbonyl carbon.
-
Specialized Applications: The naphthalene moiety is a well-known fluorophore. Incorporating this group via acylation could be a strategy for fluorescently labeling biomolecules or for use in materials science applications.
The primary trade-off is between the high reactivity of traditional agents and the potential for enhanced selectivity and functional utility offered by structurally complex β-keto esters.
Quantitative and Qualitative Comparison
To provide a clear framework for reagent selection, the following table summarizes the key performance characteristics of different acylation agent classes.
| Acylating Agent Class | Relative Reactivity | Typical Nucleophiles | Key Byproduct(s) | Handling & Safety Considerations | Advantages | Disadvantages |
| Acyl Chlorides | Very High | Alcohols, Phenols, Amines | Corrosive HCl gas[5] | Moisture-sensitive, toxic, corrosive.[2] Requires base. | High reactivity, high yields, rapid reactions.[2] | Poor selectivity, harsh conditions, hazardous byproduct.[5] |
| Acid Anhydrides | High | Alcohols, Phenols, Amines | Carboxylic Acid[5] | Less moisture-sensitive than acyl chlorides. | Safer byproduct, easier to handle.[5] | Less reactive than acyl chlorides, poor atom economy.[5] |
| Carboxylic Acids + Coupling Agents | Variable | Alcohols, Amines | Varies (e.g., DCU for DCC) | Coupling agents can be toxic or explosive. | Avoids handling highly reactive agents; in-situ activation.[3] | Stoichiometric waste from coupling agent, purification complexity.[1] |
| β-Keto Esters | Moderate | Primarily Amines, activated Alcohols | Alcohol (e.g., Ethanol) | Generally stable, low toxicity. | Mild reaction conditions, benign byproduct, high selectivity for amines.[8] | Less reactive than acyl chlorides/anhydrides, may require heat.[9] |
Visualizing the Acylation Process
General Reaction Mechanism
The fundamental pathway for many acylation reactions is nucleophilic acyl substitution. This process involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the leaving group.
Caption: Generalized nucleophilic acyl substitution mechanism.
Experimental Workflow
A typical laboratory workflow for an acylation reaction involves careful reagent addition, reaction monitoring, and product purification.
Caption: Standard experimental workflow for acylation.
Experimental Protocol: N-Acylation of Benzylamine with a β-Keto Ester
This protocol describes a representative procedure for the N-acylation of a primary amine using a generic β-keto ester like ethyl acetoacetate. This methodology can serve as a starting point for evaluating more complex derivatives such as this compound, with the expectation that reaction times or temperatures may need to be adjusted to account for steric effects.
Objective: To synthesize N-benzyl-3-oxobutanamide.
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Toluene (or other high-boiling aprotic solvent)
-
Dean-Stark apparatus (optional, to remove ethanol)
-
Standard glassware for reflux and workup
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl acetoacetate (e.g., 1.30 g, 10 mmol) and toluene (20 mL).
-
Reagent Addition: Add benzylamine (1.07 g, 10 mmol) to the flask.
-
Heating and Reaction: Heat the mixture to reflux (approx. 110 °C for toluene). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials. The ethanol byproduct will distill out of the reaction mixture.
-
Workup: Once the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Purification: Remove the toluene under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-3-oxobutanamide.
-
Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Trustworthiness: This protocol is self-validating. The removal of the ethanol byproduct drives the reaction equilibrium toward the product, ensuring a higher yield. Monitoring by TLC/LC-MS provides clear endpoints, preventing incomplete reactions or byproduct formation from excessive heating.
Conclusion: Selecting the Optimal Acylation Agent
The choice of an acylation agent is a nuanced decision that balances reactivity with selectivity, safety, and cost.[2]
-
Acyl chlorides and anhydrides are powerful, general-purpose reagents ideal for simple substrates or when speed is paramount.[2]
-
Carboxylic acids with coupling agents offer a milder approach but introduce challenges in cost and purification.[1]
-
β-Keto esters emerge as a valuable class of moderately reactive agents, particularly for the selective N-acylation of amines under relatively benign conditions.[7][8]
Specialized reagents like This compound represent the next frontier in this field. While they may be less reactive due to steric hindrance, they offer the potential for highly selective transformations and the introduction of functional moieties (like fluorophores) that are not possible with simple acylating agents. Researchers and drug development professionals should consider these advanced reagents when seeking to solve complex synthetic challenges that demand more than just the formation of an amide or ester bond. Future experimental work is needed to fully characterize the reaction scope and performance of this and other structurally complex β-keto esters.
References
[1] Benchchem. Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. Available at: . [2] Benchchem. A Comparative Guide to Acyl Chlorides in Organic Synthesis. Available at: . [5] National Institutes of Health. An Expanding Repertoire of Protein Acylations - PMC. Available at: . [10] Google Patents. US6642035B2 - Synthesis of B-keto esters. Available at: . [3] Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Available at: . [9] Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. Available at: . [4] Study.com. Acylation Overview, Mechanism & Agents. Available at: . [11] Nature. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Available at: . [12] J&K Scientific LLC. Acylation Reaction: Applications in Organic Chemistry. Available at: . WordPress.com. Ethyl Acetoacetate: Synthesis & Applications - Chemistry for everyone. Available at: . [8] Royal Society of Chemistry. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Available at: . [6] Wikipedia. Ethyl acetoacetate. Available at: . [7] Journal of the American Chemical Society. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives1. Available at: .
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A Senior Application Scientist's Guide to In-Silico Modeling of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate Receptor Binding
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of an Orphan Ligand
In the landscape of drug discovery and molecular biology, we often encounter "orphan" ligands – molecules with potential biological activity whose protein targets are unknown. Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate is one such molecule. Its naphthalene core is a common scaffold in many bioactive compounds, suggesting a potential for therapeutic relevance.[1][2] The presence of a β-keto ester moiety further hints at specific enzymatic interactions. This guide provides a comprehensive, in-silico workflow for researchers faced with this exciting challenge: to identify a putative protein receptor for an orphan ligand and subsequently model their interaction with high fidelity. We will navigate the process from target hypothesis generation to rigorous computational validation, comparing various methodologies to ensure a robust and reliable outcome.
Part 1: Target Identification - Finding a Home for an Orphan Ligand
Without a known receptor, our first task is to generate a credible hypothesis. This is not a random search but a systematic process of elimination and prioritization based on the ligand's structural and chemical features.
Ligand-Based Target Prediction: Leveraging Chemical Similarity
The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry.[3] We can leverage this by screening our query molecule against databases of known bioactive compounds.
-
Pharmacophore Screening: This method identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a ligand must possess to interact with a specific target.[4][5] By creating a pharmacophore model from this compound, we can search for proteins that bind ligands with a similar pharmacophoric profile.
-
Chemical Similarity Searching: This approach uses 2D or 3D similarity metrics to find known ligands that are structurally similar to our query molecule. The identified targets of these similar ligands then become potential candidates for our compound.
Several web-based tools are invaluable for this purpose:
-
SwissTargetPrediction: A user-friendly server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity with known ligands.
-
ChemMapper: This tool explores pharmacology and chemical structure associations based on 3D similarity, providing insights into potential targets and polypharmacology.
Reverse Docking: A Target-Centric Approach
In contrast to traditional docking where a library of ligands is screened against a single target, reverse docking screens a single ligand against a large collection of protein structures.[6][7] This is a powerful method for identifying potential "off-targets" and for initial target discovery.
-
ReverseDock Web Server: A platform that allows users to perform blind docking of a ligand against a user-defined set of up to 100 protein structures using AutoDock Vina.[6][7][8][9][10]
Workflow for Target Identification
References
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- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 5. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]
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- 8. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
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- 10. ReverseDock [reversedock.biologie.uni-freiburg.de]
A Guide to the Cross-Validation of Analytical Results for Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate from Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of an analytical method from one laboratory to another, often termed inter-laboratory cross-validation, is a critical process in pharmaceutical development and manufacturing.[1] It ensures that a validated analytical procedure produces consistent and reliable results regardless of the testing site, personnel, or equipment.[1][2] This documented process qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory, ensuring data integrity and regulatory compliance.[1] This guide provides a comprehensive comparison of approaches for cross-validating analytical methods for Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate, complete with detailed experimental protocols, data presentation tables, and a visual workflow to facilitate understanding and implementation.
The Importance of Cross-Validation
In the pharmaceutical industry, the analytical methods used to test drug substances and products must be robust and reliable. Cross-validation is essential because it ensures inter-laboratory reproducibility, supports regulatory compliance with agencies like the FDA and EMA, and confirms method reliability across different environments.[2] This is particularly crucial when a method is transferred between laboratories or used in a multi-site regulatory setting.[2]
Choosing the Right Approach for Method Transfer
Several strategies can be employed for an analytical method transfer, with the choice depending on the method's complexity, the receiving laboratory's experience, and the stage of drug development. The primary approaches include:
-
Comparative Testing: This is the most common approach, where both the transferring and receiving laboratories analyze the same homogenous batch of samples.[1] The results are then statistically compared against predefined acceptance criteria.[1] This method is particularly useful when the method has already been validated at the transferring site.[1]
-
Co-validation: In this approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[1] This is often employed when a new method is being developed and needs to be implemented at multiple sites simultaneously.[1]
-
Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method.[1] This is typically necessary when there are significant differences in the laboratory environments or equipment between the two sites.[1]
-
Transfer Waiver: In some instances, a formal transfer study can be waived. This is generally acceptable if the receiving laboratory is already familiar with the method and the product.
Key Analytical Techniques and Validation Parameters
The following analytical techniques are commonly used for the characterization and quantification of this compound. The validation of these methods should adhere to the International Council for Harmonisation (ICH) guidelines Q2(R2).[3][4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and potency of pharmaceutical compounds.
Experimental Protocol:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[6]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4] This can be demonstrated by spiking the sample with potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of test results to the true value.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[3][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[8] For keto esters like this compound, derivatization may be necessary to improve volatility and thermal stability.[8][9]
Experimental Protocol:
-
Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[9]
-
Injector: Split/splitless injector at 250°C.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Oven Temperature Program: An initial temperature of 60°C, ramped to 300°C.[10][11]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV with a full scan or Selected Ion Monitoring (SIM) mode for quantification.[10]
Validation Parameters: Similar to HPLC, including specificity, linearity, accuracy, precision, and range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[12]
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) with a reference standard like tetramethylsilane (TMS).[13]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[14][15]
-
Data Processing: Process the raw data (FID) by Fourier transformation, phasing, and baseline correction.[13]
Key Data Points: Chemical shifts (δ), coupling constants (J), and integration values are used to confirm the structure and assess purity.
Elemental Analysis
Elemental analysis provides the mass fractions of carbon, hydrogen, and other elements in a sample, which is crucial for confirming the empirical formula and purity of a synthesized compound.[12][16] The results should be within ±0.4% of the calculated values for a pure compound.[17][18]
Data Presentation for Cross-Lab Comparison
Quantitative data from different laboratories should be summarized in clear and concise tables for easy comparison.
Table 1: Comparison of HPLC Purity Results for this compound
| Laboratory | Batch ID | Purity (%) by HPLC (Area Normalization) |
| Lab A | XYZ-001 | 99.85 |
| Lab B | XYZ-001 | 99.79 |
| Lab C | XYZ-001 | 99.82 |
| Mean | 99.82 | |
| Std. Dev. | 0.03 | |
| RSD (%) | 0.03 |
Table 2: Comparison of Elemental Analysis Results
| Laboratory | Element | Theoretical (%) | Found (%) | Deviation (%) |
| Lab A | C | 75.57 | 75.45 | -0.12 |
| H | 5.99 | 6.02 | +0.03 | |
| Lab B | C | 75.57 | 75.68 | +0.11 |
| H | 5.99 | 5.95 | -0.04 |
Visualizing the Cross-Validation Workflow
A diagram can effectively illustrate the logical flow of the cross-validation process.
Caption: Workflow for Inter-Laboratory Cross-Validation of Analytical Methods.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for ensuring data integrity and consistency in the pharmaceutical industry. By following a structured approach that includes comparative testing, co-validation, or revalidation, and adhering to established guidelines such as those from the ICH, researchers and drug development professionals can be confident in the reliability of their analytical results for compounds like this compound, regardless of where the testing is performed.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate. As laboratory professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment: Understanding the Risk Profile
The naphthalene component is classified as a hazardous substance with significant health and environmental risks.[1] Key hazards include:
-
Health Hazards : Naphthalene is suspected of causing cancer (Carcinogenicity, Category 2) and is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]
-
Environmental Hazards : It is very toxic to aquatic life with long-lasting effects.[1]
-
Physical Hazards : Naphthalene is a flammable solid.[1]
Given these risks, this compound must be treated as regulated hazardous chemical waste . Disposal via standard trash or sewer systems is strictly prohibited to prevent environmental contamination and potential harm to public health.[2][3]
Core Principles of Chemical Waste Management
All disposal activities must align with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management from generation to final disposal.[2][4]
-
Segregation is Paramount : Never mix incompatible wastes.[5] this compound waste should be kept separate from other chemical waste streams unless they are known to be compatible. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[6]
-
Point of Generation : Waste must be accumulated at or near the point of generation and remain under the control of laboratory personnel.[2] This designated location is often referred to as a Satellite Accumulation Area (SAA).[7]
-
Waste Minimization : Design experiments to minimize the generation of chemical waste wherever possible.[5]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for collecting and disposing of waste containing this compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection : Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[8]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat. For larger quantities or in case of a spill, consider a flame-retardant antistatic protective clothing.
Step 2: Waste Collection and Segregation
Properly segregate waste based on its physical state and contaminants.
-
Solid Waste :
-
Pure or Residual Compound : Collect any remaining solid this compound in a dedicated hazardous waste container.
-
Contaminated Debris : Items such as weighing paper, gloves, or paper towels grossly contaminated with the compound should be collected separately from liquid wastes and placed in a designated container for solid chemical waste.[6]
-
-
Liquid Waste :
-
Solutions : If the compound is in a solvent, collect it in a container designated for that solvent class (e.g., "Non-Halogenated Organic Solvent Waste"). Do not mix with aqueous or incompatible waste streams.[9]
-
Aqueous Solutions : Due to the high aquatic toxicity of the naphthalene group, aqueous solutions containing this compound must not be poured down the drain.[1] They must be collected as hazardous aqueous waste.
-
Step 3: Container Selection and Labeling
The integrity and clear communication of waste containers are fundamental to safety.
-
Container Choice : Use containers that are chemically compatible with the waste. For organic solids and solvents, high-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition with a secure, leak-proof screw-on cap.[2][7]
-
Labeling :
-
All containers must be clearly labeled as hazardous waste. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.[6]
-
The label must include the full chemical name—"this compound"—and list all other constituents and their approximate percentages.[6]
-
Do not use abbreviations or chemical formulas.
-
The accumulation start date must be clearly marked.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled waste container in your lab's designated SAA.
-
Location : The SAA must be at or near the point of waste generation.[7]
-
Containment : Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[2][5]
-
Closure : Keep waste containers closed at all times except when adding waste.[5][7]
-
Capacity : Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[9]
Step 5: Final Disposal via EHS
Laboratory personnel are responsible for the proper collection and labeling of waste, not its final treatment.
-
Request Pickup : Once the waste container is full or you are approaching the storage time limit (which can vary by jurisdiction but is often around 90 days for large quantity generators), contact your institution's EHS office to schedule a waste pickup.[4][10]
-
Final Disposition : EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Personal protective equipment for handling Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Comprehensive Safety and Handling Guide: Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is synthesized from data on structurally related compounds, including other naphthalene derivatives and β-keto esters. It is imperative to treat this compound with caution and handle it as a substance with unknown toxicological properties. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified personnel.
Hazard Identification and Risk Assessment
This compound is a β-keto ester containing a naphthalene moiety. While specific hazard data is unavailable, an analysis of its structural components suggests the following potential hazards:
-
Naphthalene Moiety: Naphthalene is classified as harmful if swallowed, a suspected carcinogen, and very toxic to aquatic life with long-lasting effects.[1][2] It can also cause skin, eye, and respiratory irritation.[3] Dusts of naphthalene derivatives may form explosive mixtures with air.[4][5]
-
β-Keto Ester Functionality: Similar β-keto esters can cause skin and serious eye irritation.[3] The active methylene group also presents potential reactivity.[6]
-
Ethyl Ester Group: Short-chain ethyl esters can be flammable liquids and vapors.[7][8]
Summary of Potential Hazards:
| Hazard Class | Potential Effect | Source of Concern |
| Physical Hazards | Flammable solid or liquid. Dust explosion hazard.[4][5][8] | Naphthalene and ethyl ester components |
| Health Hazards | Harmful if swallowed. May cause skin, eye, and respiratory irritation. Suspected carcinogen.[1][3] | Naphthalene and β-keto ester components |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[1] | Naphthalene component |
A thorough risk assessment should be conducted before any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended for protection against organic solvents and ketones.[9] Given the β-keto ester structure, gloves with good resistance to ketones are crucial.[10][11][12] Always check the manufacturer's glove compatibility data. Double gloving is recommended for extended handling periods. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[13] |
| Body | Laboratory coat and/or chemical-resistant apron | A flame-retardant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[8] For handling significant quantities or in situations with a high risk of exposure, "bunny suit" coveralls may be necessary.[13] |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound should be performed in a properly functioning chemical fume hood to avoid inhalation of vapors or dust. If engineering controls are not sufficient, a respirator (e.g., an N95 for particulates or an organic vapor cartridge for vapors) may be required.[13] |
Operational and Disposal Plans
Handling Procedures
A systematic approach to handling ensures minimal exposure and a safe working environment.
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and has a valid certification.
-
Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, inside the fume hood to minimize movement in and out.
-
-
Handling:
-
Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling.[4][15]
-
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
Emergency Response Flowchart:
Caption: Emergency procedures for spills and personal exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
-
Small Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the area and prevent entry. Notify your supervisor and the institutional Environmental Health and Safety (EHS) office immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour any amount down the drain.[15]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous waste.[4][15] Contact your institution's EHS office for specific disposal procedures.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
